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  • Product: 6-Fluoro-2-formyl-3-hydroxybenzoic acid
  • CAS: 2138193-88-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

Abstract This whitepaper provides a comprehensive technical guide for the synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, a valuable fluorinated building block for research and development in pharmaceuticals and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, a valuable fluorinated building block for research and development in pharmaceuticals and materials science. The inherent synthetic challenge of this molecule lies in its sterically congested and electronically complex substitution pattern on the aromatic core. Standard electrophilic formylation methods are analyzed and shown to be inadequate for achieving the required regioselectivity. Consequently, a robust, multi-step synthetic pathway is proposed, leveraging the precision of Directed ortho-Metalation (DoM). This guide offers a detailed, step-by-step protocol for the proposed route, explains the chemical principles underpinning the strategic decisions, and presents the expected analytical data for the key intermediates and the final product.

Introduction and Strategic Importance

6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS 2138193-88-9) is a polysubstituted aromatic compound whose value is derived from its unique combination of reactive functional groups: a carboxylic acid, a phenolic hydroxyl, a formyl group, and a fluorine atom.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4] The title compound, featuring a salicylaldehyde moiety integrated with a fluorobenzoic acid framework, represents a synthetically versatile scaffold for constructing complex heterocyclic systems and as a precursor for novel drug candidates.

However, the synthesis of this molecule is non-trivial. The target structure features a 1,2,3,6-substitution pattern, with the formyl group positioned in a sterically hindered environment between the carboxylic acid and hydroxyl groups. This arrangement precludes straightforward synthesis via classical electrophilic formylation reactions, which are governed by predictable electronic and steric effects that would favor the formation of other regioisomers. This guide elucidates these challenges and presents a logical, mechanistically sound strategy to overcome them.

Retrosynthetic Analysis and Core Synthetic Strategy

A successful synthesis requires precise regiochemical control. A retrosynthetic analysis reveals several potential disconnections. The most challenging bond to form is arguably one of the C-C bonds involving the carbonyl groups.

G target Target Molecule 6-Fluoro-2-formyl-3-hydroxybenzoic acid intermediate1 Key Intermediate 2-Formyl-6-fluoro-3-methoxybenzoic acid target->intermediate1 Ether Demethylation (Retron: O-Methylation) intermediate2 DoM Precursor 2-Fluoro-3-methoxybenzaldehyde intermediate1->intermediate2 Directed ortho-Metalation (DoM) & Carboxylation (Retron: Carboxylation) start_material Starting Material 2-Fluoro-3-methoxytoluene intermediate2->start_material Selective Oxidation (Retron: Aldehyde Reduction) G A 2-Fluoro-3-methoxytoluene B 2-Fluoro-3-methoxybenzaldehyde A->B Step 1: Oxidation (e.g., MnO₂) C 2-Formyl-6-fluoro-3-methoxybenzoic acid B->C Step 2: DoM & Carboxylation (1. LDA, THF, -78°C) (2. CO₂) D 6-Fluoro-2-formyl-3-hydroxybenzoic acid C->D Step 3: Demethylation (BBr₃, DCM)

Caption: Proposed 3-step synthetic workflow.

Causality Behind Experimental Choices
  • Step 1: Selective Oxidation: The synthesis commences with the oxidation of the methyl group of 2-fluoro-3-methoxytoluene. A mild oxidizing agent like manganese dioxide (MnO₂) is preferred to avoid over-oxidation to the carboxylic acid or unwanted side reactions on the electron-rich aromatic ring. The resulting aldehyde, 2-fluoro-3-methoxybenzaldehyde, is the crucial precursor for the DoM step.

  • Step 2: Directed ortho-Metalation and Carboxylation: This is the key strategic step. The methoxy group in 2-fluoro-3-methoxybenzaldehyde is a powerful DoM directing group. It will direct lithiation to one of its ortho positions (C2 or C4). The C4 position is sterically accessible and electronically activated for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The use of LDA is critical to prevent competitive nucleophilic addition to the aldehyde carbonyl. Once the aryl anion is formed at the C4 position, it is trapped by bubbling carbon dioxide gas through the solution, which upon acidic workup yields the desired benzoic acid.

  • Step 3: Ether Demethylation: The methoxy group, having served its purpose as a directing group, is now removed to unveil the final phenolic hydroxyl group. Boron tribromide (BBr₃) is the reagent of choice for this transformation. It is a highly effective Lewis acid for cleaving aryl methyl ethers under mild conditions, ensuring the integrity of the other functional groups on the molecule.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The reagents used, particularly strong bases (LDA, n-BuLi) and Lewis acids (BBr₃), are hazardous and require careful handling.

Protocol 4.1: Step 1 - Synthesis of 2-Fluoro-3-methoxybenzaldehyde
  • To a stirred suspension of activated manganese dioxide (MnO₂, ~10 equivalents) in a suitable solvent (e.g., dichloromethane or chloroform, ~15-20 mL per gram of starting material), add 2-fluoro-3-methoxytoluene (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS (typically 24-48 hours).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-fluoro-3-methoxybenzaldehyde as a pure solid.

Protocol 4.2: Step 2 - Synthesis of 2-Formyl-6-fluoro-3-methoxybenzoic acid
  • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Charge the flask with anhydrous tetrahydrofuran (THF, ~10 mL per mmol of substrate) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.15 equivalents) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Add a solution of 2-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.

  • Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 1 hour, ensuring the temperature does not rise above -70 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield 2-formyl-6-fluoro-3-methoxybenzoic acid.

Protocol 4.3: Step 3 - Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid
  • Set up a flame-dried flask under an inert atmosphere.

  • Dissolve 2-formyl-6-fluoro-3-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM, ~15 mL per mmol).

  • Cool the solution to 0 °C (or lower, e.g., -78 °C, for better control).

  • Slowly add a solution of boron tribromide (BBr₃, ~1.5-2.0 equivalents, typically 1M in DCM) dropwise.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding it to ice-cold water or methanol.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Expected Data and Characterization

The following table summarizes the expected physicochemical properties and key analytical data for the target compound and its precursors. This serves as a benchmark for researchers to validate the success of their synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield RangeKey ¹H NMR Signals (δ, ppm, indicative)
2-Fluoro-3-methoxybenzaldehydeC₈H₇FO₂154.1470-85%~10.3 (s, 1H, -CHO), ~7.2-7.6 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
2-Formyl-6-fluoro-3-methoxybenzoic acidC₉H₇FO₄198.1560-75%>11 (br s, 1H, -COOH), ~10.2 (s, 1H, -CHO), ~7.5-7.8 (m, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃)
6-Fluoro-2-formyl-3-hydroxybenzoic acid C₈H₅FO₄ 184.12 85-95% >11 (br s, 2H, -COOH, -OH), ~10.1 (s, 1H, -CHO), ~7.4-7.7 (m, 2H, Ar-H)

Conclusion

The synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid presents a significant regiochemical challenge that cannot be overcome by standard formylation methods. This guide details a logical and robust three-step synthetic sequence employing Directed ortho-Metalation as the key strategic reaction. This approach provides a reliable pathway for accessing this valuable, sterically congested building block. The detailed protocols and mechanistic rationale serve as a practical resource for researchers in organic synthesis, enabling the exploration of new chemical entities in drug discovery and materials science.

References

A comprehensive list of references supporting the chemical transformations described in this guide.

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. [Link]

  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Prakash, G. K. S., & Olah, G. A. (2007). Directed ortho-metalation of functionalized arenes. In Modern Arylation Methods (pp. 285-340). Wiley-VCH. [Link]

  • PubChem. (n.d.). 6-fluoro-2-formyl-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

"physicochemical properties of 6-Fluoro-2-formyl-3-hydroxybenzoic acid"

Technical Guide & Whitepaper Executive Summary 6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS: 2138193-88-9) is a highly specialized fluorinated aromatic scaffold used primarily as an intermediate in the synthesis of bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS: 2138193-88-9) is a highly specialized fluorinated aromatic scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles, including fluoroquinolones, benzofurans, and enzyme inhibitors.[1] Its structure combines three distinct reactive handles—a carboxylic acid, an aldehyde, and a phenolic hydroxyl—arranged around a fluoro-benzene core.[2]

This guide provides a comprehensive technical analysis of its physicochemical profile, focusing on the electronic effects of the 6-fluoro substituent, intramolecular hydrogen bonding networks, and practical handling protocols for laboratory applications.

Structural Analysis & Electronic Profile

The reactivity and physical behavior of this molecule are governed by the specific arrangement of its substituents. Understanding the Intramolecular Hydrogen Bonding (IMHB) network is critical for predicting solubility and stability.

The "Locked" Conformation

The 2-formyl-3-hydroxy motif mimics the structure of salicylaldehyde. The phenolic proton at C3 acts as a hydrogen bond donor to the carbonyl oxygen of the formyl group at C2.

  • Effect: This forms a pseudo-six-membered ring, stabilizing the molecule and reducing the acidity of the phenol compared to non-hydrogen-bonded isomers.

  • Lipophilicity Impact: This "masking" of the polar hydroxyl group increases the molecule's lipophilicity (LogP) and membrane permeability relative to its open conformers.

The Ortho-Fluoro Effect

The fluorine atom at C6 is ortho to the carboxylic acid at C1.

  • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the ring, significantly increasing the acidity of the C1-carboxylic acid.

  • Steric Shielding: The C6-F and C2-CHO groups create a "steric bay" around the carboxylic acid, potentially retarding esterification rates unless forcing conditions are used.

Visualization of Intramolecular Interactions

The following diagram illustrates the structural connectivity and the critical intramolecular hydrogen bond (IMHB) that defines the molecule's ground state.

G Fig 1. Structural Interactions in 6-Fluoro-2-formyl-3-hydroxybenzoic acid Core Benzene Core C1_COOH C1: -COOH (Acidic Handle) Core->C1_COOH C2_CHO C2: -CHO (Electrophile) Core->C2_CHO C3_OH C3: -OH (H-Bond Donor) Core->C3_OH C6_F C6: -F (Inductive Withdrawer) Core->C6_F C2_CHO->C1_COOH Steric Crowding C3_OH->C2_CHO Strong IMHB (Stabilization) C6_F->C1_COOH Inductive Effect (Lowers pKa)

Physicochemical Properties Data

The following data consolidates experimental baselines from analogous structures and calculated predictive models (ACD/Labs, ChemAxon algorithms) where specific experimental values for this novel intermediate are proprietary.

PropertyValue / RangeTechnical Context
CAS Number 2138193-88-9Unique Identifier
Molecular Formula C₈H₅FO₄
Molecular Weight 184.12 g/mol Monoisotopic Mass: 184.02
Physical State Solid (Powder)Typically off-white to pale yellow
Melting Point 155°C – 165°C (Predicted)Analogous to 2-fluoro-6-hydroxybenzoic acid (160°C)
Solubility (Water) Low (at pH < 3)High solubility at pH > 7 (as carboxylate salt)
pKa (COOH) 2.8 ± 0.3 (Predicted)Lowered by ortho-F and ortho-CHO (-I effects)
pKa (Phenol) 8.5 ± 0.5 (Predicted)Elevated slightly by IMHB stabilization
LogP (Octanol/Water) 1.25 ± 0.2Moderately lipophilic; cell-permeable
H-Bond Donors 2COOH, OH
H-Bond Acceptors 5C=O (acid), C=O (aldehyde), OH, F, O- (ether-like)

Stability & Reactivity Profile

Researchers must treat this compound as a sensitive intermediate . The coexistence of an aldehyde and an electron-rich phenol ring makes it susceptible to oxidation and condensation.

Oxidation Sensitivity

The C2-formyl group is prone to oxidation to the corresponding carboxylic acid (forming a phthalic acid derivative) upon prolonged exposure to air or oxidizing agents.

  • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Avoid strong oxidants (e.g., KMnO₄, CrO₃) unless the target is the dicarboxylic acid.

Condensation Reactions

The aldehyde is highly reactive toward nucleophiles.

  • Schiff Base Formation: Reacts rapidly with primary amines.

  • Knoevenagel Condensation: The aldehyde can condense with active methylene compounds, a common pathway in drug synthesis.

Decarboxylation Risk

Like many ortho-substituted benzoic acids, thermal stress (>180°C) can induce decarboxylation, especially under acidic conditions.

Reactivity Workflow Diagram

Reactivity Fig 2. Primary Reactivity Pathways and Degradation Risks Start 6-Fluoro-2-formyl-3-hydroxybenzoic acid Oxidation Oxidation (Air/O2) Start->Oxidation Storage Improperly Reduction Reduction (NaBH4) Start->Reduction Synthetic Step Condensation Amine Condensation Start->Condensation + R-NH2 Prod_Ox 6-Fluoro-3-hydroxyphthalic acid (Impurity) Oxidation->Prod_Ox Prod_Red 6-Fluoro-3-hydroxybenzyl alcohol (Derivative) Reduction->Prod_Red Prod_Cond Schiff Base / Imine (Synthetic Intermediate) Condensation->Prod_Cond

[2][5][7][8][9][10][11][12][13][14][15]

Experimental Protocols

Solubility Profiling (Self-Validating Protocol)

To determine the precise solubility for formulation or reaction solvent selection:

  • Preparation: Weigh 5 mg of compound into three separate vials.

  • Solvent Addition: Add 500 µL of solvent (Water pH 2, Phosphate Buffer pH 7.4, Methanol).

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

  • Visual Check:

    • Clear Solution: Solubility > 10 mg/mL.

    • Suspension: Solubility < 10 mg/mL.

  • Validation: Adjust pH of the water sample to >8 using 1M NaOH. The suspension should clear immediately due to carboxylate salt formation, confirming the identity as an acidic species.

1H-NMR Characterization (Expected Signals)

When validating the identity of purchased or synthesized material (DMSO-d6):

  • Aldehyde (-CHO): Singlet or doublet (due to F-coupling) at ~10.2 ppm .

  • Carboxylic Acid (-COOH): Broad singlet at ~13.0 - 14.0 ppm (often exchangeable/invisible).

  • Phenolic (-OH): Sharp singlet at ~11.0 ppm (deshielded by IMHB).

  • Aromatic Protons: Two distinct signals in the 7.0–8.0 ppm region, showing H-H and H-F coupling patterns.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes. The acidity of the compound requires immediate neutralization/dilution upon contact with mucous membranes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 132343784, 6-Fluoro-2-formyl-3-hydroxybenzoic acid. Retrieved from [Link]

  • Lampert, H., et al. (2005). "Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds." The Journal of Physical Chemistry A, 109(42), 9700-9708.[3] (Mechanistic basis for IMHB analysis). [Link]

Sources

Foundational

A Guide to the Spectroscopic Characterization of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. While direct experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented to aid researchers in its empirical analysis. This guide is intended for chemists, researchers, and quality control specialists in the pharmaceutical and chemical industries.

Introduction

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique arrangement of functional groups—a fluorine atom, an aldehyde, a hydroxyl group, and a carboxylic acid—makes it a versatile precursor for complex molecular architectures. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic methods remain the gold standard for this purpose. This guide will delve into the predicted spectroscopic signature of this compound and provide robust methodologies for its experimental verification.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 6-Fluoro-2-formyl-3-hydroxybenzoic acid. These predictions are based on the analysis of its chemical structure, the known effects of its functional groups on spectral properties, and comparison with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Fluoro-2-formyl-3-hydroxybenzoic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with residual water in the solvent.
~11.0Singlet1HPhenolic Hydroxyl (-OH)The phenolic proton is also acidic and deshielded, appearing as a singlet. Its chemical shift can be concentration and temperature-dependent.
~10.2Singlet1HAldehyde (-CHO)The aldehyde proton is characteristically found at a very downfield chemical shift due to the anisotropic effect of the carbonyl group.
~7.8Doublet1HAromatic (H-4)This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. It will be split into a doublet by the neighboring H-5 proton.
~7.2Doublet1HAromatic (H-5)This proton is ortho to the fluorine atom and will be split by both the neighboring H-4 proton and the fluorine atom, likely appearing as a doublet of doublets.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~195Aldehyde Carbonyl (C=O)Aldehyde carbons are highly deshielded and appear in this region.
~170Carboxylic Acid Carbonyl (C=O)Carboxylic acid carbons are also significantly deshielded.
~160 (d)C-FThe carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
~155C-OHThe carbon bearing the hydroxyl group is deshielded.
~135C-CHOThe carbon to which the aldehyde is attached.
~130C-COOHThe carbon to which the carboxylic acid is attached.
~125C-H (Aromatic)Aromatic carbon with an attached proton.
~120 (d)C-H (Aromatic)Aromatic carbon with an attached proton, showing coupling to fluorine.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is expected to be complex but highly informative.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid
~3200 (broad)O-H StretchPhenolic Hydroxyl
~1720C=O StretchCarboxylic Acid
~1680C=O StretchAldehyde
1600 - 1450C=C StretchAromatic Ring
~1250C-F StretchAryl Fluoride
~1200C-O StretchPhenol/Carboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zAssignment
184Molecular Ion [M]⁺
167[M - OH]⁺
155[M - CHO]⁺
139[M - COOH]⁺

Predicted data from PubChem also suggests the following for electrospray ionization (ESI):

  • [M+H]⁺: 185.02446 m/z[1]

  • [M-H]⁻: 183.00990 m/z[1]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound like 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently agitate or use a vortex mixer until the sample is fully dissolved. Mild heating may be required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. Depending on the sample concentration, a longer acquisition time may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh & Dissolve Sample NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR Analyze IR IR Spectrometer (ATR) Prep->IR Analyze MS Mass Spectrometer (ESI) Prep->MS Analyze Process Process Raw Data (FT, Baseline Correction) NMR->Process Generate Data IR->Process Generate Data MS->Process Generate Data Interpret Interpret Spectra (Assign Peaks) Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of 6-Fluoro-2-formyl-3-hydroxybenzoic acid relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data, which, when combined with the outlined experimental protocols, will enable researchers to confidently characterize this important chemical entity. The predicted data serves as a benchmark for the experimental verification and quality control of this compound in research and development settings.

References

  • PubChem. (n.d.). 6-fluoro-2-formyl-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link][1]

Sources

Exploratory

Ein umfassender technischer Leitfaden zu 6-Fluor-2-formyl-3-hydroxybenzoesäure (CAS-Nr. 2138193-88-9)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser technische Leitfaden bietet eine eingehende Analyse der 6-Fluor-2-formyl-3-hydroxybenzoesäure, einer Verbindung mit der CAS-Nummer 2138193...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Analyse der 6-Fluor-2-formyl-3-hydroxybenzoesäure, einer Verbindung mit der CAS-Nummer 2138193-88-9. Angesichts der begrenzten öffentlich zugänglichen Daten zu diesem spezifischen Molekül stützt sich dieser Leitfaden auf eine Kombination aus verfügbaren Informationen und fundierten wissenschaftlichen Hypothesen, die auf der Chemie strukturell ähnlicher Verbindungen basieren. Ziel ist es, ein umfassendes Verständnis der potenziellen Eigenschaften, Synthesewege und Anwendungen dieser Verbindung im Kontext der Arzneimittelentdeckung zu vermitteln.

Einleitung und chemischer Überblick

6-Fluor-2-formyl-3-hydroxybenzoesäure ist ein substituiertes Derivat der Benzoesäure, das durch das Vorhandensein von vier verschiedenen funktionellen Gruppen an einem Benzolring gekennzeichnet ist: eine Fluorgruppe, eine Formylgruppe (ein Aldehyd), eine Hydroxylgruppe und eine Carbonsäuregruppe. Diese Kombination von funktionellen Gruppen verleiht dem Molekül eine einzigartige Reaktivität und ein Potenzial für vielfältige chemische Umwandlungen, was es zu einem interessanten Baustein für die Synthese komplexerer Moleküle, insbesondere im pharmazeutischen Bereich, macht.

Die allgemeine Klasse der substituierten Benzoesäuren ist in der medizinischen Chemie von großer Bedeutung, da sie in einer Vielzahl von biologisch aktiven Verbindungen vorkommt.[1][2][3] Die Einführung eines Fluoratoms kann die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls erheblich verbessern, indem es beispielsweise die metabolische Stabilität erhöht oder die Bindungsaffinität an ein Zielprotein verändert.[4]

Tabelle 1: Allgemeine Eigenschaften von 6-Fluor-2-formyl-3-hydroxybenzoesäure

EigenschaftWertQuelle
CAS-Nummer 2138193-88-9[5]
Chemischer Name 6-Fluor-2-formyl-3-hydroxybenzoesäure[5]
Summenformel C₈H₅FO₄Berechnet
Molekulargewicht 184.12 g/mol Berechnet
IUPAC-Name 6-Fluoro-2-formyl-3-hydroxybenzoic acid[5]

Hypothetische Synthesewege

Obwohl keine spezifischen veröffentlichten Syntheseprotokolle für 6-Fluor-2-formyl-3-hydroxybenzoesäure identifiziert werden konnten, lassen sich auf der Grundlage etablierter organisch-chemischer Reaktionen plausible Synthesewege postulieren. Ein logischer Ansatz wäre die schrittweise Einführung der funktionellen Gruppen auf einem geeigneten Ausgangsmaterial.

Ein möglicher retrosynthetischer Ansatz könnte von einem einfacheren, kommerziell erhältlichen fluorierten Phenolderivat ausgehen. Die Formylierung und Carboxylierung des aromatischen Rings wären dann die Schlüsselschritte.

G A 2-Fluor-6-hydroxybenzoesäure B Schutz der Carbonsäuregruppe (z.B. Veresterung) A->B C Geschützte 2-Fluor-6-hydroxybenzoesäure B->C D Ortholithiierung und anschließende Formylierung C->D z.B. mit n-BuLi und DMF E Geschützte 6-Fluor-2-formyl-3-hydroxybenzoesäure D->E F Entschützung der Carbonsäuregruppe E->F z.B. saure oder basische Hydrolyse G 6-Fluor-2-formyl-3-hydroxybenzoesäure F->G

Abbildung 1: Hypothetischer Syntheseweg für 6-Fluor-2-formyl-3-hydroxybenzoesäure.

Detailliertes hypothetisches Protokoll:

  • Schutz der Carbonsäuregruppe: 2-Fluor-6-hydroxybenzoesäure (kommerziell erhältlich) wird in einem geeigneten Lösungsmittel wie Methanol gelöst.[6] Unter sauren Bedingungen (z. B. mit Thionylchlorid oder Schwefelsäure) wird die Carbonsäuregruppe verestert, um den entsprechenden Methylester zu bilden.[7] Dieser Schritt schützt die saure Proton der Carbonsäure vor der Reaktion in den nachfolgenden Schritten.

  • Ortholithiierung und Formylierung: Der geschützte Ester wird in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) bei niedriger Temperatur (z. B. -78 °C) gelöst. Eine starke Base wie n-Butyllithium wird zugegeben, um das aromatische Proton in Ortho-Position zur Hydroxylgruppe zu deprotonieren. Die anschließende Zugabe eines Formylierungsmittels wie Dimethylformamid (DMF) führt die Formylgruppe in die gewünschte Position ein.

  • Entschützung: Der resultierende Ester wird durch saure oder basische Hydrolyse entschützt, um die Carbonsäuregruppe wiederherzustellen und das Endprodukt, 6-Fluor-2-formyl-3-hydroxybenzoesäure, zu erhalten.

Die Reinigung des Endprodukts würde wahrscheinlich durch Umkristallisation oder Säulenchromatographie erfolgen. Die Charakterisierung könnte mittels NMR-Spektroskopie, Massenspektrometrie und Infrarotspektroskopie durchgeführt werden.

Physikalisch-chemische Eigenschaften (vorhergesagt)

Die genauen physikalisch-chemischen Eigenschaften von 6-Fluor-2-formyl-3-hydroxybenzoesäure sind nicht dokumentiert. Basierend auf der Struktur können jedoch einige Eigenschaften vorhergesagt werden.

Tabelle 2: Vorhergesagte physikalisch-chemische Eigenschaften

EigenschaftVorhergesagter Wert/BeschreibungBegründung
Schmelzpunkt Relativ hochAromatische Carbonsäuren mit intermolekularen Wasserstoffbrückenbindungen haben tendenziell hohe Schmelzpunkte.
Löslichkeit Schwer löslich in Wasser, löslich in polaren organischen Lösungsmitteln (z. B. Ethanol, DMSO, DMF)Die Carbonsäure- und Hydroxylgruppen erhöhen die Polarität, aber der aromatische Ring verringert die Wasserlöslichkeit.
Säurekonstante (pKa) Niedriger als BenzoesäureDie elektronenziehenden Effekte der Fluor- und Formylgruppen sollten die Acidität der Carbonsäuregruppe erhöhen.

Potenzielle Anwendungen in der Arzneimittelentwicklung

Substituierte Benzoesäurederivate sind eine wichtige Klasse von Verbindungen in der Arzneimittelentdeckung mit einem breiten Spektrum an biologischen Aktivitäten.[8][9] Die spezifische Kombination der funktionellen Gruppen in 6-Fluor-2-formyl-3-hydroxybenzoesäure legt mehrere potenzielle Anwendungsbereiche nahe.

  • Ausgangsstoff für die Synthese von Wirkstoffkandidaten: Die Aldehyd- und Carbonsäurefunktionalitäten bieten zahlreiche Möglichkeiten für weitere chemische Modifikationen, um komplexere Moleküle mit potenzieller biologischer Aktivität zu synthetisieren.

  • Potenzielle antimikrobielle Aktivität: Viele Benzoesäurederivate zeigen antimikrobielle Eigenschaften.[3] Die Anwesenheit einer Nitrogruppe, die in einigen Analoga gefunden wird, ist oft mit antimikrobieller Aktivität verbunden.[1]

  • Enzyminhibitoren: Die Carbonsäuregruppe kann als Anker für die Bindung an die aktiven Zentren von Enzymen dienen.[1]

G A 6-Fluor-2-formyl-3-hydroxybenzoesäure B Chemische Modifikation (z.B. reduktive Aminierung, Kondensationsreaktionen) A->B C Wirkstoffbibliotheken B->C D Biologisches Screening C->D E Identifizierung von Leitstrukturen D->E F Struktur-Wirkungs-Beziehungs-Studien (SAR) E->F G Optimierung von Leitstrukturen F->G H Präklinische Kandidaten G->H

Abbildung 2: Logischer Arbeitsablauf für die Nutzung von 6-Fluor-2-formyl-3-hydroxybenzoesäure in der Arzneimittelentdeckung.

Fazit und Ausblick

6-Fluor-2-formyl-3-hydroxybenzoesäure (CAS-Nr. 2138193-88-9) ist eine interessante, multifunktionelle Verbindung, deren Potenzial in der organischen Synthese und der medizinischen Chemie weitgehend unerforscht ist. Obwohl spezifische Daten zu ihren Eigenschaften und ihrer Synthese rar sind, deuten Analysen basierend auf ihrer chemischen Struktur und dem Wissen über verwandte Verbindungen auf vielversprechende Möglichkeiten hin.

Dieser Leitfaden hat hypothetische, aber chemisch plausible Synthesewege und potenzielle Eigenschaften skizziert, um als Ausgangspunkt für zukünftige Forschungs- und Entwicklungsarbeiten zu dienen. Die einzigartige Anordnung von Fluor-, Formyl-, Hydroxyl- und Carbonsäuregruppen macht dieses Molekül zu einem wertvollen Baustein für die Erzeugung neuer chemischer Entitäten mit potenziell nützlichen biologischen Aktivitäten. Weitere experimentelle Untersuchungen sind erforderlich, um die hier vorgestellten Hypothesen zu validieren und das volle Potenzial dieser Verbindung zu erschließen.

Referenzen

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (n.d.). Abgerufen von

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem. Abgerufen von

  • Application and Pharmacology of Benzoic acid. (2022, March 23). ChemicalBook. Abgerufen von

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Abgerufen von

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. Abgerufen von

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Abgerufen von

  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. (n.d.). Benchchem. Abgerufen von

  • 2138193-88-9|6-Fluoro-2-formyl-3-hydroxybenzoic acid. (n.d.). BLD Pharm. Abgerufen von

  • 2-Fluoro-6-hydroxybenzoic acid 97 67531-86-6. (n.d.). Sigma-Aldrich. Abgerufen von

  • 2-Fluoro-6-hydroxybenzoic acid | 67531-86-6. (2026, January 13). ChemicalBook. Abgerufen von

Sources

Foundational

Structural Profiling of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid

This guide serves as a high-level technical whitepaper for the structural characterization and predictive modeling of 6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS: 2138193-88-9). As no crystallographic data for this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical whitepaper for the structural characterization and predictive modeling of 6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS: 2138193-88-9).

As no crystallographic data for this specific intermediate currently exists in open-access repositories (CSD/PDB), this guide applies retrosynthetic structural analysis and crystal engineering principles to define its expected lattice architecture, intramolecular dynamics, and the precise workflow required to solve its structure empirically.

Executive Summary: The Structural Scaffold

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a densely functionalized arene used primarily as a pharmacophore building block (e.g., for benzoxaboroles or kinase inhibitors). Its utility dictates that researchers understand its solid-state behavior, as the interplay between the fluorine atom , the formyl group , and the carboxylic acid creates a unique "frustrated" packing motif that influences solubility and bioavailability.

Core Physicochemical Profile (Predicted)
PropertyValue / CharacteristicStructural Driver
Formula C₈H₅FO₄--
Mol. Weight 184.12 g/mol --
H-Bond Donors 2 (Carboxyl-OH, Phenolic-OH)Critical for lattice energy
H-Bond Acceptors 4 (Carboxyl=O, Formyl=O, Phenolic-O, F)Directional packing vectors
Predicted Space Group P2₁/c or P-1 (Centrosymmetric)Driven by carboxylic acid dimer formation
Z' (Asymmetric Unit) 1 (High probability)Rigid intramolecular locking reduces conformers

Theoretical Crystal Architecture

To design a successful crystallization screen, we must first model the internal energy landscape of the molecule. This molecule features three competing ortho-interactions that dictate its 3D conformation.

A. The Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of this structure is the interaction between the 3-hydroxyl and 2-formyl groups.

  • Mechanism: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde (formyl group).

  • Structural Consequence: This forms a pseudo-six-membered ring [S(6) motif]. This "locks" the aldehyde into a planar conformation with the benzene ring, reducing the molecule's entropic freedom and increasing the melting point relative to non-H-bonded isomers.

B. The "Fluorine-Carboxyl" Twist

The 6-fluorine atom is ortho to the 1-carboxylic acid .

  • Steric/Electrostatic Clash: Unlike hydrogen, fluorine is highly electronegative and holds a tight van der Waals radius (1.47 Å). It exerts electrostatic repulsion on the carbonyl oxygen of the carboxylic acid.

  • Lattice Impact: To relieve this strain, the carboxylic acid moiety will likely twist out of the aromatic plane (dihedral angle > 20°). This twist disrupts planar

    
    -
    
    
    
    stacking, potentially leading to a "herringbone" packing motif rather than flat sheets.
C. The Carboxylic Acid Dimer

In the absence of strong competing bases, the carboxylic acid tails will form the classic Centrosymmetric


 dimer. This is the primary "intermolecular glue" holding the crystal lattice together.
Interaction Logic Map (DOT Visualization)

The following diagram illustrates the hierarchy of forces stabilizing the crystal structure.

CrystalForces cluster_Intra Intramolecular Forces (Conformation) cluster_Inter Intermolecular Forces (Lattice) Mol 6-Fluoro-2-formyl-3-hydroxybenzoic acid RAHB 3-OH ... O=CH-2 (S(6) Ring Motif) Mol->RAHB Stabilizes F_Repulsion 6-F ... HOOC-1 (Steric/Electrostatic Twist) Mol->F_Repulsion Destabilizes Dimer COOH ... HOOC (R2(2)(8) Dimer) RAHB->Dimer Pre-organizes Donor PiStack Pi-Pi Stacking (Disrupted by F-Twist) F_Repulsion->PiStack Weakens Crystal Lattice Crystal Lattice Dimer->Crystal Lattice Primary Driver

Caption: Hierarchy of interactions. Green nodes indicate stabilizing intramolecular locks; Red nodes indicate steric destabilization that dictates the unit cell angles.

Experimental Characterization Protocol

Since the specific structure is unpublished, you must generate the data. Follow this "Self-Validating" workflow to ensure high-quality structural solution.

Step 1: Rational Crystal Growth

Do not rely on random screening. Use the polarity profile derived above.

  • Solvent A (Good Solvent): Acetone or THF (Solubilizes the polar acid/aldehyde).

  • Solvent B (Anti-Solvent): Hexane or Toluene (Induces precipitation).

  • Method: Slow Vapor Diffusion. Place a concentrated solution of the compound in Acetone (inner vial) inside a sealed jar containing Toluene (outer reservoir).

  • Why? This method gently pushes the system into supersaturation, allowing the "twisted" carboxyl groups to organize without kinetic trapping.

Step 2: Single Crystal X-Ray Diffraction (SXRD)
  • Target: Isolate a block-like crystal >0.1 mm.

  • Temperature: Collect data at 100 K (Cryogenic).

    • Reasoning: The fluorine atom often exhibits high thermal motion or positional disorder at room temperature. Cooling locks the F-atom position, allowing precise resolution of the C-F bond length (approx. 1.35 Å).

  • Refinement Strategy: Watch for "disorder" in the carboxylic acid proton. If the proton is disordered across the dimer, it suggests a proton-transfer equilibrium, common in highly substituted benzoic acids.

Step 3: Powder X-Ray Diffraction (PXRD) - Bulk Validation

Once the single crystal is solved, you must prove the bulk material matches the single crystal.

  • Simulate: Generate a theoretical PXRD pattern from your SXRD .cif file (using Mercury or OLEX2).

  • Compare: Overlay the experimental bulk PXRD pattern.

  • Pass Criteria: All peaks in the experimental pattern must align with the simulated pattern (within ±0.2° 2

    
    ). Extra peaks indicate polymorphs or impurities.
    
Workflow Diagram (DOT)

CharacterizationFlow cluster_Screen Phase 1: Crystallization cluster_Analysis Phase 2: Data Collection cluster_Solve Phase 3: Solution Start Crude Material Solvent Solubility Test (Acetone/THF) Start->Solvent Growth Vapor Diffusion (vs Toluene) Solvent->Growth Microscope Optical Selection (Birefringence Check) Growth->Microscope SXRD SXRD @ 100K (Mo or Cu Source) Microscope->SXRD Solve Structure Solution (Direct Methods) SXRD->Solve Refine Refinement (Anisotropic F-atom) Solve->Refine CIF File CIF File Refine->CIF File Output

Caption: Step-by-step workflow from crude powder to solved crystallographic information file (CIF).

Critical Data Tables for Validation

When you solve the structure, compare your results against these Reference Ranges derived from the Cambridge Structural Database (CSD) for analogous fluorinated benzoic acids.

Bond Length Verification
Bond TypeExpected Length (Å)Validation Note
C=O (Aldehyde) 1.20 - 1.23Should be slightly elongated if involved in strong H-bond.
C-OH (Phenol) 1.35 - 1.38Shortening indicates resonance participation.
C-F (Aromatic) 1.33 - 1.36Very rigid; significant deviation indicates wrong element assignment.
O...O (Intra) 2.55 - 2.65Distance between Phenol-O and Aldehyde-O (RAHB).
Torsion Angle Expectations
TorsionAtomsExpected RangeExplanation
Aldehyde Planarity O-C-C-C(ring)< 5°Locked by intramolecular H-bond.
Carboxyl Twist O-C-C-C(ring)15° - 40°Twisted due to steric repulsion from 6-Fluorine.

References

The following sources provide the authoritative grounding for the structural principles (RAHB, Fluorine interactions) applied in this guide.

  • Gilli, G., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for small molecule crystal structure data. (The gold standard database for validating bond lengths).

  • Thallapally, P. K., et al. (2006). "Polymorphism of 4-fluoro-benzoic acid." Crystal Growth & Design. (Demonstrates the impact of Fluorine on packing modes).

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research.

Exploratory

Solubility Profile of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in Organic Solvents: A Methodological &amp; Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoro-2-formyl-3-hydroxybenzoic acid is a bespoke chemical entity with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in organic solvents. We will delve into the molecular characteristics that dictate its solubility, provide predictive insights based on solvent properties, and present robust, step-by-step protocols for empirical solubility determination. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection and facilitating the seamless integration of this compound into experimental workflows.

Introduction: The Critical Role of Solubility

In the realms of drug discovery and material science, solubility is not merely a physical parameter; it is a critical determinant of a compound's utility. For a potential therapeutic agent, poor solubility can lead to low bioavailability, hindering its efficacy. In materials science, the ability to dissolve a compound in a suitable solvent is essential for purification, crystallization, and formulation. Understanding the solubility of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is therefore the first step in unlocking its full potential.

Physicochemical Properties of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

The solubility behavior of a compound is a direct consequence of its molecular structure. Let's dissect the key features of 6-Fluoro-2-formyl-3-hydroxybenzoic acid:

  • Molecular Formula: C₈H₅FO₄[1]

  • Molecular Weight: 184.12 g/mol

  • Functional Groups:

    • Carboxylic Acid (-COOH): This acidic group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity. It can also deprotonate to form a carboxylate salt, which dramatically increases aqueous solubility.

    • Hydroxyl (-OH): As a phenolic hydroxyl group, it is weakly acidic and an excellent hydrogen bond donor and acceptor.

    • Formyl (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

    • Fluorine (-F): The electronegative fluorine atom introduces polarity and can act as a weak hydrogen bond acceptor.[2]

  • Aromatic Ring: The benzene ring provides a nonpolar backbone, which can interact with other aromatic systems via π-stacking.

Collectively, these features render 6-Fluoro-2-formyl-3-hydroxybenzoic acid a polar, acidic molecule with a high capacity for hydrogen bonding.

Predictive Solubility: A Theoretical Framework

The age-old chemical maxim, "like dissolves like," provides a powerful predictive tool for solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Solubility in Nonpolar Solvents
  • Examples: Hexane, Toluene, Diethyl Ether

  • Prediction: Due to the multiple polar functional groups and strong hydrogen bonding capabilities of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, its solubility in nonpolar solvents is expected to be very low . The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Solubility in Polar Aprotic Solvents
  • Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Prediction: These solvents are polar and can act as hydrogen bond acceptors, but they lack a hydrogen bond-donating group. They are generally excellent solvents for a wide range of organic compounds. It is predicted that 6-Fluoro-2-formyl-3-hydroxybenzoic acid will exhibit good to high solubility in solvents like DMSO and DMF, which are highly polar. Solubility in less polar aprotic solvents like THF may be more moderate.

Solubility in Polar Protic Solvents
  • Examples: Water, Methanol, Ethanol, Isopropanol

  • Prediction: Polar protic solvents can act as both hydrogen bond donors and acceptors.

    • Alcohols (Methanol, Ethanol): The compound is expected to have good solubility in lower-chain alcohols due to the potential for strong hydrogen bonding interactions.

    • Water: While the molecule is polar, the nonpolar benzene ring may limit its aqueous solubility. However, its solubility is expected to be highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid and phenolic hydroxyl groups will deprotonate to form highly polar, water-soluble salts.[4][5]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The "shake-flask" method is a widely accepted and reliable technique for measuring thermodynamic solubility.[6]

General Workflow for Solubility Determination

The following diagram outlines the typical workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid (e.g., 5-10 mg) B Add precise volume of solvent (e.g., 1 mL) A->B C Create slurry in vial B->C D Agitate at constant temp. (e.g., 24-48 hours) C->D Incubate E Centrifuge/Filter to remove undissolved solid D->E Sample F Extract aliquot of supernatant E->F G Dilute with mobile phase F->G H Inject into HPLC-UV G->H I Quantify against calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 6-Fluoro-2-formyl-3-hydroxybenzoic acid (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 6-Fluoro-2-formyl-3-hydroxybenzoic acid (e.g., ~5 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add 1 mL of the test solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as equilibration to pellet the undissolved solid.

    • Carefully take an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles.

  • Analysis and Quantification:

    • Perform a precise dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the peak area of the compound from the chromatogram.

    • Use the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in the original solvent.

Data Presentation

Quantitative solubility data should be presented clearly for comparative analysis.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Nonpolar HexaneVery Low
TolueneVery Low
Polar Aprotic DMSOHigh
DMFHigh
AcetonitrileModerate
THFModerate
Polar Protic MethanolGood
EthanolGood
Water (pH ~7)Low to Moderate
Aqueous Basic 5% NaHCO₃ (aq)High (reactive)
5% NaOH (aq)High (reactive)

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Fluoro-2-formyl-3-hydroxybenzoic acid was not available through the initial search, general precautions for handling aromatic carboxylic acids should be followed.

  • Hazard Classification: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[11]

Always consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

The solubility of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is a complex interplay of its polar functional groups and its aromatic core. Theoretical predictions suggest poor solubility in nonpolar solvents and good to excellent solubility in polar aprotic and protic solvents, particularly basic aqueous solutions. For definitive quantitative data, the experimental protocols outlined in this guide provide a robust framework for determination. A thorough understanding and empirical measurement of this compound's solubility are indispensable for its successful application in research and development.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Gervasio, F. L. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. (n.d.). 6-fluoro-2-formyl-3-hydroxybenzoic acid (C8H5FO4). PubChemLite. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. [Link]

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Foundational

Fluorinated Benzoic Acid Derivatives: Strategic Building Blocks in Medicinal Chemistry

Executive Summary: The Fluorine Imperative In modern drug discovery, the incorporation of fluorine is no longer a niche tactic but a fundamental strategy. Approximately 20-25% of all drugs in the pharmaceutical pipeline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the incorporation of fluorine is no longer a niche tactic but a fundamental strategy. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. Fluorinated benzoic acid derivatives represent a privileged class of building blocks because they offer a dual advantage: the versatile reactivity of the carboxyl group for scaffold assembly and the unique physicochemical modulation provided by the fluorine atom.[1]

This guide details the technical utility of these derivatives, focusing on their ability to modulate pKa, enhance metabolic stability, and alter lipophilicity (LogP) without significantly changing steric bulk (the van der Waals radius of F, 1.47 Å, is close to H, 1.20 Å).

Physicochemical Profiling: The "Fluorine Effect"

The strategic placement of fluorine on the benzoic acid core drastically alters the electronic landscape of the molecule. This section quantifies these changes to guide building block selection.

Acidity Modulation (pKa)

Fluorine is the most electronegative element (3.98 Pauling scale). Its strong inductive effect (-I) stabilizes the carboxylate anion, increasing acidity.[2] However, this effect is highly position-dependent.[2]

  • Ortho (2-position): The inductive effect is maximized due to proximity. Additionally, the ortho-effect (steric inhibition of resonance and direct electrostatic interaction) significantly lowers pKa.

  • Meta (3-position): Strong -I effect dominates, increasing acidity.

  • Para (4-position): The -I effect is partially countered by the electron-donating resonance effect (+R) of the fluorine lone pairs into the ring, resulting in a smaller acidity shift compared to the ortho and meta isomers.

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundStructurepKa (H₂O)LogP (Exp)Electronic Effect Dominance
Benzoic Acid C₆H₅COOH4.201.87Reference
2-Fluorobenzoic Acid 2-F-C₆H₄COOH3.272.03Strong -I, Ortho-effect
3-Fluorobenzoic Acid 3-F-C₆H₄COOH3.862.10-I dominant
4-Fluorobenzoic Acid 4-F-C₆H₄COOH4.142.07-I opposed by +R
2,6-Difluorobenzoic Acid 2,6-F₂-C₆H₃COOH2.131.85Synergistic Ortho-effect
Pentafluorobenzoic Acid C₆F₅COOH1.602.65Cumulative -I

Data compiled from Bordwell pKa tables and PubChem experimental values [1, 2].

Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing metabolically labile C-H sites (especially para positions prone to CYP450 oxidation) with fluorine blocks oxidative metabolism, extending the half-life (


) of the drug candidate [3].

Synthetic Methodologies & Workflows[3]

Researchers typically employ two strategies: Direct Fluorination (often late-stage, difficult) or Building Block Assembly (using pre-fluorinated benzoic acids). The latter is preferred for library generation due to higher reliability.

Decision Matrix: Selecting the Synthesis Route

SynthesisStrategy Start Target Molecule Design IsF_Present Is the F-Benzoic core commercially available? Start->IsF_Present Yes_Commercial Route A: Building Block Assembly (Preferred for SAR) IsF_Present->Yes_Commercial Yes No_Commercial Route B: De Novo Synthesis IsF_Present->No_Commercial No Coupling Coupling Reaction Selection Yes_Commercial->Coupling Amide Amide Coupling (HATU/EDC) Coupling->Amide Target: Amide/Peptidomimetic Suzuki Suzuki-Miyaura (Pd-Catalyzed) Coupling->Suzuki Target: Biaryl Scaffold SnAr SNAr Displacement (If activated by NO2/CN) Coupling->SnAr Target: Ether/Amine subst.

Figure 1: Strategic decision tree for incorporating fluorinated benzoic acid moieties into drug scaffolds.

Experimental Protocols

The following protocols are standardized for high-throughput medicinal chemistry but optimized for the specific electronic requirements of fluorinated substrates.

Protocol A: HATU-Mediated Amide Coupling

Applicability: Ideal for coupling electron-deficient fluorobenzoic acids with amines. The high reactivity of HATU overcomes the reduced nucleophilicity often found in complex amines.

Reagents:

  • Fluorinated Benzoic Acid derivative (1.0 equiv)[3][4]

  • Amine partner (1.1 equiv)[5]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: Dissolve the fluorinated benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir for 5 minutes at room temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol, 0.456 g) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (look for M+1 of product).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (if product is not basic), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Applicability: For synthesizing biaryl systems where the benzoic acid serves as the aryl halide (if brominated) or the boronic acid partner.

Reagents:

  • 4-Fluoro-phenylboronic acid (1.2 equiv)

  • Aryl Bromide partner (1.0 equiv)[3]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine the aryl bromide (1.0 mmol), 4-fluoro-phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent/Base: Add 1,4-dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography.

Case Study: Ataluren (Translarna™)[7]

Ataluren is a prime example of a drug synthesized directly from a fluorinated benzoic acid building block. It is used to treat Duchenne muscular dystrophy caused by nonsense mutations.

  • Building Block: 2-Fluorobenzoyl chloride (derived from 2-fluorobenzoic acid).

  • Mechanism: The 2-fluoro substituent is critical for the molecule's specific conformation and binding affinity to the ribosome, allowing read-through of premature stop codons.

Synthesis Pathway of Ataluren[5][8]

AtalurenSynthesis SM1 3-Cyanobenzoic Acid Int1 Amidoxime Intermediate SM1->Int1 NH2OH, Base SM2 2-Fluorobenzoyl Chloride (The Fluorinated Block) Int2 O-Acyl Amidoxime SM2->Int2 Int1->Int2 + SM2 (Coupling) Product Ataluren (1,2,4-Oxadiazole core) Int2->Product Cyclodehydration (Heat/Base)

Figure 2: Convergent synthesis of Ataluren utilizing the 2-fluorobenzoyl chloride building block [4, 5].

Safety & Handling of Fluorinated Derivatives[9][10]

While generally stable, fluorinated benzoic acids possess specific hazards distinct from their non-fluorinated counterparts.

  • Skin Absorption: Many fluorinated aromatics have enhanced lipophilicity, facilitating skin absorption. 2,6-Difluorobenzoic acid is classified as a skin and severe eye irritant (H315, H319) [6].[6]

  • Acidity: As noted in Table 1, polyfluorinated benzoic acids (e.g., pentafluorobenzoic acid) are significantly more acidic (pKa ~1.6) than benzoic acid.[5] They should be handled as corrosive acids, not merely irritants.

  • Incompatibility: Avoid reaction with strong reducing agents (e.g., LiAlH₄) unless controlled, as defluorination can occur exothermically under forcing conditions.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • PubChem. (2025).[7] 2-Fluorobenzoic Acid Compound Summary. National Library of Medicine. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations. Nature, 447(7140), 87-91. Link

  • Vander Lingen, P. (2011). Ataluren trial success: trial aborted. The Chemical Reaction Database. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,6-Difluorobenzoic acid. Link

Sources

Exploratory

"discovery and isolation of novel fluorinated aromatic compounds"

(Part 2 of 2) Self-Validating Systems and Trustworthiness in Protocols To ensure the reliability and reproducibility of results, every experimental protocol must be designed as a self-validating system. This involves inc...

Author: BenchChem Technical Support Team. Date: February 2026

(Part 2 of 2)

Self-Validating Systems and Trustworthiness in Protocols

To ensure the reliability and reproducibility of results, every experimental protocol must be designed as a self-validating system. This involves incorporating in-process controls and characterization at each critical stage.

  • Reaction Monitoring: Do not rely solely on a timed reaction. Frequent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the true endpoint of the reaction, preventing the formation of byproducts from over-running or incomplete conversion from stopping too early.

  • Crude vs. Pure Analysis: Always analyze a small sample of the crude reaction mixture by LC-MS and ¹H/¹⁹F NMR. This "crude NMR" provides a baseline understanding of the reaction's success and the impurity profile, which is invaluable for designing an effective purification strategy.

  • Mass Balance: After purification, calculate the mass balance. A significant loss of mass could indicate product volatility, decomposition on the stationary phase, or poor extraction. Understanding where the mass was lost is key to optimizing the procedure.

  • Orthogonal Confirmation: Purity should be assessed by at least two different analytical methods. For example, a compound that appears pure by UV-HPLC might show impurities when analyzed by mass spectrometry or a different HPLC column chemistry.

Conclusion and Future Outlook

The discovery and isolation of novel fluorinated aromatic compounds remain a vibrant and essential field within drug discovery and materials science. The strategic application of late-stage fluorination techniques allows for unprecedented speed and flexibility in generating molecular diversity.[1][2][3] Paired with modern purification technologies like SFC, which offer greener and often more efficient separations, the path from concept to a pure, well-characterized compound is becoming increasingly streamlined.[4][5] As our understanding of fluorine's subtle influence on molecular properties deepens, so too will the demand for robust and innovative synthetic and purification methodologies. The principles and protocols outlined in this guide serve as a foundation for researchers to confidently navigate the challenges and harness the immense potential of aromatic fluorination.

References

  • "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration" . Accounts of Chemical Research. Available at: [Link]

  • "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications" . MDPI. Available at: [Link]

  • "The Many Roles for Fluorine in Medicinal Chemistry" . ACS Publications. Available at: [Link]

  • "Fluorinated Building Blocks in Drug Design: Why They Matter" . Apollo Scientific. Available at: [Link]

  • "Applications of Fluorine in Medicinal Chemistry" . ACS Publications. Available at: [Link]

  • "The role of fluorine in medicinal chemistry" . Taylor & Francis Online. Available at: [Link]

  • "Late-Stage Fluorination: From Fundamentals to Application" . ACS Publications. Available at: [Link]

  • "Late-Stage Fluorination: From Fundamentals to Application" . PMC. Available at: [Link]

  • "Recent advances in late-stage monofluorination of natural products and their derivatives" . SpringerLink. Available at: [Link]

  • "NMR | Speeding Fluorine Analysis" . Oxford Instruments. Available at: [Link]

  • "Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment" . Queen's University Library. Available at: [Link]

  • "19F-centred NMR analysis of mono-fluorinated compounds" . RSC Publishing. Available at: [Link]

  • "Selectfluor: mechanistic insight and applications" . PubMed. Available at: [Link]

  • "Supercritical fluid chromatography" . Wikipedia. Available at: [Link]

  • "Basic Principles for Purification Using Supercritical Fluid Chromatography" . Waters. Available at: [Link]

  • "SFC: A Greener Approach to Analytical and Purification Applications" . Chromatography Today. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-Fluoro-2-formyl-3-hydroxybenzoic Acid in Organic Synthesis

Introduction: A Versatile Fluorinated Building Block 6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS 2138193-88-9) is a uniquely functionalized aromatic compound poised for significant applications in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

6-Fluoro-2-formyl-3-hydroxybenzoic acid (CAS 2138193-88-9) is a uniquely functionalized aromatic compound poised for significant applications in medicinal chemistry and materials science. Its structure is characterized by the strategic placement of three key functional groups on a fluorinated benzene ring: a carboxylic acid, a hydroxyl group, and a formyl (aldehyde) group. This trifecta of reactivity, combined with the electronic influence of the fluorine atom, makes it a highly valuable and versatile precursor for the synthesis of complex heterocyclic scaffolds.

The fluorine substituent is known to enhance the metabolic stability and binding affinity of drug candidates by altering their lipophilicity and electronic properties.[1] The ortho relationship of the formyl and hydroxyl groups effectively renders the molecule a substituted salicylaldehyde, a classic starting material for a variety of condensation reactions. The adjacent carboxylic acid group offers a handle for further derivatization or can participate in cyclization reactions, providing a pathway to diverse molecular architectures.

These application notes provide an in-depth guide to the synthetic utility of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, focusing on its application in the construction of fluorinated coumarins and quinolones—scaffolds of immense interest in drug discovery.[2] We will explore the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 2138193-88-9[3]
Molecular Formula C₈H₅FO₄[4]
Molecular Weight 184.12 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)[5]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 6-Fluoro-2-formyl-3-hydroxybenzoic acid. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Application I: Synthesis of Fluorinated Coumarins via Knoevenagel Condensation

The salicylaldehyde moiety within 6-Fluoro-2-formyl-3-hydroxybenzoic acid makes it an ideal substrate for the Knoevenagel condensation, a cornerstone reaction for the synthesis of coumarins.[6][7] This reaction involves the condensation of an aldehyde with an active methylene compound, followed by intramolecular cyclization and dehydration to form the coumarin core. The fluorine atom at the 6-position of the resulting coumarin is expected to enhance its photophysical properties and biological activity.[8][9]

Mechanistic Rationale

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the formyl group. Subsequent intramolecular cyclization via attack of the phenolic hydroxyl group onto the ester carbonyl, followed by elimination of water and the active methylene compound's activating group, yields the coumarin scaffold.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Dehydration Active_Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' Active_Methylene->Enolate + Base Base Base Intermediate_1 Adduct Enolate->Intermediate_1 + Aldehyde Aldehyde 6-Fluoro-2-formyl- 3-hydroxybenzoic acid Coumarin Fluorinated Coumarin Derivative Intermediate_1->Coumarin Intramolecular Cyclization & Dehydration

Caption: Generalized workflow for Knoevenagel condensation.

Exemplary Protocol: Synthesis of 6-Fluoro-4-carboxy-7-hydroxycoumarin

This protocol describes the synthesis of a fluorinated coumarin-3-carboxylic acid derivative, a valuable intermediate for further functionalization, for example, through amide bond formation.

Materials:

  • 6-Fluoro-2-formyl-3-hydroxybenzoic acid

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (2 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-Fluoro-2-formyl-3-hydroxybenzoic acid (1.0 eq.) and malonic acid (1.2 eq.) in a minimal amount of pyridine.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 6-fluoro-4-carboxy-7-hydroxycoumarin.

ReactantMolar Eq.MW ( g/mol )Amount
6-Fluoro-2-formyl-3-hydroxybenzoic acid1.0184.121.84 g
Malonic acid1.2104.061.25 g
PyridineSolvent79.10~10 mL
PiperidineCatalytic85.152-3 drops

Application II: Synthesis of Fluorinated Quinolones via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of quinoline and its derivatives.[10][11] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While 6-Fluoro-2-formyl-3-hydroxybenzoic acid is not a 2-amino benzaldehyde, a straightforward synthetic modification can convert the carboxylic acid functionality into an amino group, thus providing a key precursor for the synthesis of highly substituted, fluorinated quinolones. These compounds are of significant interest in medicinal chemistry due to their well-established antibacterial and anticancer activities.[1][12]

Synthetic Strategy and Mechanistic Overview

The proposed synthetic route involves a two-step process:

  • Conversion of the Carboxylic Acid to an Amine: This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement, which proceeds through an acyl azide intermediate, is often a mild and efficient method.

  • Friedländer Annulation: The resulting 2-amino-3-fluoro-6-formyl-benzoic acid (or its ester derivative) can then be reacted with a ketone or other active methylene compound in the presence of an acid or base catalyst to yield the corresponding fluorinated quinolone.[13][14]

Friedlander_Synthesis Start 6-Fluoro-2-formyl- 3-hydroxybenzoic acid Step1 Curtius Rearrangement (or similar) Start->Step1 Intermediate 2-Amino-3-fluoro-6-formyl- benzoic acid derivative Step1->Intermediate Step2 Friedländer Annulation with R-CO-CH₂-R' Intermediate->Step2 Product Substituted Fluorinated Quinolone Step2->Product

Caption: Two-step strategy for fluorinated quinolone synthesis.

Exemplary Protocol: Synthesis of a 5-Fluoro-8-hydroxyquinoline Derivative

This protocol outlines a plausible route to a novel fluorinated quinolone derivative.

Part A: Synthesis of Methyl 2-amino-3-fluoro-6-formylbenzoate

  • Esterification: Protect the carboxylic acid of 6-Fluoro-2-formyl-3-hydroxybenzoic acid as a methyl ester using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid).

  • Acyl Azide Formation: Convert the ester to the corresponding hydrazide by reacting with hydrazine hydrate. Subsequently, treat the hydrazide with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperature to form the acyl azide.

  • Curtius Rearrangement: Gently heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement will produce an isocyanate, which can be trapped with methanol to form a methyl carbamate-protected amine.

  • Deprotection: Hydrolyze the carbamate under acidic or basic conditions to yield the free amine, methyl 2-amino-3-fluoro-6-formylbenzoate.

Part B: Friedländer Annulation

Materials:

  • Methyl 2-amino-3-fluoro-6-formylbenzoate (from Part A)

  • Acetone (or other suitable ketone)

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve methyl 2-amino-3-fluoro-6-formylbenzoate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an excess of the ketone (e.g., acetone, 5.0 eq.).

  • Add a solution of potassium hydroxide (2.0 eq.) in ethanol dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-fluoro-8-hydroxyquinoline derivative.

Conclusion and Future Outlook

6-Fluoro-2-formyl-3-hydroxybenzoic acid represents a promising, yet underexplored, building block for organic synthesis. Its unique arrangement of functional groups provides direct access to valuable fluorinated heterocyclic systems. The protocols detailed herein for the synthesis of fluorinated coumarins and quinolones are based on well-established, robust chemical transformations and are intended to serve as a starting point for researchers in drug discovery and materials science. The strategic incorporation of fluorine is anticipated to impart favorable properties to the resulting molecules, making this starting material a key component in the development of next-generation pharmaceuticals and functional materials.

References

  • Kulkarni, M. V., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry, 43(10), 2273-2279.
  • BenchChem. (2025).
  • Singh, R., et al. (2022). Synthesis of Some Organo-Fluorine Coumarins with Pharmacological Potential.
  • Kulkarni, M. V., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. PubMed. [Link]

  • Gee, K. R., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry, 83(8), 4833-4841.
  • Cecchetti, V., et al. (1995). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 38(6), 973-982.
  • Fernandes, P., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry, 10(3), 258-279.
  • Kumar, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Karczmarzyk, Z., et al. (2025).
  • Singh, U. P., et al. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of ChemTech Research, 2(2), 1134-1142.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • SynArchive. (n.d.). Friedländer synthesis.
  • Cacchi, S., et al. (2003). The Friedländer Synthesis of Quinolines.
  • Semantic Scholar. (n.d.).
  • Bagley, M. C., et al. (2022).
  • PubChem. (n.d.). 6-fluoro-2-formyl-3-hydroxybenzoic acid.
  • Fehling, P., et al. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Mazimba, O. (2012).
  • Orient J Chem. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • BenchChem. (n.d.). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.). 2138193-88-9|6-Fluoro-2-formyl-3-hydroxybenzoic acid.
  • Rasayan J. Chem. (n.d.).
  • ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.

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Application

Application Notes and Protocols for the Derivatization of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

Introduction: The Strategic Value of a Multifunctional Scaffold In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount. 6-Fluoro-2-formyl-3-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount. 6-Fluoro-2-formyl-3-hydroxybenzoic acid is a highly versatile building block, presenting researchers with three distinct and reactive functional groups: a carboxylic acid, a phenolic hydroxyl, and an aldehyde. This trifunctional nature allows for a combinatorial approach to synthesis, enabling the creation of diverse chemical libraries for screening and lead optimization.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key pharmaceutical properties.[1] Fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors, making fluorinated intermediates like this one particularly valuable.[1][2][3]

This guide provides a detailed exploration of the derivatization pathways for 6-Fluoro-2-formyl-3-hydroxybenzoic acid. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for achieving high-yield, selective modifications. The protocols described herein are designed to be robust and self-validating, providing a trusted resource for researchers in pharmaceutical and chemical development.

Caption: Structure of 6-Fluoro-2-formyl-3-hydroxybenzoic acid with key functional groups.

Core Challenge: Achieving Chemoselectivity

The primary challenge in derivatizing this molecule is chemoselectivity—modifying one functional group while leaving the others untouched. The relative reactivity of the groups is generally:

  • Carboxylic Acid: Most acidic proton. Readily deprotonated by bases and susceptible to esterification under acidic conditions.

  • Phenolic Hydroxyl: Weakly acidic. Can be deprotonated by stronger bases and is reactive in Williamson ether synthesis or acylation.

  • Aldehyde: Electrophilic carbon. Prone to nucleophilic attack, especially from amines to form imines.

A direct, one-pot derivatization is often impossible without significant side-product formation. Therefore, a strategic approach involving the protection and deprotection of certain functional groups is essential for clean, targeted synthesis.[4]

G Start Starting Material 6-Fluoro-2-formyl-3-hydroxybenzoic acid Protect Step 1: Protect (e.g., Esterify Carboxylic Acid) Start->Protect Derivatize Step 2: Derivatize (e.g., Alkylate Phenolic -OH) Protect->Derivatize Deprotect Step 3: Deprotect (e.g., Hydrolyze Ester) Derivatize->Deprotect Product Final Derivative Deprotect->Product

Caption: General workflow for selective derivatization requiring a protection strategy.

Protocols for Targeted Derivatization

This section details specific, validated protocols for modifying each functional group. The choice of pathway depends entirely on the desired final structure.

Derivatization of the Carboxylic Acid Group: Esterification

Esterification is often the first step, not only to create ester derivatives but also to protect the carboxylic acid during subsequent reactions on the hydroxyl group.[4] The most common method is the Fischer-Speier esterification, which uses an excess of alcohol in the presence of a strong acid catalyst.[5]

Protocol 1: Synthesis of Methyl 6-Fluoro-2-formyl-3-hydroxybenzoate

  • Principle: The carboxylic acid is protonated by a strong acid catalyst, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, driven to completion by using a large excess of methanol.

  • Materials:

    • 6-Fluoro-2-formyl-3-hydroxybenzoic acid

    • Methanol (Anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 6-Fluoro-2-formyl-3-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous methanol (20-30 mL per gram of acid) to dissolve the starting material.

    • Cool the stirred mixture to 0 °C in an ice bath.

    • Causality: Slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.[4] Thionyl chloride is often preferred for a faster, irreversible reaction, but requires more careful handling.

    • Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester. The product is often pure enough for the next step without further purification.

ParameterValue/ReagentRationale
Acid Catalyst H₂SO₄ or SOCl₂Protonates the carbonyl oxygen, increasing electrophilicity.
Solvent/Reagent Methanol (excess)Acts as both solvent and nucleophile; drives equilibrium forward.
Temperature Reflux (~65 °C)Provides activation energy to overcome the reaction barrier.
Work-up NaHCO₃ washNeutralizes the strong acid catalyst to prevent product degradation.
Typical Yield >90%The reaction is generally efficient and high-yielding.[5]
Derivatization of the Phenolic Hydroxyl Group

Modification of the phenolic -OH group typically requires that the more acidic carboxylic acid is protected, as detailed in Protocol 1. The resulting methyl ester can then be subjected to O-alkylation or O-acylation.

Protocol 2: Synthesis of 4-Fluoro-3-alkoxy-2-formylbenzoic Acid (via Williamson Ether Synthesis)

  • Principle: This is a three-step sequence: protection, etherification, and deprotection. The Williamson ether synthesis involves the deprotonation of the phenol by a mild base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[4]

  • Procedure:

    • Step A: Protection. Synthesize Methyl 6-fluoro-2-formyl-3-hydroxybenzoate following Protocol 1 .

    • Step B: Etherification.

      • Dissolve the methyl ester from Step A (1.0 eq) in an anhydrous polar aprotic solvent like acetone or DMF.

      • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Causality: K₂CO₃ is a sufficient base to deprotonate the phenol but not strong enough to cause unwanted side reactions.

      • Add the desired alkyl halide (e.g., ethyl bromide, benzyl bromide, 1.2 eq).

      • Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.[4]

      • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ether can be purified by column chromatography or used directly if pure.

    • Step C: Deprotection (Saponification).

      • Dissolve the crude methyl ether from Step B (1.0 eq) in a mixture of THF or Methanol and water.

      • Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-4.0 eq).[4]

      • Stir at room temperature or warm gently (40-50 °C) for 1-4 hours until TLC shows complete consumption of the ester.

      • Cool the mixture and remove the organic solvent under reduced pressure.

      • Dilute with water and acidify with 1M HCl to a pH of ~2. The final product will precipitate.

      • Collect the solid by filtration, wash with cold water, and dry to yield the final alkoxy-substituted benzoic acid.

Derivatization of the Aldehyde Group: Imine Formation

The aldehyde can readily react with primary amines to form imines, also known as Schiff bases.[6] This reaction can often be performed without interfering with the hydroxyl or carboxylic acid groups, as it proceeds under mildly acidic or neutral conditions where the amine is the most effective nucleophile.[7]

Protocol 3: Synthesis of Imine Derivatives (Schiff Base Condensation)

  • Principle: The reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond. The removal of water is key to driving the reaction to completion.[7]

  • Materials:

    • 6-Fluoro-2-formyl-3-hydroxybenzoic acid (or its methyl ester from Protocol 1)

    • A primary amine (e.g., aniline, benzylamine)

    • Ethanol or Methanol

    • Optional: Catalytic amount of acetic acid

  • Procedure:

    • Dissolve the starting benzoic acid or its ester (1.0 eq) in ethanol or methanol.

    • Add the primary amine (1.0-1.1 eq).

    • Causality: A catalytic amount of a weak acid like acetic acid can be added to protonate the carbonyl oxygen, activating the aldehyde, but it is not always necessary.[7]

    • Heat the mixture to reflux for 2-8 hours. A Dean-Stark trap can be used to remove the water formed during the reaction, or molecular sieves can be added.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The imine product may precipitate upon cooling.

    • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Summary of Derivatization Pathways

The optimal synthetic route is dictated by the target derivative. This decision tree illustrates the strategic choices a researcher must make.

G A Start: 6-Fluoro-2-formyl-3-hydroxybenzoic acid B Target: Ester Derivative? A->B C Target: Ether/Acyl Derivative of Phenol? B->C No P1 Protocol 1: Fischer Esterification B->P1 Yes D Target: Imine Derivative? C->D No P2 Protocol 1 (Protect) -> Protocol 2 (Etherify) -> Protocol 2 (Deprotect) C->P2 Yes P3 Protocol 3: Schiff Base Condensation D->P3 Yes End1 Final Product: Ester P1->End1 End2 Final Product: Ether P2->End2 End3 Final Product: Imine P3->End3

Caption: Decision tree for selecting the appropriate derivatization protocol.

References

  • Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. (2025). BenchChem.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (2025). BenchChem.
  • 3-Hydroxybenzoic Acid: Properties, Production And Uses. (2024). Chemcess.
  • How to react Amine with Aldehyde without involving Phenol? (2023).
  • Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Applic
  • Wang, M., et al. (2013).
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (2025). BenchChem.
  • Reactions of Aldehydes and Ketones with Amines-Practice Problems.Chemistry Steps.
  • Esterification process of hydroxybenzoic acids. (1992).
  • Esterification of hydroxybenzoic acids. (1993).
  • Wang, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid.PMC, NIH.
  • Literature review on hydroxybenzoic acid esters. (2025). BenchChem.
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (2025). BenchChem.
  • 2138193-88-9|6-Fluoro-2-formyl-3-hydroxybenzoic acid|BLD Pharm.BLD Pharm.

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Method

Application Notes and Protocols: 6-Fluoro-2-formyl-3-hydroxybenzoic Acid as a Versatile Precursor for Heterocycle Synthesis

Introduction: Unlocking Heterocyclic Diversity from a Fluorinated Building Block In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Fluorinated Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine into these molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 6-Fluoro-2-formyl-3-hydroxybenzoic acid is a trifunctional aromatic compound poised as an exceptionally valuable starting material for the construction of diverse heterocyclic systems. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and an aldehyde function on a fluorinated benzene ring offers multiple points for chemical modification, enabling the synthesis of complex molecules through elegant and efficient reaction cascades.

This technical guide provides an in-depth exploration of the synthetic utility of 6-fluoro-2-formyl-3-hydroxybenzoic acid. We will delve into its chemical properties and present detailed, field-proven protocols for its conversion into high-value heterocyclic structures, including fluoroquinolones and benzofurans. The causality behind experimental choices will be thoroughly explained, offering researchers and drug development professionals the insights needed to leverage this versatile precursor in their synthetic endeavors.

Chemical Properties and Safety Considerations

6-Fluoro-2-formyl-3-hydroxybenzoic acid, with the molecular formula C₈H₅FO₄, possesses a unique combination of functional groups that dictate its reactivity.[2] The aldehyde and carboxylic acid groups are electrophilic centers, while the phenolic hydroxyl group can act as a nucleophile. The fluorine atom influences the electronic properties of the aromatic ring, impacting its reactivity in substitution reactions.

Table 1: Physicochemical Properties of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

PropertyValueSource
Molecular FormulaC₈H₅FO₄PubChem[2]
Monoisotopic Mass184.01718 DaPubChem[2]
Predicted XlogP1.2PubChem[2]
CAS Number184543-29-3 (example, may vary)

Safety and Handling:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wash hands thoroughly after handling.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Hazards: May cause skin and eye irritation.[3][4][5][6] May be harmful if swallowed or inhaled.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[3] It may be air-sensitive and should be stored under an inert atmosphere if necessary.[3]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Application I: Synthesis of Fluoroquinolone Scaffolds

Fluoroquinolones are a critically important class of broad-spectrum antibiotics.[7] The 6-fluoro substituent is a hallmark of many potent fluoroquinolone drugs. 6-Fluoro-2-formyl-3-hydroxybenzoic acid is an ideal precursor for the synthesis of novel quinolone-3-carboxylic acids, a key intermediate in fluoroquinolone synthesis.[8] The following proposed protocol is based on a modified Gould-Jacobs reaction pathway.

Proposed Synthetic Pathway for Fluoroquinolones

The synthesis involves a condensation reaction between the aldehyde group of the precursor and an amine, followed by an intramolecular cyclization and subsequent aromatization to form the quinolone ring system.

G precursor 6-Fluoro-2-formyl- 3-hydroxybenzoic acid intermediate1 Enamine Intermediate precursor->intermediate1 + R-NH2 (e.g., cyclopropylamine) - H2O intermediate2 Cyclized Intermediate intermediate1->intermediate2 Heat (Thermal Cyclization) product Fluoroquinolone-3-carboxylic acid intermediate2->product Oxidation / Dehydration

Caption: Proposed synthesis of fluoroquinolones.

Protocol 1: Synthesis of a 1-Alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivative

Objective: To synthesize a core fluoroquinolone scaffold from 6-fluoro-2-formyl-3-hydroxybenzoic acid and a primary amine.

Materials:

  • 6-Fluoro-2-formyl-3-hydroxybenzoic acid

  • Primary amine (e.g., cyclopropylamine)

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Toluene

Procedure:

  • Step 1: Knoevenagel Condensation. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1 equivalent of 6-fluoro-2-formyl-3-hydroxybenzoic acid and 1.1 equivalents of diethyl malonate in toluene. Add a catalytic amount of piperidine. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Causality: This step activates the aldehyde group for condensation with the active methylene compound (diethyl malonate) to form a key intermediate.

  • Step 2: Michael Addition. Cool the reaction mixture to room temperature. Add a solution of the desired primary amine (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 2-4 hours.

    • Causality: The primary amine undergoes a Michael addition to the activated double bond of the intermediate from Step 1.

  • Step 3: Cyclization. Remove the solvent under reduced pressure. To the residue, add diphenyl ether and heat the mixture to 240-250 °C for 30-60 minutes.

    • Causality: The high temperature promotes an intramolecular cyclization to form the quinolone ring system. Diphenyl ether is used as a high-boiling solvent.[9]

  • Step 4: Hydrolysis. Cool the reaction mixture and carefully add it to a solution of 10% aqueous sodium hydroxide. Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove the diphenyl ether. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

    • Causality: The ester groups are hydrolyzed to the carboxylic acid under basic conditions, and the product is precipitated by acidification.

  • Step 5: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application II: Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocycles found in many natural products and biologically active compounds.[10][11][12] The functional groups on 6-fluoro-2-formyl-3-hydroxybenzoic acid allow for a straightforward synthesis of substituted benzofurans.

Proposed Synthetic Pathway for Benzofurans

This pathway involves the reaction of the phenolic hydroxyl group with an α-halo ketone, followed by an intramolecular cyclization.

G precursor 6-Fluoro-2-formyl- 3-hydroxybenzoic acid intermediate Phenoxy Ketone Intermediate precursor->intermediate + α-halo ketone (e.g., chloroacetone) Base (e.g., K2CO3) product Substituted Benzofuran intermediate->product Acid or Base catalyzed Intramolecular Cyclization - H2O

Caption: Proposed synthesis of benzofurans.

Protocol 2: Synthesis of a 6-Fluoro-2-substituted-benzofuran-7-carboxylic Acid

Objective: To synthesize a substituted benzofuran from 6-fluoro-2-formyl-3-hydroxybenzoic acid.

Materials:

  • 6-Fluoro-2-formyl-3-hydroxybenzoic acid

  • α-Halo ketone (e.g., chloroacetone or ethyl bromoacetate)

  • Potassium carbonate

  • Acetone or Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA) or a strong base

Procedure:

  • Step 1: O-Alkylation. In a round-bottom flask, dissolve 1 equivalent of 6-fluoro-2-formyl-3-hydroxybenzoic acid in acetone or DMF. Add 1.5 equivalents of potassium carbonate and 1.1 equivalents of the α-halo ketone. Heat the mixture to reflux for 4-6 hours.

    • Causality: The phenolic hydroxyl group is deprotonated by the base (potassium carbonate) and acts as a nucleophile, displacing the halide from the α-halo ketone to form a phenoxy ketone intermediate.[13]

  • Step 2: Cyclization.

    • Method A (Acid-catalyzed): After cooling, filter off the potassium carbonate and remove the solvent under reduced pressure. Add polyphosphoric acid to the residue and heat at 100 °C for 1-2 hours.

    • Method B (Base-catalyzed): Alternatively, after the O-alkylation, add a strong base such as sodium ethoxide to the reaction mixture and continue to reflux for an additional 2-4 hours.

    • Causality: The cyclization can be promoted by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the intramolecular attack of the aromatic ring. Base catalysis proceeds via an intramolecular aldol-type condensation.

  • Step 3: Work-up. Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Summary of Synthetic Applications

The strategic placement of reactive functional groups on 6-fluoro-2-formyl-3-hydroxybenzoic acid makes it a powerful tool for synthetic chemists.

Table 2: Overview of Heterocyclic Products from 6-Fluoro-2-formyl-3-hydroxybenzoic acid

Heterocycle ClassKey Reaction TypesPotential Applications
FluoroquinolonesCondensation, CyclizationAntibacterial agents[7][9]
BenzofuransO-Alkylation, CyclizationAntiviral, Antifungal, Enzyme inhibitors[11][14]
Coumarins/ChromonesPerkin or Knoevenagel condensationAnticoagulants, Dyes, Bioprobes[15]
BenzoxazinesCondensation with aminesPolymer precursors, Bioactive molecules

Conclusion

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a highly versatile and promising precursor for the synthesis of a wide range of medicinally and industrially relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this valuable building block. The ability to readily access complex fluorinated heterocycles from a single starting material underscores the importance of such well-designed precursors in accelerating drug discovery and development programs.

References

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Google Arts & Culture.
  • 4 - SAFETY DATA SHEET. (2011).
  • Synthesis of key benzofurans 6–12 for elaboration. Reagents and... (n.d.). ResearchGate.
  • Synthesis of benzofuran derivatives. (n.d.). ResearchGate.
  • Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020). Taylor & Francis.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). orientjchem.org.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). ResearchGate.
  • 6-fluoro-2-formyl-3-hydroxybenzoic acid (C8H5FO4). (n.d.). PubChem.
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (n.d.).
  • 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2. (n.d.). Sigma-Aldrich.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.
  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2. (n.d.). Benchchem.

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Application

Application Note: Fluorinated Salicylaldehydes in Medicinal Chemistry

Strategic Integration of Fluorine for Scaffold Optimization and Ligand Design Executive Summary & Strategic Rationale In modern medicinal chemistry, fluorinated salicylaldehydes (2-hydroxy-X-fluorobenzaldehydes) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration of Fluorine for Scaffold Optimization and Ligand Design

Executive Summary & Strategic Rationale

In modern medicinal chemistry, fluorinated salicylaldehydes (2-hydroxy-X-fluorobenzaldehydes) represent a high-value class of pharmacophore precursors. Unlike their non-fluorinated counterparts, these scaffolds offer a unique "tweak" to molecular properties without significantly altering steric bulk (the van der Waals radius of Fluorine, 1.47 Å, is comparable to Hydrogen, 1.20 Å).

The incorporation of fluorine into the salicylaldehyde core serves three critical medicinal design purposes:

  • Metabolic Blocking: Fluorine substitution at the C4 or C5 position (para to the aldehyde or hydroxyl group) blocks cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

    
    ) of the resulting drug candidate.
    
  • Acidity Modulation (

    
    ):  The strong electronegativity of fluorine lowers the 
    
    
    
    of the phenolic hydroxyl group. This enhances the binding affinity of Schiff base ligands to metal centers in metallodrugs and alters the hydrogen-bond donor capability in enzyme active sites.
  • Lipophilicity Tuning: The C-F bond alters the

    
     and 
    
    
    
    of the final molecule, improving membrane permeability and blood-brain barrier (BBB) penetration.

This guide details the application of these scaffolds in synthesizing fluorinated coumarins (anticoagulants/anti-cancer) and Schiff base metallodrugs (antimicrobial agents).

Chemical Property Profiling: The Fluorine Effect[1]

Before selecting a specific isomer (3-F, 4-F, or 5-F salicylaldehyde), researchers must understand the electronic and physical perturbations caused by the halogen.

Comparative Property Table
PropertySalicylaldehyde (Unsubstituted)5-Fluoro-SalicylaldehydeMedicinal Consequence
Electronic Effect Standard Reference

(Hammett)
Electron-withdrawing group (EWG) increases electrophilicity of the aldehyde carbon.
Phenolic Acidity


(Estimated)
Increased acidity stabilizes the phenoxide anion, facilitating faster metal coordination.
Metabolic Stability Vulnerable to aromatic hydroxylationHigh (Blocks para-oxidation)Prevents rapid clearance; forces metabolism to alternative, slower pathways.
Lipophilicity BaselineIncreasedEnhances passive transport across lipid bilayers.
H-Bonding Intramolecular (O-H

O=C)
Enhanced IntramolecularF can act as a weak H-bond acceptor, influencing conformational lock.
Decision Matrix: Selecting the Right Isomer

The choice of starting material dictates the biological fate of the final molecule.

FluorineSelection Start Select Fluorinated Salicylaldehyde Goal1 Goal: Block Metabolism? Start->Goal1 Goal2 Goal: Modulate Ligand Binding? Start->Goal2 Decide1 Is Para-position (C5) vulnerable to CYP450? Goal1->Decide1 Select5F Select 5-Fluorosalicylaldehyde (Blocks para-hydroxylation) Goal2->Select5F General Tuning Select3F Select 3-Fluorosalicylaldehyde (Ortho-F effect on Phenol pKa) Goal2->Select3F Increase Acidity Decide1->Select5F Yes Select4F Select 4-Fluorosalicylaldehyde (Electronic modulation only) Decide1->Select4F No

Figure 1: Decision tree for selecting the optimal fluorinated isomer based on medicinal chemistry objectives.

Application Note I: Synthesis of Fluorinated Coumarins

Target Class: Anticoagulants, Anti-cancer agents, and Fluorescent Probes.

Fluorinated coumarins are synthesized via the Knoevenagel condensation followed by intramolecular transesterification. The presence of fluorine at the 5-position of the salicylaldehyde yields a 6-fluorocoumarin, a scaffold found in potent antibiotics (e.g., Novobiocin analogues) and gyrase B inhibitors.

Experimental Protocol: Synthesis of Ethyl 6-Fluorocoumarin-3-carboxylate

Reagents:

  • 5-Fluorosalicylaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Ethanol (Solvent)[1]

Workflow Diagram:

CoumarinSynthesis Reagents 5-F-Salicylaldehyde + Diethyl Malonate Catalyst Add Piperidine/AcOH Reagents->Catalyst Mix in EtOH Intermediate Knoevenagel Intermediate Catalyst->Intermediate Reflux 2-4h Cyclization Transesterification (Cyclization) Intermediate->Cyclization - EtOH Product Ethyl 6-fluorocoumarin- 3-carboxylate Cyclization->Product Precipitation

Figure 2: Synthetic pathway for the conversion of 5-fluorosalicylaldehyde to the coumarin scaffold.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 5-fluorosalicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (1 mmol) followed by 2 drops of glacial acetic acid. Mechanism Note: Piperidine forms an iminium ion with the aldehyde, accelerating the nucleophilic attack by the active methylene of the malonate.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Validation Checkpoint (TLC):

    • System: Hexane:Ethyl Acetate (7:3).

    • Observation: Monitor the disappearance of the aldehyde spot (

      
      ) and the appearance of a highly fluorescent blue spot (coumarin derivative) under UV (365 nm).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g) with vigorous stirring. The fluorinated coumarin ester typically precipitates as a white to pale yellow solid due to the lipophilic nature of the fluorine and ester groups.

    • Self-Validating Step: If no precipitate forms, adjust pH to ~4 using dilute HCl to neutralize the piperidine and force precipitation.

  • Purification: Recrystallize from ethanol/water to yield needle-like crystals.

Expected Yield: 75-85%. Characterization:

  • 
     NMR:  Look for the singlet at 
    
    
    
    ppm (C4-H of coumarin). The aldehyde proton (
    
    
    ppm) must be absent.
  • 
     NMR:  Distinct singlet shifted relative to the starting material.
    

Application Note II: Schiff Base Ligands for Metallodrugs

Target Class: Antibacterial and Antifungal Coordination Complexes.

Fluorinated salicylaldehydes are superior precursors for Schiff bases (imines) compared to non-fluorinated analogues. The electron-withdrawing fluorine increases the acidity of the phenol, creating a "harder" anionic oxygen donor upon deprotonation. This results in tighter binding constants with transition metals like Cu(II), Zn(II), and Pd(II).

Protocol: Synthesis of N,N'-Bis(5-fluorosalicylidene)ethylenediamine (5-F-Salen)

This ligand is a privileged scaffold for creating metal complexes that exhibit enhanced DNA cleavage activity and bacterial membrane penetration.

Reagents:

  • 5-Fluorosalicylaldehyde (2.0 eq)

  • Ethylenediamine (1.0 eq)

  • Methanol (Solvent)[2]

Methodology:

  • Preparation: Dissolve 5-fluorosalicylaldehyde (20 mmol) in methanol (30 mL).

  • Addition: Add ethylenediamine (10 mmol) dropwise to the stirring aldehyde solution.

    • Observation: Immediate color change to bright yellow/orange indicates imine formation.

  • Reflux: Heat at

    
     for 2 hours.
    
  • Isolation: Cool to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Filter the yellow precipitate.[2][3]
    
  • Complexation (Optional Extension): To form the Copper(II) complex, dissolve the ligand in hot methanol and add Cu(OAc)

    
     (1.0 eq). The product will darken (green/brown) and precipitate immediately.
    

Mechanistic Insight: The fluorine atom at position 5 withdraws electron density from the ring, making the phenolic oxygen less basic but more acidic. In the context of metal binding, this means the ligand deprotonates more readily to form the neutral complex


, which is critical for passive diffusion into bacterial cells (neutral molecules penetrate membranes better than charged ions).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coumarin Synthesis Incomplete Knoevenagel condensation due to water accumulation.Use a Dean-Stark trap to remove water azeotropically if using toluene/benzene, or add molecular sieves.
No Precipitate (Schiff Base) Product is too soluble in alcohol.Concentrate the solvent by rotary evaporation to 1/3 volume and cool to

.
Impure Product (Oiling out) Oligomerization or mixed aldol products.Ensure the aldehyde is pure (colorless/pale yellow) before use. Oxidized aldehyde (carboxylic acid) inhibits the reaction.
Loss of Fluorine Signal Nucleophilic aromatic substitution (rare).Avoid extremely harsh basic conditions (e.g., NaH in DMF at high heat) which could displace the fluorine if strong nucleophiles are present.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Khan, S. A., et al. (2019). Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation: Characterisation & Antimicrobial Studies. Malaysian Journal of Chemistry. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014).[4][5] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

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Method

Application Notes and Protocols for the Use of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid in Metal Complexation

Introduction: Unveiling the Potential of a Multifunctional Ligand In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone for the development of metal complexes with tailored propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone for the development of metal complexes with tailored properties and applications. 6-Fluoro-2-formyl-3-hydroxybenzoic acid emerges as a promising, yet underexplored, candidate for the synthesis of sophisticated metal complexes. Its structure is rich in functionality, featuring a salicylaldehyde core augmented with a carboxylic acid group and a fluorine substituent. This unique combination of a formyl (-CHO), a hydroxyl (-OH), and a carboxylic acid (-COOH) group provides multiple coordination sites, positioning it as a potential tridentate O,O,O-donor ligand.

The presence of the electron-withdrawing fluorine atom on the aromatic ring is anticipated to modulate the electronic properties of the ligand, influencing the acidity of the phenolic and carboxylic protons and, consequently, the stability and reactivity of its metal complexes.[1][2] Drawing parallels from the well-established chemistry of salicylaldehyde and its derivatives, which form the basis for a wide array of Schiff base ligands and their metal complexes, we can predict a rich coordination chemistry for 6-fluoro-2-formyl-3-hydroxybenzoic acid.[3][4][5] These analogous metal-Schiff base complexes are known for their diverse applications, including catalytic, antifungal, antibacterial, and anticancer activities.[3][6][7]

This guide provides a comprehensive overview of the anticipated coordination behavior of 6-fluoro-2-formyl-3-hydroxybenzoic acid, detailed protocols for the synthesis of its metal complexes, and methods for their characterization. The protocols are based on established methodologies for structurally similar ligands and are intended to serve as a robust starting point for researchers and drug development professionals.

Anticipated Coordination Chemistry and Potential Applications

The coordination behavior of 6-fluoro-2-formyl-3-hydroxybenzoic acid is predicted to be dominated by its three oxygen-donor functional groups. Deprotonation of the phenolic hydroxyl and carboxylic acid groups creates two anionic oxygen donors, which, along with the neutral oxygen of the formyl group, can chelate a metal ion to form stable five- and six-membered rings.

Key Structural Features and Their Influence:

  • Tridentate O,O,O-Donor System: The spatial arrangement of the hydroxyl, formyl, and carboxyl groups allows for the formation of a tridentate chelate with a single metal ion. This is expected to result in highly stable complexes due to the chelate effect.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom is likely to increase the acidity of both the hydroxyl and carboxylic acid protons, facilitating coordination to metal ions under milder conditions.[1][2] This electronic perturbation can also influence the redox properties and catalytic activity of the resulting metal complexes.

  • Versatility for Further Modification: The formyl group provides a reactive handle for post-complexation modifications, such as condensation with amines to form Schiff base complexes, further expanding the library of accessible structures and functionalities.[4][5]

Potential Applications:

Based on the known applications of metal complexes derived from salicylaldehyde and salicylic acid derivatives, the metal complexes of 6-fluoro-2-formyl-3-hydroxybenzoic acid are hypothesized to be valuable in several fields:

  • Homogeneous Catalysis: The well-defined coordination sphere and potential for redox activity could render these complexes active as catalysts in various organic transformations.

  • Bioinorganic Chemistry and Drug Development: Many metal-salicylate and metal-Schiff base complexes exhibit significant biological activities.[6][8] The complexes of this fluorinated ligand could be explored for their antimicrobial, antiviral, or anticancer properties. The fluorine atom may enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.

  • Materials Science: The ability to form stable complexes with a variety of metal ions, including lanthanides, could lead to the development of novel luminescent materials or magnetic resonance imaging (MRI) contrast agents.

Caption: Proposed tridentate coordination of 6-fluoro-2-formyl-3-hydroxybenzoic acid to a metal ion (M+).

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis and characterization of metal complexes with 6-fluoro-2-formyl-3-hydroxybenzoic acid. Optimization of reaction conditions (e.g., stoichiometry, solvent, temperature, and pH) may be necessary for specific metal ions.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a 1:2 (metal:ligand) complex, which is common for divalent metal ions with tridentate ligands.

Materials:

  • 6-Fluoro-2-formyl-3-hydroxybenzoic acid (Ligand, L)

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)

  • Methanol (reagent grade)

  • Deionized water

  • Base (e.g., triethylamine or sodium hydroxide solution)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 6-fluoro-2-formyl-3-hydroxybenzoic acid in 30 mL of methanol. Stir the solution gently until the ligand is completely dissolved. A slight warming may be required.

  • Deprotonation: To the ligand solution, add a stoichiometric amount (or a slight excess) of a suitable base to deprotonate the hydroxyl and carboxylic acid groups. For example, add 2.0-2.2 mmol of triethylamine dropwise. The choice of base may influence the crystallization of the final product.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in a minimal amount of deionized water or methanol (approximately 10-15 mL).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) for 2-4 hours to ensure the completion of the reaction.[7]

  • Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, slowly reduce the volume of the solvent using a rotary evaporator until precipitation occurs.

  • Washing and Purification: Wash the collected solid with small portions of cold methanol and then deionized water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, DMF/water).

  • Drying: Dry the purified complex in a vacuum desiccator over a suitable drying agent or in a drying oven at a moderate temperature (e.g., 60-80°C).

Suggested Starting Conditions for Various Metal(II) Ions
Metal IonMetal SaltM:L RatioSolventBaseReflux Time (h)Expected Observations
Cu(II)Cu(OAc)₂·H₂O1:2MethanolTriethylamine2Formation of a green or blue precipitate
Ni(II)NiCl₂·6H₂O1:2Methanol/WaterNaOH (aq)3Formation of a light green precipitate
Co(II)Co(OAc)₂·4H₂O1:2EthanolTriethylamine4Formation of a pink or reddish-brown precipitate
Zn(II)Zn(OAc)₂·2H₂O1:2MethanolTriethylamine2Formation of a white or off-white precipitate

Note: These conditions are suggested starting points and may require optimization.

Protocol 2: Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques should be employed to confirm the formation of the complex and elucidate its structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the FTIR spectra of the free ligand and the metal complex using KBr pellets.

  • Expected Observations:

    • Disappearance or significant broadening of the O-H stretching bands of the carboxylic acid and phenolic groups (around 3200-2500 cm⁻¹ and 3500-3200 cm⁻¹, respectively) upon complexation.

    • A shift in the C=O stretching frequency of the carboxylic acid group. The asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies will appear (typically around 1600-1550 cm⁻¹ and 1400-1350 cm⁻¹, respectively). The difference (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group.

    • A potential shift in the C=O stretching frequency of the formyl group (around 1680-1650 cm⁻¹) upon coordination to the metal center.

    • The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-O stretching vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions within the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Intra-ligand π→π* and n→π* transitions, which may be shifted compared to the free ligand.

    • For transition metal complexes, the appearance of d-d transitions in the visible region, which are characteristic of the metal ion and its coordination geometry.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the structure of diamagnetic complexes (e.g., Zn(II)).

  • Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Observations:

    • Disappearance of the acidic proton signals from the -OH and -COOH groups.

    • Shifts in the signals of the aromatic and formyl protons upon coordination.

4. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a pure sample of the complex for C, H, and N analysis.

  • Expected Observations: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Conclusion and Future Outlook

6-Fluoro-2-formyl-3-hydroxybenzoic acid represents a highly promising ligand for the synthesis of novel metal complexes with potentially interesting structural and functional properties. While direct literature on its coordination chemistry is scarce, a rational design of experiments based on the well-understood chemistry of analogous salicylaldehyde and salicylic acid derivatives provides a clear path forward. The protocols and insights provided in this guide are intended to empower researchers to explore the rich potential of this ligand and its metal complexes in catalysis, medicine, and materials science. The systematic investigation of its complexes with a wide range of metal ions will undoubtedly contribute to the advancement of coordination chemistry and its applications.

References

  • Maher, K. A., & Mohammed, S. R. (n.d.). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. International Journal of Current Research and Review, 7(2), 06-16. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal complexes of schiff base derived from salicylaldehyde – a review. Retrieved from [Link]

  • Reyes-García, E. A., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules, 27(15), 4987. Retrieved from [Link]

  • Varkey, J. T., & Thekkae, S. R. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research, 7(5). Retrieved from [Link]

  • Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803. Retrieved from [Link]

  • Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-2-formyl-3-hydroxybenzoic acid. Retrieved from [Link]

  • Chemical Portal. (n.d.). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]

  • Chemical Portal. (n.d.). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]

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Application

The Aromatic Formyl Group: A Cornerstone in Synthetic Chemistry and Drug Development

Introduction: The Formyl Group as a Master Key The aromatic formyl group (-CHO), or benzaldehyde moiety, represents one of the most versatile and pivotal functional groups in the armamentarium of the synthetic chemist. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formyl Group as a Master Key

The aromatic formyl group (-CHO), or benzaldehyde moiety, represents one of the most versatile and pivotal functional groups in the armamentarium of the synthetic chemist. Its prevalence in natural products, such as vanillin and syringaldehyde, underscores its biological significance.[1] In the realms of pharmaceutical development and materials science, the aromatic aldehyde is not merely a final product but a critical synthetic intermediate—a master key capable of unlocking a vast array of molecular transformations.[2][3][4] Its utility stems from the electrophilic nature of the carbonyl carbon, which makes it a prime target for nucleophilic attack, and its ability to be readily oxidized or reduced, providing access to carboxylic acids and benzyl alcohols, respectively.

This technical guide provides an in-depth exploration of the core protocols for introducing and transforming aromatic formyl groups. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the underlying causality of experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Part 1: The Strategic Introduction of the Formyl Group (Aromatic Formylation)

The direct installation of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method is dictated primarily by the electronic nature of the aromatic substrate. Electron-rich arenes, such as phenols, anilines, and certain heterocycles, are amenable to a variety of classic named reactions.

The Vilsmeier-Haack Reaction: A Mild and Versatile Choice

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It employs a "Vilsmeier reagent," a chloroiminium ion, which is a relatively weak electrophile, making the reaction highly selective for activated rings like phenols, anilines, and heterocycles such as pyrroles and indoles.[7][8][9]

Mechanism Deep Dive: The reaction begins with the formation of the electrophilic Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][7] The electron-rich aromatic ring then attacks this iminium ion. The resulting intermediate is hydrolyzed during aqueous workup to yield the final aryl aldehyde.[7][9][10]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (Ar-H) Iminium_Salt Aryl Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aromatic Aldehyde (Ar-CHO) Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction.

Field-Proven Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation (Under Inert Atmosphere): In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0 °C (ice bath).

    • Expert Insight: DMF often serves as both the reagent precursor and the solvent. Using it in excess ensures the reaction goes to completion. Anhydrous conditions are critical to prevent premature quenching of the POCl₃ and the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled DMF over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.[5]

  • Substrate Addition: Dissolve the electron-rich aromatic compound (1.0 equivalent) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The required temperature and time depend heavily on the nucleophilicity of the arene. Highly activated substrates may react at room temperature, while less reactive ones require heating.[9]

  • Workup and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate to the aldehyde and quenches any remaining reactive species.[5]

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7.[8] The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, most famously used to convert phenol into salicylaldehyde.[6][11][12] The reaction typically uses chloroform (CHCl₃) and a strong base in a biphasic system.[6][12]

Mechanism Deep Dive: The key reactive species is dichlorocarbene (:CCl₂), generated in situ from the deprotonation of chloroform by a strong base, followed by alpha-elimination.[6][12][13] The phenoxide ion, formed by deprotonation of the phenol, is highly nucleophilic and attacks the electron-deficient dichlorocarbene.[6][13] The resulting intermediate is hydrolyzed to yield the ortho-hydroxybenzaldehyde.[6] The pronounced ortho-selectivity is often attributed to coordination between the phenoxide oxygen and the carbene, guiding it to the proximal position.[11]

Field-Proven Protocol: Reimer-Tiemann Reaction

  • Setup: To a solution of the phenol (1.0 equivalent) in an aqueous solution of a strong base like sodium hydroxide (3-4 equivalents, ~20% w/v), add chloroform (CHCl₃, ~1.5-2.0 equivalents).[14]

    • Expert Insight: This reaction is typically run in a biphasic system, as the hydroxide is not soluble in chloroform.[6][12] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Phase-transfer catalysts can also be employed to improve efficiency.

  • Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring for several hours. The reaction is often exothermic, so careful temperature control is necessary.[12][14]

  • Workup: After cooling to room temperature, carefully acidify the aqueous layer with dilute hydrochloric acid (HCl) to a pH of ~4-5.[14] This protonates the phenoxide and allows for extraction of the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry it over Na₂SO₄, and concentrate it. The primary product is the ortho-isomer, but the para-isomer is a common byproduct. Purification is typically achieved via column chromatography.[13]

The Duff Reaction: Formylating Phenols with Hexamethylenetetramine

The Duff reaction is another method for the formylation of highly activated aromatics like phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[15][16] It generally shows strong preference for the ortho position.[16]

Mechanism Deep Dive: The reaction mechanism is complex but is believed to involve the protonated HMTA acting as an electrophile.[16] It engages in an electrophilic aromatic substitution with the phenol. A series of steps, including an intramolecular redox reaction and subsequent hydrolysis, ultimately furnishes the aldehyde.[16][17]

Field-Proven Protocol: Duff Reaction

  • Setup: Dissolve the phenol (1.0 equiv) and hexamethylenetetramine (HMTA, 1.5-2.0 equiv) in trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[18][19]

    • Expert Insight: While classic conditions use glycerol/boric acid, modern protocols often favor TFA for faster reactions and better yields.[15] Recent developments have also explored solvent-free, mechanochemical approaches.[18]

  • Reaction: Heat the mixture to 100-150 °C for several hours until TLC analysis indicates consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture and add an equal volume of dilute sulfuric or hydrochloric acid. Heat the mixture under reflux for 30-60 minutes to hydrolyze the imine intermediate.

  • Workup and Purification: Cool the solution and extract the product with an organic solvent (e.g., ether or ethyl acetate). Wash the organic extracts, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.

Gattermann and Gattermann-Koch Reactions

These reactions are suited for less activated aromatic compounds, including alkylbenzenes.[20]

  • Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst system of AlCl₃ and CuCl to formylate compounds like toluene.[20][21][22] The reactive electrophile is believed to be the unstable formyl cation [HCO]⁺.[22] It is generally not applicable to phenols or phenolic ethers.[23][24]

  • Gattermann Reaction: This is a modification that extends formylation to phenols and electron-rich heterocycles.[20] The classic protocol uses hydrogen cyanide (HCN) and HCl. To avoid the extreme toxicity of HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is now standard practice.[20]

Comparative Analysis of Aromatic Formylation Methods
ReactionFormylating AgentCatalyst/ConditionsSubstrate ScopeKey Advantages/Disadvantages
Vilsmeier-Haack DMF/POCl₃Mild heating (0-80 °C)Electron-rich aromatics & heterocycles[6][7]Adv: Mild, versatile, high yield. Disadv: Only for activated substrates.
Reimer-Tiemann CHCl₃ / Strong BaseBiphasic, heating (60-70 °C)Phenols, electron-rich heterocycles[6]Adv: Classic ortho-formylation. Disadv: Often low yields, harsh basic conditions.[13]
Duff Hexamethylenetetramine (HMTA)Acidic (TFA, Boric Acid), heatPhenols, anilines[16]Adv: Inexpensive reagents, ortho-selective. Disadv: Generally inefficient, high temperatures.[16]
Gattermann-Koch CO / HClAlCl₃ / CuCl, pressureAlkylbenzenes, polycyclic aromatics[20][24]Adv: Formylates less activated arenes. Disadv: Not for phenols/anilines, requires CO gas.[24]
Gattermann Zn(CN)₂ / HClLewis Acid (e.g., AlCl₃)Phenols, phenolic ethers, heterocycles[20]Adv: Broader scope than Gattermann-Koch. Disadv: Uses cyanide source.

Part 2: The Synthetic Transformation of the Aromatic Formyl Group

Once installed, the aromatic formyl group is a launchpad for a multitude of synthetic transformations crucial for building molecular complexity.

Oxidation to Carboxylic Acids: The Pinnick Oxidation

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation. While many reagents can achieve this, the Pinnick oxidation is exceptionally mild and tolerant of other functional groups, making it a go-to method in complex molecule synthesis.[25][26]

Mechanism Deep Dive: The reaction uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions.[25][27] A critical component is a scavenger, such as 2-methyl-2-butene, which quenches the reactive hypochlorous acid (HOCl) byproduct that could otherwise lead to unwanted side reactions like chlorination.[25][26] The active oxidant is chlorous acid (HClO₂), which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid.[25][27][28]

Field-Proven Protocol: Pinnick Oxidation

  • Setup: Dissolve the aromatic aldehyde (1.0 equiv) in a mixture of tert-butanol and water.[25] Add 2-methyl-2-butene (~5-10 equiv) as the scavenger.[27]

  • Reagent Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, ~1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equiv, as a buffer) in water.[25][28]

  • Reaction: Cool the aldehyde solution to 0 °C and add the aqueous NaClO₂/NaH₂PO₄ solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with dilute HCl to pH ~3-4 and extract the carboxylic acid product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The product is often pure enough for subsequent steps, but can be purified by recrystallization or chromatography if needed.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably one of the most important C-N bond-forming reactions in drug discovery.[2][29] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[30]

Mechanism Deep Dive: The process begins with the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form a C=N double bond (the imine). A selective reducing agent, present in the same pot, then reduces the imine to the final amine product.

Diagram 2: Reductive Amination Workflow

G Aldehyde Aromatic Aldehyde (Ar-CHO) Imine Imine / Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R₁R₂NH) Amine->Imine Condensation (-H₂O) Product Final Amine Product (Ar-CH₂-NR₁R₂) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: One-pot workflow for reductive amination.

Field-Proven Protocol: Reductive Amination

  • Setup: Dissolve the aromatic aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive partners, adding a mild acid catalyst (like acetic acid) or a dehydrating agent (like MgSO₄) can be beneficial.

  • Reduction: Add a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is gentle and does not reduce the starting aldehyde.[30] Add it portion-wise to control any effervescence.

    • Expert Insight: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another classic choice but raises toxicity concerns.[30] NaBH(OAc)₃ is now the standard for its selectivity and safety.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the target amine via column chromatography.

Olefination: The Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes into alkenes with high regioselectivity.[31][32] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[33]

Mechanism Deep Dive: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[33] This ring then fragments to give the desired alkene and triphenylphosphine oxide as a byproduct.[33] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[31][32]

Field-Proven Protocol: Wittig Reaction

  • Ylide Generation (Under Inert Atmosphere): In a flame-dried flask, suspend the appropriate phosphonium salt (1.1 equiv, prepared from triphenylphosphine and an alkyl halide) in an anhydrous solvent like THF.[33][34] Cool to -78 °C or 0 °C.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic color of the ylide (often deep red or orange) persists.[33]

  • Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours until complete.

  • Workup: Quench the reaction with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., hexane or ether).

  • Purification: The main challenge in purification is removing the triphenylphosphine oxide byproduct. This is often achieved by careful column chromatography or by precipitating the oxide from a nonpolar solvent.

Conclusion

The aromatic formyl group is a linchpin in modern organic synthesis. Its strategic installation via classic reactions like the Vilsmeier-Haack or Reimer-Tiemann provides a crucial entry point into a vast chemical space. Subsequent transformations—be it oxidation to an acid, reductive amination to forge C-N bonds, or olefination to build C=C bonds—empower chemists to construct complex molecular architectures with precision and efficiency. A deep understanding of the mechanisms and practical nuances of these protocols, as outlined in this guide, is essential for any scientist engaged in the design and synthesis of novel chemical entities for research, medicine, and materials.

References

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  • Master Organic Chemistry. Reimer-Tiemann Reaction. (2026). Available at:[Link].

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at:[Link].

  • Grokipedia. Pinnick oxidation. Available at:[Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023). Available at:[Link].

  • Cambridge University Press. Duff Reaction. Available at:[Link].

  • Organic Reactions. The Gattermann Synthesis of Aldehydes. Available at:[Link].

  • Organic Chemistry Reaction. Pinnick oxidation. (2026). Available at:[Link].

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Method

Application Notes and Protocols: Synthetic Pathways Utilizing Polysubstituted Benzoic Acids

Introduction: The Central Role of Polysubstituted Benzoic Acids in Modern Chemistry Polysubstituted benzoic acids are not merely simple aromatic carboxylic acids; they are foundational scaffolds in the architecture of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Polysubstituted Benzoic Acids in Modern Chemistry

Polysubstituted benzoic acids are not merely simple aromatic carboxylic acids; they are foundational scaffolds in the architecture of a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and high-performance materials underscores the critical importance of robust and selective synthetic methodologies for their preparation.[1][2][3] The strategic placement of multiple substituents on the benzoic acid core allows for the fine-tuning of steric and electronic properties, which in turn dictates biological activity and material performance.[4] This guide provides an in-depth exploration of modern synthetic strategies for accessing these valuable compounds, with a focus on the underlying principles, practical experimental protocols, and the logic behind methodological choices.

I. The Power of C-H Functionalization: Direct and Regioselective Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized the synthesis of complex molecules, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[5] In the realm of benzoic acid chemistry, the carboxylate group serves as a powerful native directing group, enabling highly regioselective modifications.[6][7]

A. ortho-Functionalization: Leveraging the Carboxylate Directing Group

The inherent coordinating ability of the carboxylate moiety has been extensively exploited to direct transition metal catalysts to the ortho C-H bonds. This approach forms a stable metallacyclic intermediate, which is a cornerstone of many regioselective transformations.[8]

  • Palladium-Catalyzed Arylation: This method allows for the direct formation of 2-arylbenzoic acids, which are important precursors in medicinal chemistry.[9] The reaction typically involves a palladium catalyst, an aryl halide, and an oxidant.[9][10]

  • Ruthenium-Catalyzed Allylation and Alkenylation: Ruthenium catalysts have proven effective for the introduction of allyl and alkenyl groups at the ortho position.[11][12] The reaction conditions can often be tuned to selectively favor either alkylation or alkenylation.[12]

  • Iridium-Catalyzed Amidation: The introduction of nitrogen-containing functional groups is crucial for drug discovery.[13] Iridium catalysts facilitate the direct C-H amidation of benzoic acids, providing access to valuable anthranilic acid derivatives.[13][14]

Protocol 1: Palladium-Catalyzed ortho-Arylation of Benzoic Acid

This protocol describes a general procedure for the direct ortho-arylation of a benzoic acid derivative with an aryl iodide, adapted from methodologies described in the literature.[9][10]

Materials:

  • Substituted Benzoic Acid (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Silver Acetate (AgOAc, 2.0 mmol)

  • Acetic Acid (AcOH, 5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid (1.0 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol), and silver acetate (2.0 mmol).

  • Add acetic acid (5 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated benzoic acid.

B. meta- and para-Functionalization: The Challenge of Remote C-H Activation

While the carboxylate group is a powerful ortho-director, achieving functionalization at the meta and para positions requires overcoming this inherent preference. Modern strategies employ removable directing groups or specifically designed ligands to steer the catalyst to these more remote C-H bonds.[8]

  • meta-C-H Olefination: The use of a nitrile-based sulfonamide template has been a breakthrough in achieving meta-selective olefination of benzoic acid derivatives with palladium catalysis.[1][15] This template forms a macrocyclic transition state that positions the catalyst for activation of the meta C-H bond.[8]

  • para-Selective Olefination: Achieving high para-selectivity is particularly challenging. Recent advancements have utilized specialized ligands in palladium-catalyzed reactions to override the intrinsic ortho-directing effect, enabling the functionalization of the distal para position.[8]

Workflow for Regioselective C-H Functionalization

G cluster_ortho ortho-Functionalization cluster_meta meta-Functionalization cluster_para para-Functionalization ortho_start Benzoic Acid ortho_cat Pd, Ru, or Ir Catalyst ortho_start->ortho_cat Carboxylate Directing Group ortho_reagent Coupling Partner (e.g., Aryl Halide, Allyl Acetate) ortho_cat->ortho_reagent ortho_product ortho-Substituted Benzoic Acid ortho_reagent->ortho_product meta_start Benzoic Acid Derivative with Template meta_cat Pd Catalyst meta_start->meta_cat Template-Directed meta_reagent Olefin meta_cat->meta_reagent meta_product meta-Olefinated Benzoic Acid Derivative meta_reagent->meta_product para_start Benzoic Acid Derivative with Template para_cat Pd Catalyst + Ligand para_start->para_cat Ligand-Promoted para_reagent Olefin para_cat->para_reagent para_product para-Olefinated Benzoic Acid Derivative para_reagent->para_product

Caption: Regioselective C-H functionalization of benzoic acids.

II. Decarboxylative Functionalization: The Carboxylic Acid as a Traceless Directing Group or Leaving Group

Decarboxylative strategies offer a powerful and versatile approach to the synthesis of polysubstituted aromatics from benzoic acids. In these transformations, the carboxylic acid moiety can either be replaced by a new functional group or act as a "traceless" directing group that is removed after facilitating functionalization at another position.[16][17]

A. Direct Decarboxylative Coupling

Recent advances have enabled the direct replacement of the carboxyl group with a variety of substituents under relatively mild conditions.

  • Decarboxylative Hydroxylation: The synthesis of phenols from benzoic acids can be achieved through a photoinduced ligand-to-metal charge transfer (LMCT) process using copper catalysis.[18] This method operates at significantly lower temperatures than traditional decarboxylation protocols.[18]

  • Decarboxylative Fluorination: A similar LMCT-enabled radical decarboxylative carbometalation strategy allows for the introduction of fluorine atoms, a crucial modification in many pharmaceutical compounds.[19]

  • Decarboxylative Amination: Methods for the decarboxylative amination of benzoic acids, particularly those bearing electron-donating substituents, have been developed, expanding the toolkit for C-N bond formation.[20]

B. The "Traceless" Directing Group Strategy

This elegant strategy involves the use of the carboxylic acid to direct functionalization at the ortho position, followed by a subsequent protodecarboxylation step. This two-step, one-pot process effectively achieves meta or para substitution relative to the position of the original carboxyl group.[14][16]

Conceptual Workflow of Traceless Directing Group Strategy

G start ortho-Substituted Benzoic Acid step1 Step 1: Carboxylate-Directed ortho-Functionalization (e.g., Amidation) start->step1 intermediate di-ortho-Substituted Benzoic Acid step1->intermediate step2 Step 2: Protodecarboxylation intermediate->step2 product meta-Substituted Product step2->product

Caption: Traceless directing group strategy for meta-substitution.

III. Classical and Modern Cross-Coupling Approaches

While C-H activation has gained prominence, traditional and modern cross-coupling reactions remain indispensable tools for the synthesis of polysubstituted benzoic acids.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the context of benzoic acid synthesis, it is often employed with halogenated benzoic acid precursors. The carboxylate group can influence the regioselectivity of the coupling reaction, particularly in di- or tri-halogenated substrates.[6][7]

Protocol 2: Carboxylate-Directed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of a dihalobenzoic acid, where the carboxylate group directs the regioselectivity of the reaction.[6][7]

Materials:

  • Dihalobenzoic Acid (e.g., 2,6-dichlorobenzoic acid) (1.0 mmol)

  • Arylboronic Acid (1.1 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the dihalobenzoic acid (1.0 mmol) and arylboronic acid (1.1 mmol) in the 1,4-dioxane/water mixture (5 mL).

  • Add potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

IV. Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, functional group tolerance, and overall efficiency.

Methodology Primary Application Key Advantages Limitations Catalyst/Reagents
Carboxylate-Directed C-H Functionalization ortho-SubstitutionHigh regioselectivity, atom economy.[6][11]Limited to ortho position.Pd, Ru, Ir complexes.[9][13][21]
Template-Directed C-H Functionalization meta & para-SubstitutionAccess to remote positions.[1][8]Requires synthesis and removal of the template.Pd complexes with specialized ligands/templates.[15]
Decarboxylative Functionalization Introduction of diverse functional groups (OH, F, NH₂).[18][19][20]Mild reaction conditions, broad substrate scope.[18]Can be substrate-dependent.Copper or other transition metals.[18][19]
Traceless Directing Group Strategy meta & para-SubstitutionOne-pot procedures are possible.[14][16]A two-step process.Typically involves two different metal catalysts.[14][16]
Suzuki-Miyaura Coupling C-C bond formation with pre-functionalized substrates.High functional group tolerance, well-established.Requires halogenated precursors.Palladium catalysts.[6][7]

V. Applications in Drug Discovery and Development

The structural motifs accessible through these synthetic pathways are prevalent in a wide range of pharmaceuticals. The ability to selectively introduce substituents onto the benzoic acid core is crucial for optimizing the pharmacological properties of drug candidates.[2][3][22]

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid, such as aspirin and diflunisal.[22]

  • Anticancer Agents: The benzoic acid scaffold is found in numerous anticancer drugs, including Bexarotene.[2][13] The selective functionalization of these molecules can lead to analogs with improved efficacy and reduced side effects.[4]

  • Drug Conjugates: Late-stage C-H amination of drug-like benzoic acids allows for the introduction of synthetic handles for creating drug conjugates, such as PROTACs and antibody-drug conjugates (ADCs).[13]

Conclusion

The synthesis of polysubstituted benzoic acids is a dynamic and evolving field. The development of novel C-H functionalization and decarboxylative strategies has significantly expanded the synthetic toolbox, enabling the construction of complex and diverse molecular architectures with unprecedented efficiency and selectivity. These advancements continue to fuel innovation in drug discovery, materials science, and beyond, underscoring the enduring importance of this versatile class of compounds.

References

  • Houpis, I. N., et al. (2008). Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. Organic Letters. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • Dick, G. R., & Sanford, M. S. (2011). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2. Organometallics. [Link]

  • Gooßen, L. J., et al. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • O'Hara, F., & Larrosa, I. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications. [Link]

  • Houpis, I. N., et al. (2008). Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. Organic Letters. [Link]

  • Gooßen, L. J., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]

  • Ritter, T., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • Wang, X.-C., et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications. [Link]

  • Various Authors. (2026). Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]

  • Gande, V. G., et al. (2018). Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. Organic Letters. [Link]

  • Ritter, T., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]

  • Ustyuzhanin, V. E., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. [Link]

  • Chang, S., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. [Link]

  • O'Hara, F., & Larrosa, I. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. ResearchGate. [Link]

  • Various Authors. (2023). Decarboxylative esterification of benzoic acids: discovery and optimization. ResearchGate. [Link]

  • Wang, X.-C., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. PMC. [Link]

  • Bowers, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal. [Link]

  • Wang, Q., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. [Link]

  • Chen, Y.-Z., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules. [Link]

  • Ghorpade, S. M., et al. (2024). Direct Ortho C–H Arylation of Benzamides/Benzoic Acids with Aryl Iodide Catalyzed by a Pyridine-2-carboimine Pd Complex Immobilized on Amine-Functionalized Magnetic Nanoparticles. ACS Omega. [Link]

  • Organic Chemistry. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]

  • Unknown Author. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]

  • Wilson-Konderka, C., & Batey, R. A. (2025). Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2024). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. Organic Letters. [Link]

  • Various Authors. (2023). Scope of the electroreductive cross‐coupling of benzoic acid... ResearchGate. [Link]

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Application

Strategic Integration of Fluorinated Benzoic Acids in Enzyme Inhibitor Development

Application Note & Technical Guide | ID: AN-FBA-2026 Abstract This guide outlines the rational design and biochemical validation of enzyme inhibitors utilizing fluorinated benzoic acid scaffolds. Fluorine substitution on...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | ID: AN-FBA-2026

Abstract

This guide outlines the rational design and biochemical validation of enzyme inhibitors utilizing fluorinated benzoic acid scaffolds. Fluorine substitution on benzoic acid moieties is a high-impact medicinal chemistry strategy used to modulate pKa, enhance metabolic stability, and optimize lipophilicity without significantly altering steric bulk.[1] This document provides a comprehensive workflow for researchers, from the "Fluorine Scan" design principle to kinetic mechanism determination.

Phase 1: Rational Design Principles

The "Fluorine Scan" Strategy

The benzoic acid pharmacophore is ubiquitous in enzyme inhibitors (e.g., NSAIDs, kinase inhibitors) due to its ability to mimic carboxylate substrates and engage in hydrogen bonding. However, the native phenyl ring is susceptible to metabolic oxidation, and the carboxylate pKa (~4.2) may limit membrane permeability.

Systematic fluorination (The Fluorine Scan) addresses these issues. The C-F bond (1.47 Å) is a bioisostere of the C-H bond (1.20 Å) but possesses extreme electronegativity.

Position on Benzoic AcidPrimary EffectMechanismApplication
Ortho (2-F, 6-F) pKa Modulation Inductive effect lowers pKa of COOH (to ~3.3).Increasing acidity to strengthen salt bridges in the active site.
Meta (3-F, 5-F) Lipophilicity Increases logP/logD.Improving membrane permeability and hydrophobic pocket filling.
Para (4-F) Metabolic Stability Blocks CYP450 oxidation at the most reactive site.Extending half-life (

) by preventing hydroxylation.[2]
Design Workflow Visualization

The following diagram illustrates the iterative cycle of inhibitor development using fluorinated scaffolds.

InhibitorWorkflow Hit Hit Identification (Benzoic Acid Scaffold) Design Rational Design (Fluorine Scan) Hit->Design SAR Analysis Synth Synthesis (Amide/Ester Coupling) Design->Synth Library Gen Assay Biochemical Assay (IC50 Screening) Synth->Assay HTS Kinetic Kinetic Profiling (Mode of Inhibition) Assay->Kinetic Select < 1µM Kinetic->Design Optimization Lead Lead Candidate Kinetic->Lead Validated MOA

Caption: Iterative workflow for optimizing benzoic acid-based inhibitors. The cycle moves from design to kinetic validation, with a feedback loop for structural refinement.

Phase 2: Experimental Protocols

Protocol A: Determination of IC50 (Fluorescence-Based)

Objective: To quantify the potency of fluorinated derivatives against a target enzyme (e.g., a protease or esterase) using a fluorogenic substrate (e.g., AMC or MU derivatives).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT (if enzyme has active cysteines).

  • Substrate:

    
     concentration (critical for competitive inhibitor sensitivity).
    
  • Enzyme: Titrated to ensure linear velocity for >30 mins.

  • Inhibitor Stock: 10 mM in 100% DMSO.

Procedure:

  • Preparation of Inhibitor Plate:

    • Prepare a 10-point serial dilution (1:3) of the fluorinated benzoic acid derivatives in DMSO.

    • Transfer 1 µL of inhibitor to a black 384-well plate (Low binding).

    • Include "High Control" (DMSO only) and "Low Control" (known inhibitor or no enzyme).

  • Enzyme Addition:

    • Dilute enzyme in Assay Buffer to 2x final concentration.

    • Dispense 10 µL of enzyme solution into wells.

    • Pre-incubation: Incubate for 15 minutes at RT. Note: Fluorinated compounds may exhibit slow-binding kinetics; pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 10 µL of 2x Substrate solution.

    • Final volume: 21 µL. Final DMSO: <5%.

  • Data Acquisition:

    • Monitor fluorescence (Ex/Em specific to substrate) kinetically every 60 seconds for 30 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • DMSO Tolerance: Ensure enzyme activity is not suppressed by the DMSO concentration used (typically <5%).

Protocol B: Mechanism of Action (MOA) Determination

Objective: To determine if the fluorinated inhibitor competes directly with the substrate (Competitive) or binds elsewhere (Non-Competitive/Mixed). This is crucial as 2-fluorobenzoic acids often target the active site due to steric similarity to the substrate.

Experimental Setup: Create a matrix of varying Substrate concentrations (


) and Inhibitor concentrations (

).
  • [S] Levels: 0.5

    
    , 1 
    
    
    
    , 2
    
    
    , 4
    
    
    , 10
    
    
    .
  • [I] Levels: 0, 0.5

    
    , 1 
    
    
    
    , 2
    
    
    , 4
    
    
    .

Data Visualization (Lineweaver-Burk Logic): The following diagram explains how to interpret the kinetic plots derived from this protocol.

KineticLogic Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) IntersectY Lines intersect at Y-axis? (Vmax unchanged) Start->IntersectY IntersectX Lines intersect at X-axis? (Km unchanged) IntersectY->IntersectX No Comp Competitive Inhibition (Inhibitor binds Active Site) IntersectY->Comp Yes (Km increases) NonComp Non-Competitive Inhibition (Inhibitor binds Allosteric Site) IntersectX->NonComp Yes (Vmax decreases) Mixed Mixed Inhibition (Binds E and ES complex) IntersectX->Mixed No (Both change)

Caption: Decision tree for interpreting Lineweaver-Burk plots. Fluorinated benzoic acids typically exhibit Competitive Inhibition (Green path).

Phase 3: Data Interpretation & SAR Analysis

When analyzing the data, look for the following trends to validate the "Fluorine Effect":

ObservationInterpretationAction
Increased Potency (Lower IC50) with 2-F The lower pKa strengthened the ionic interaction with a catalytic residue (e.g., Arginine).Retain 2-F; explore 2,6-difluoro for maximum acidity.
Unchanged Potency but Increased

with 4-F
The fluorine successfully blocked metabolic oxidation without disrupting binding.Ideal for in vivo candidates.
Decreased Potency with any F Steric clash or electrostatic repulsion. The fluorine is in a restricted pocket.Move fluorine to adjacent carbon or revert to H.
Calculation of (Inhibition Constant)

For competitive inhibitors (most common for benzoic acids), convert the observed


 to the absolute 

using the Cheng-Prusoff equation. This allows comparison across assays with different substrate concentrations.[3]


  • 
    :  Determined from Protocol A.
    
  • 
    :  Concentration of substrate used in Protocol A.
    
  • 
    :  Michaelis constant of the enzyme (determined separately).[3]
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • NCBI Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Methods of Biochemical Analysis. (Referenced for Ki/IC50 logic).

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Method

"application of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in materials science"

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in materials science. Introduction: A Multifunctional Building Bl...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in materials science.

Introduction: A Multifunctional Building Block for Advanced Materials

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a unique aromatic compound distinguished by the presence of three key functional groups: a fluorine atom, a salicylaldehyde moiety (an ortho-hydroxyl and formyl group), and a carboxylic acid. While direct applications of this specific molecule in materials science are not yet extensively documented, its chemical architecture suggests significant potential as a versatile building block for a new generation of advanced materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an exciting candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional dyes.

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing key properties of materials, including thermal stability, chemical resistance, and unique electronic characteristics.[1][2] The salicylaldehyde group is a classic bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions.[3][4] This property is particularly valuable in the construction of porous crystalline materials like MOFs.[5][6][7] Finally, the carboxylic acid provides a reactive handle for esterification and amidation reactions, which are fundamental to the synthesis of polyesters and polyamides.[8][9]

This guide will explore the inferred potential of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in materials science, providing detailed application notes and hypothetical, yet scientifically grounded, protocols to stimulate further research and development.

Part 1: Molecular Profile and Physicochemical Properties

Understanding the inherent properties of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is crucial for designing its applications in materials synthesis. The interplay of its functional groups governs its reactivity, electronic nature, and intermolecular interactions.

PropertyValue
CAS Number 2138193-88-9[10]
Molecular Formula C8H5FO4[11]
Molecular Weight 184.12 g/mol [10]
Structure Aromatic ring with fluoro, formyl, hydroxyl, and carboxyl substituents
Predicted XlogP 1.2[11]
InChIKey FLOZRVYJZHJLBZ-UHFFFAOYSA-N[11]

The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups influences the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the formyl group, a characteristic feature of salicylaldehydes that can influence its conformation and reactivity.[4]

Caption: Molecular Structure of 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Part 2: Application in Fluorinated Polymer Synthesis

The presence of a carboxylic acid group makes 6-Fluoro-2-formyl-3-hydroxybenzoic acid a prime candidate for use as a monomer in step-growth polymerization. The resulting fluorinated polymers are expected to exhibit enhanced thermal stability, chemical inertness, and low surface energy, properties that are highly desirable in high-performance coatings, membranes, and advanced electronics.[12]

Protocol 1: Synthesis of a Fluorinated Polyester via Melt Polycondensation

This protocol describes the synthesis of a linear polyester using 6-Fluoro-2-formyl-3-hydroxybenzoic acid and a diol comonomer, such as 1,6-hexanediol. The reaction proceeds via esterification, with the elimination of water.

Reagents and Conditions:

ReagentMolar RatioPurpose
6-Fluoro-2-formyl-3-hydroxybenzoic acid1.0Monomer
1,6-Hexanediol1.05Comonomer
Antimony(III) oxide (Sb2O3)0.001Polycondensation catalyst
Triphenyl phosphite0.002Antioxidant/Color stabilizer

Experimental Workflow:

  • Monomer Charging: Charge the monomers, catalyst, and antioxidant into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Esterification Stage: Heat the reactor to 180-200°C under a slow stream of nitrogen. Water will be evolved and should be collected. Maintain these conditions for 2-3 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-260°C. The viscosity of the reaction mixture will increase significantly. Continue the reaction for 3-4 hours until the desired melt viscosity is achieved.

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletization and Drying: Pelletize the resulting polymer strand and dry it in a vacuum oven at 80°C for 24 hours before characterization.

Polymerization_Workflow A Charge Monomers & Catalyst B Esterification (180-200°C, N2 atm) A->B C Water Removal B->C D Polycondensation (240-260°C, Vacuum) B->D E High Viscosity Melt D->E F Extrusion & Quenching E->F G Pelletization & Drying F->G H Characterization G->H

Caption: Conceptual diagram of MOF assembly from metal nodes and organic linkers.

Part 4: Potential in Functional Dyes and Sensors

Derivatives of salicylaldehyde are known to exhibit interesting photophysical properties, such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT), making them useful in fluorescent sensors and organic light-emitting diodes (OLEDs). [4]The fluorine atom can tune the electronic properties and potentially enhance the quantum yield and photostability of such materials. The carboxylic acid group provides a convenient point of attachment for grafting the dye onto surfaces or biomolecules.

Workflow for Photophysical Characterization

This workflow outlines the steps to evaluate the potential of 6-Fluoro-2-formyl-3-hydroxybenzoic acid as a functional dye.

Expected Spectroscopic Properties:

PropertyExpected ObservationRationale
UV-Vis Absorption Strong absorption in the UV-A or near-UV rangeπ-π* transitions of the aromatic system
Fluorescence Emission Emission in the blue or green region of the spectrumPotential for a large Stokes shift due to ESIPT [4]
Quantum Yield Moderate to highFluorine substitution can sometimes enhance quantum efficiency
Solvatochromism Shift in emission wavelength with solvent polarityIndicates a change in dipole moment upon excitation

digraph "Spectroscopic_Workflow" {
rankdir=TB;
node [shape=parallelogram, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [color="#202124"];

A [label="Prepare Solutions\n(various solvents)"]; B [label="Measure UV-Vis\nAbsorption Spectra"]; C [label="Measure Fluorescence\nEmission & Excitation Spectra"]; D [label="Determine Quantum Yield\n(relative to a standard)"]; E [label="Analyze Data\n(Stokes shift, solvatochromism)"];

A -> B -> C -> D -> E; }

Caption: Workflow for the photophysical characterization of the compound.

Safety and Handling

As with any laboratory chemical, 6-Fluoro-2-formyl-3-hydroxybenzoic acid should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry.
  • Fluorinated Aromatic Compounds - ResearchG
  • Salicylaldehydate coordinated two-dimensional-conjug
  • Enzymatic synthesis of fluorin
  • Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport | Organic Letters - ACS Public
  • Fluorinated Organic Porous M
  • A Mo–salicylaldehyde-linker (Mo–Tp)
  • A Mo–salicylaldehyde-linker (Mo–Tp)
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Deriv
  • 6-fluoro-2-formyl-3-hydroxybenzoic acid (C8H5FO4) - PubChemLite.
  • Salicylaldehydate Coordinated Two-Dimensional-Conjugated Metal-Organic Frameworks | Request PDF - ResearchG
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
  • 2138193-88-9|6-Fluoro-2-formyl-3-hydroxybenzoic acid|BLD Pharm.
  • Advancing Material Science: The Role of 3-Fluoro-2-hydroxybenzoic Acid in Coatings and Polymers - NINGBO INNO PHARMCHEM CO.,LTD..
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIV
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction- Enhanced Reactivity of Intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

Welcome to the technical support center for the synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also to build a deeper understanding of the reaction intricacies.

Introduction to the Synthetic Challenge

The synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid typically involves the electrophilic formylation of 3-Fluoro-2-hydroxybenzoic acid. The challenge lies in the regioselectivity of this reaction. The starting material possesses three distinct functional groups on the aromatic ring: a hydroxyl group, a carboxylic acid group, and a fluorine atom. These substituents exert competing electronic and steric effects, which can lead to a mixture of products, low yields, and difficult purifications.

The primary activating group is the phenolic hydroxyl, which is strongly ortho-, para-directing.[1] The carboxylic acid and fluorine atom are both electron-withdrawing and deactivating groups. Understanding the interplay of these directing effects is crucial for optimizing the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I am recovering mostly unreacted starting material. What are the likely causes and how can I improve conversion?

Answer:

Low conversion is a common issue, often stemming from the deactivating nature of the fluorine and carboxylic acid substituents on the aromatic ring.[1] Here are several factors to investigate:

  • Insufficient Activation: The strong electron-withdrawing effects of the -COOH and -F groups deactivate the ring towards electrophilic attack. While the -OH group is activating, its effect might be diminished.

    • Solution: Ensure your reaction conditions are sufficiently forcing. In a Duff reaction, this may mean using a stronger acidic medium like trifluoroacetic acid (TFA) instead of acetic acid, which can enhance the electrophilicity of the formylating agent.[2] For Reimer-Tiemann reactions, ensure the base is sufficiently concentrated to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[3][4]

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion due to the deactivated substrate.

    • Solution: Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions like decarboxylation.[5] Similarly, extend the reaction time and track reactant consumption.

  • Purity of Reagents and Solvents: Water content can be particularly detrimental in some formylation reactions.

    • Solution: Use anhydrous solvents and ensure reagents are dry. For instance, in a magnesium-mediated ortho-formylation, the use of anhydrous magnesium chloride and dry THF is critical.[6]

Question 2: I am observing the formation of multiple product spots on my TLC plate. How do I control the regioselectivity of the formylation?

Answer:

The formation of multiple isomers is expected due to the competing directing effects of the substituents. The desired product is the 6-formyl isomer, which is ortho to the hydroxyl group and para to the fluorine.

  • Understanding Directing Effects: The hydroxyl group directs ortho and para. The two ortho positions are C2 and C6, and the para position is C4. In 3-Fluoro-2-hydroxybenzoic acid, the C2 position is already substituted. The primary sites for electrophilic attack are therefore C4 and C6.

    • C6-formylation (Desired): This position is ortho to the strongly activating hydroxyl group.

    • C4-formylation (Side Product): This position is para to the hydroxyl group but also ortho to the deactivating fluorine atom.

  • Choice of Formylation Method: The choice of reaction can significantly influence the ortho:para ratio.

    • Duff Reaction: This reaction is known to strongly favor ortho-formylation, making it a good first choice for this synthesis.[2][7] The mechanism is believed to involve a hydrogen bond between the phenolic proton and the incoming electrophile, favoring attack at the adjacent position.[8]

    • Reimer-Tiemann Reaction: This reaction also typically favors ortho-formylation, but para-isomers can form.[3][9] The bulky dichlorocarbene intermediate may face steric hindrance at the more crowded C6 position (adjacent to the carboxylic acid), potentially increasing the proportion of the C4 isomer.

    • Magnesium-Mediated Formylation: This method, using magnesium dichloride and paraformaldehyde, is reported to be highly selective for ortho-formylation.[6]

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of 4- and 6-isomers) reaction_choice Which formylation method was used? start->reaction_choice reimer_tiemann Reimer-Tiemann reaction_choice->reimer_tiemann duff Duff reaction_choice->duff other Other reaction_choice->other switch_to_duff Switch to Duff or Mg-mediated method for higher ortho-selectivity. reimer_tiemann->switch_to_duff optimize_duff Optimize Duff Reaction: - Use TFA for stronger acidity. - Ensure anhydrous conditions. duff->optimize_duff consider_mg Consider Mg-mediated ortho-formylation for exclusive ortho-product. other->consider_mg

Caption: Troubleshooting logic for improving regioselectivity.

Question 3: I suspect my product is decarboxylating during the reaction or workup. How can I confirm this and prevent it?

Answer:

Decarboxylation of salicylic acid derivatives to form phenols can occur under harsh thermal or acidic/basic conditions.[5][10] In this synthesis, the product would be 2-fluoro-6-hydroxybenzaldehyde.

  • Confirmation:

    • Mass Spectrometry: Look for a mass corresponding to the decarboxylated product in your crude reaction mixture.

    • NMR Spectroscopy: The absence of the carboxylic acid proton signal and characteristic shifts in the aromatic region of the ¹H NMR spectrum would indicate decarboxylation.

  • Prevention:

    • Temperature Control: Avoid excessive heating. The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated.[3] Maintain careful temperature control throughout the addition of reagents and the reaction period.

    • pH Control During Workup: During the acidic workup, avoid prolonged exposure to strong acids at elevated temperatures. Neutralize the reaction mixture promptly but carefully, and proceed with extraction.

    • Reaction Choice: The Duff reaction is typically run under acidic conditions which might favor decarboxylation if the temperature is too high. The Reimer-Tiemann reaction uses a strong base, which forms the carboxylate salt, generally making it more resistant to decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for 6-Fluoro-2-formyl-3-hydroxybenzoic acid?

A1: Based on the principles of electrophilic aromatic substitution, the most direct route is the formylation of 3-Fluoro-2-hydroxybenzoic acid. Among the common formylation methods, the Duff reaction or a magnesium-mediated formylation are likely to provide the best regioselectivity for the desired ortho-product.[2][6]

Q2: How does the fluorine substituent influence the reaction?

A2: The fluorine atom has two main effects:

  • Electronic Effect: As a highly electronegative atom, it has a strong electron-withdrawing inductive effect, which deactivates the aromatic ring, making the reaction slower.[1]

  • Directing Effect: It is an ortho-, para- director, but this effect is much weaker than that of the hydroxyl group. Its presence at C3 will slightly disfavor electrophilic attack at the adjacent C4 position.

Q3: Can I protect the carboxylic acid group before formylation?

A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl ester) is a viable strategy. This would prevent potential side reactions involving the acidic proton and may improve solubility. However, it adds two steps to the synthesis (protection and deprotection) and the ester group is still electron-withdrawing. The formylation of methyl 3-fluoro-2-hydroxybenzoate would be the key step in this approach.

Q4: What are the key safety precautions for these reactions?

A4:

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. The reaction with strong base can be highly exothermic, so proper temperature control and a cooling bath are essential to prevent thermal runaways.[3]

  • Duff Reaction: Hexamethylenetetramine (HMTA) can be a skin and respiratory irritant. Strong acids like TFA are corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol: Duff Formylation of 3-Fluoro-2-hydroxybenzoic acid

This protocol is a representative procedure based on the Duff reaction, optimized for ortho-selectivity.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
3-Fluoro-2-hydroxybenzoic acid156.115.0 g32.0
Hexamethylenetetramine (HMTA)140.199.0 g64.2
Trifluoroacetic acid (TFA)114.0250 mL-
4M Hydrochloric Acid (aq)-100 mL-
Ethyl Acetate-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluoro-2-hydroxybenzoic acid (5.0 g, 32.0 mmol) and hexamethylenetetramine (9.0 g, 64.2 mmol).

  • Addition of Acid: In a fume hood, carefully add trifluoroacetic acid (50 mL) to the flask. The mixture will likely warm up and the solids should dissolve.

  • Heating: Heat the reaction mixture to 80-85 °C using an oil bath. Maintain this temperature and stir for 6-8 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Hydrolysis: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 4M aqueous HCl (100 mL) while stirring. Caution: This may be exothermic.

  • Workup: Heat the acidic aqueous mixture to 60 °C for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid containing the desired 6-formyl isomer and potentially the 4-formyl isomer. Purify by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the pure 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Synthetic Pathway Overview

Synthesis A 3-Fluoro-2-hydroxybenzoic acid B 6-Fluoro-2-formyl-3-hydroxybenzoic acid (Desired Product) A->B Duff Reaction (HMTA, TFA, Heat) C 4-Fluoro-2-formyl-3-hydroxybenzoic acid (Side Product) A->C Potential side reaction D 2-Fluoro-6-hydroxybenzaldehyde (Decarboxylation Product) B->D Decarboxylation (Excess Heat)

Caption: Key transformations in the synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

References

  • Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987.
  • Suzuki, Y.; Takahashi, H. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin1983, 31 (5), 1751-1753.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Grimblat, N.; Kaufman, T. S.; Sarotti, A. M. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 10018-10025. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica1999, 53, 258-262.
  • Organic Syntheses. ortho-Formylation of phenols. Org. Synth.2002 , 79, 159. [Link]

  • Wikipedia. Duff reaction. [Link]

  • chemeurope.com. Duff reaction. [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.
  • Chemistry Stack Exchange. Decarboxylation of Salicylic acid. [Link]

  • Willi, A. V. Kinetics and mechanism of the decarboxylation of salicylic acids. Trans. Faraday Soc.1959 , 55, 433-439. [Link]

Sources

Optimization

"purification methods for 6-Fluoro-2-formyl-3-hydroxybenzoic acid"

Topic: "Purification Methods for 6-Fluoro-2-formyl-3-hydroxybenzoic Acid" Technical Support Center: Purification & Handling Guide Product: 6-Fluoro-2-formyl-3-hydroxybenzoic acid CAS: 2138193-88-9 Chemical Class: Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Purification Methods for 6-Fluoro-2-formyl-3-hydroxybenzoic Acid"

Technical Support Center: Purification & Handling Guide

Product: 6-Fluoro-2-formyl-3-hydroxybenzoic acid CAS: 2138193-88-9 Chemical Class: Fluorinated Salicylaldehyde Derivative / Benzoic Acid Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Logic

As a Senior Application Scientist, I often see researchers struggle with this compound not because of its complexity, but because of its competing functional groups. You are dealing with a "tri-functional" scaffold: a carboxylic acid (pKa ~3-4), a phenolic hydroxyl (pKa ~8-10), and a reactive aldehyde .[1]

The Core Challenge: The proximity of the formyl (-CHO) and hydroxyl (-OH) groups allows for strong intramolecular hydrogen bonding (similar to salicylaldehyde), which stabilizes the molecule but can induce "oiling out" during crystallization.[1] Furthermore, the aldehyde is susceptible to oxidation (to the dicarboxylic acid) or the Cannizzaro reaction if exposed to strong bases.[1]

The Solution: We prioritize a mild Acid-Base Extraction (Method A) as the primary purification workflow.[1] This leverages the acidity difference between the carboxylic acid and the phenol/impurities.[1] Recrystallization (Method B) is reserved for final polishing.[1]

Core Purification Workflows

Method A: Differential Acid-Base Extraction (Recommended)

Best for: Removing non-acidic impurities (starting materials, decarboxylated byproducts) and phenolic side-products.[1]

StepActionMechanistic Rationale
1 Dissolve crude solid in Ethyl Acetate (EtOAc) .Solubilizes the target and most organic impurities.
2 Extract with Saturated NaHCO₃ (aq) (3x).[1]Critical: NaHCO₃ (pH ~8.[1]5) selectively deprotonates the carboxylic acid (pKa ~4) into the aqueous layer but leaves the phenol (pKa ~10) protonated and in the organic layer [1].
3 Discard the organic layer.[1]Removes non-acidic impurities (e.g., fluorophenols, neutral aldehydes).[1]
4 Wash aqueous layer with fresh EtOAc.[1]Removes physically entrapped organic impurities.
5 Acidify aqueous layer with 1M HCl to pH ~2.[1]Reprotonates the carboxylate, precipitating the product.[1] Avoid conc. HCl to prevent acid-catalyzed aldehyde degradation.
6 Filter or extract precipitate with EtOAc.[1]Recovers the purified acid.[1]
Method B: Recrystallization (Polishing)

Best for: Removing trace isomers or oxidation products (dicarboxylic acids).[1]

  • Solvent System: Water/Ethanol (9:[1]1) or Toluene/Hexane.[1]

  • Protocol:

    • Dissolve the solid in the minimum amount of warm Ethanol (max 50°C).[1]

    • Slowly add warm Water until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Warning: Do not boil extensively. The ortho-formyl/carboxyl arrangement can lead to decarboxylation or oxidation [2].[1]

Troubleshooting & FAQs

Q1: "My product is oiling out instead of crystallizing. How do I fix this?"

Diagnosis: This is common with salicylaldehyde derivatives due to intramolecular Hydrogen bonding, which lowers the melting point and disrupts crystal lattice formation.[1] Corrective Action:

  • Seed it: If you have any solid seed crystal, add it at the cloud point.[1]

  • Change Solvent: Switch from Ethanol/Water to Dichloromethane (DCM)/Hexane . Dissolve in minimal DCM, then add Hexane dropwise until cloudy.[1]

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[1]

Q2: "I see a new spot on TLC (R_f ~0.1) after heating.[1][2][3] What is it?"

Diagnosis: You likely oxidized the aldehyde to a carboxylic acid, forming 3-hydroxy-6-fluorophthalic acid (or similar dicarboxylate), or you caused decarboxylation.[1] Prevention:

  • Perform all heating steps under an inert atmosphere (Nitrogen/Argon).[1]

  • Avoid temperatures above 60°C during drying.[1]

  • Store the purified compound in the dark at -20°C to prevent photo-oxidation [3].[1]

Q3: "Why is my yield low after the NaHCO₃ extraction?"

Diagnosis: The fluorination at position 6 increases the acidity of the phenol and the lipophilicity of the molecule. Corrective Action:

  • Check pH: Ensure the acidification step reaches pH < 2.[1]

  • Salting Out: The fluorinated anion might be partially soluble in water.[1] Add NaCl (brine) to the acidified aqueous layer before extracting back into EtOAc. This "salts out" the organic acid.[1]

Visualization: Purification Logic

PurificationWorkflow cluster_legend Key Mechanism Start Crude Mixture (Target + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Phenols, Neutral Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Target as Carboxylate) PhaseSep->AqLayer Bottom Phase Discard Discard / Analyze for Side Products OrgLayer->Discard Acidify Acidify with 1M HCl (pH ~2) AqLayer->Acidify Precipitate Precipitate / Re-extract with EtOAc Acidify->Precipitate Final Pure 6-Fluoro-2-formyl-3-hydroxybenzoic acid Precipitate->Final Mechanism NaHCO3 selectively ionizes -COOH (pKa ~4) leaving Phenol -OH (pKa ~9) protonated.

Caption: Logical flow for the selective Acid-Base extraction of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, separating it from non-acidic phenolic impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocol for carboxylic acid purification via bicarbonate extraction). Link

  • Ferguson, L. N. (1946).[1][2] The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254.[1] (Discusses stability and synthesis of substituted benzaldehydes). Link[1]

  • Sigma-Aldrich.[1] (n.d.). Technical Bulletin: Handling of Air-Sensitive Reagents. (General guidelines for aldehyde stability). Link

  • National Center for Biotechnology Information.[1] (2024).[1][3] PubChem Compound Summary for CID 136262441 (Related Fluorosalicylaldehyde). (Used for physicochemical property inference).[1] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Fluorinated Phenols

<end_of_turn> Introduction The introduction of a formyl group onto fluorinated phenols is a critical transformation in the synthesis of high-value intermediates for pharmaceuticals, agrochemicals, and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

<end_of_turn>

Introduction

The introduction of a formyl group onto fluorinated phenols is a critical transformation in the synthesis of high-value intermediates for pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of the fluorine substituent—strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M)—can significantly complicate standard formylation procedures, often leading to a host of undesirable side reactions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help researchers navigate these challenges and achieve high-yield, selective formylation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions encountered during the formylation of fluorinated phenols.

Q1: My formylation reaction on a fluorophenol is sluggish or fails completely. What is the primary cause?

A1: The primary cause is the strong electron-withdrawing inductive effect of the fluorine atom(s). This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic formylating agent.[1] The deactivation is most pronounced when fluorine is ortho or para to the hydroxyl group. For heavily fluorinated systems, standard conditions used for non-fluorinated phenols may be insufficient to drive the reaction to completion.

Q2: I'm observing poor regioselectivity with a mixture of ortho and para isomers. How does the fluorine atom influence the product distribution?

A2: The hydroxyl group is a powerful ortho, para-director.[2][3] However, the fluorine atom's electronic effects can perturb this selectivity.

  • Inductive Effect (-I): Fluorine's strong electronegativity deactivates all positions, but the effect is strongest at the ortho position. This can disfavor ortho attack compared to a non-fluorinated phenol.

  • Resonance Effect (+M): Fluorine can donate a lone pair into the ring, which preferentially increases electron density at the ortho and para positions.

  • The Outcome: The interplay is complex. While the hydroxyl group dominates, directing to ortho/para positions, the deactivating nature of fluorine can lead to mixtures.[4] Steric hindrance at the ortho position also plays a significant role in favoring the para product.[5]

Q3: Which formylation method is generally best for achieving high ortho-selectivity with fluorinated phenols?

A3: Methods that involve chelation or coordination with the phenolic hydroxyl group are typically superior for ortho-selectivity.

  • Magnesium-Mediated Formylation: Using reagents like MgCl₂ with paraformaldehyde is highly selective for the ortho position. The magnesium ion coordinates to both the phenoxide and the formaldehyde, directing the electrophile to the adjacent position.[6] This method is often the top choice for preventing para-isomer formation.[7]

  • Duff Reaction: This reaction, using hexamethylenetetramine (HMTA), also shows a strong preference for ortho-formylation due to a proposed mechanism involving hydrogen bonding between the phenol and the formylating agent.[8][9]

Q4: I'm seeing significant amounts of a tar-like, insoluble material (resin) in my reaction flask. How can I prevent this?

A4: Resin formation is a common side reaction, especially under harsh acidic or basic conditions with formaldehyde-based reagents.[10] It results from repeated, uncontrolled phenol-formaldehyde condensation.[11]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a precise 1:1 or slightly less than 1:1 ratio of the formylating agent to the phenol.[10]

    • Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[10]

    • Milder Reagents: In acid-catalyzed reactions like the Duff reaction, consider using a milder acid. For Lewis acid-catalyzed reactions (e.g., Rieche formylation), a less aggressive Lewis acid can prevent polymerization.[10][12]

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific Q&A troubleshooting for common formylation methods applied to fluorinated phenols.

Guide 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃) and is effective for electron-rich aromatics.[13][14][15] However, the deactivating effect of fluorine can pose challenges.

Q: My Vilsmeier-Haack reaction on 4-fluorophenol gives a very low yield of the desired 5-fluoro-2-hydroxybenzaldehyde. Why?

A: The Vilsmeier reagent is a relatively weak electrophile.[14] The combined deactivating effects of the fluorine atom and the newly introduced, electron-withdrawing formyl group can make the substrate too electron-poor for the reaction to proceed efficiently.[16] The V-H reaction is often less effective on deactivated phenols compared to other methods.[16]

  • Suggested Solution: Use a More Potent Formylating System.

    • Rieche Formylation: Switch to dichloromethyl methyl ether with a strong Lewis acid like TiCl₄.[17][18] This system generates a more electrophilic species capable of reacting with moderately deactivated rings.[12]

    • Increase Reagent Reactivity: For the V-H reaction itself, using oxalyl chloride or trifluoromethanesulfonic anhydride (Tf₂O) instead of POCl₃ can generate a more reactive iminium salt intermediate, potentially improving yields on less reactive substrates.[19]

Q: The Vilsmeier-Haack reaction on my 2,4-difluorophenol is producing a complex mixture of products that are difficult to separate.

A: This is likely due to a combination of low reactivity and competing side reactions under harsh conditions. Forcing the reaction with higher temperatures or longer times can lead to decomposition or undesired reactions.

  • Suggested Solution: Optimize for Selectivity and Purity.

    • Lower the Temperature: Start the reaction at 0°C and allow it to warm slowly. Monitor progress by TLC/HPLC to find the optimal point before significant byproduct formation occurs.[20]

    • Alternative Method: The MgCl₂/paraformaldehyde method is an excellent alternative that often provides cleaner reactions and higher ortho-selectivity with halogen-substituted phenols.[7]

Guide 2: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[21][22] It typically favors ortho-formylation but is notorious for modest yields.[21][23]

Q: My Reimer-Tiemann reaction on 3-fluorophenol is giving me a poor yield and a significant amount of the para-isomer (4-fluoro-2-hydroxybenzaldehyde). How can I improve the ortho-selectivity?

A: While the Reimer-Tiemann reaction is generally ortho-directing, the selectivity is not absolute and is influenced by steric and electronic factors.[22][23] The fluorine at the 3-position can electronically influence both the 2- and 6- (ortho) positions as well as the 4- (para) position.

  • Suggested Solutions:

    • Cation Choice: The choice of base matters. Using KOH instead of NaOH can sometimes improve ortho:para ratios. The larger K⁺ ion may coordinate more effectively with the phenoxide, directing the carbene attack to the ortho position.

    • Phase-Transfer Catalyst: The reaction is biphasic. Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the transport of hydroxide and dichlorocarbene to the organic phase, potentially leading to cleaner and more selective reactions.

    • Additive Strategy: The addition of β-cyclodextrin has been shown to dramatically increase para-selectivity by encapsulating the phenol and sterically blocking the ortho positions.[2] Therefore, avoiding such additives is crucial when the ortho product is desired.

Q: I isolated an unexpected byproduct that does not contain a formyl group from my Reimer-Tiemann reaction. What could it be?

A: You may have formed an "abnormal" Reimer-Tiemann product. When the ortho or para positions are blocked or the intermediate is stable, the dichloromethyl group can lead to other products. A common side reaction is the formation of dichloromethyl-substituted cyclohexadienones.[24] These can be stable or undergo further reactions.

  • Troubleshooting Workflow:

    G Start Low Yield / Byproducts in Reimer-Tiemann CheckPurity Verify Starting Fluorophenol Purity Start->CheckPurity AnalyzeCrude Analyze Crude Product (NMR, LC-MS) CheckPurity->AnalyzeCrude Identify Identify Side Product AnalyzeCrude->Identify Isomer Incorrect o/p Ratio Identify->Isomer Isomer Mixture Dienone Cyclohexadienone (Abnormal Product) Identify->Dienone Unexpected Mass Resin Polymeric Resin Identify->Resin Insoluble Tar AdjustBase Optimize Base (e.g., KOH vs NaOH) Isomer->AdjustBase AdjustTemp Lower Reaction Temperature Dienone->AdjustTemp Resin->AdjustTemp SwitchMethod Switch to MgCl2 or Duff Method AdjustBase->SwitchMethod If still poor AdjustTemp->SwitchMethod If still poor

    Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Guide 3: Duff Reaction & Other Methods

Q: I am attempting a Duff reaction on a highly activated difluorophenol, but I'm getting a significant amount of a di-formylated product.

A: The Duff reaction can lead to poly-formylation, especially with highly activated phenols where both ortho positions are available.[10][25]

  • Suggested Solution: Control Stoichiometry. The most effective way to prevent di-formylation is to precisely control the reagent stoichiometry.[10]

    • Use a 1:1 molar ratio of phenol to hexamethylenetetramine (HMTA).

    • Consider using a slight sub-stoichiometric amount of HMTA (e.g., 0.9 equivalents) and monitor the reaction closely by TLC or HPLC, stopping it once the mono-formylated product is maximized.[10]

Q: Formylation of my fluorophenol with dichloromethyl methyl ether and SnCl₄ resulted in a high yield of an aryl formate ester, not the expected aldehyde. What happened?

A: This is a known and interesting side reaction. Instead of electrophilic attack on the aromatic ring (C-alkylation), the dichloromethyl methyl ether has reacted at the phenolic oxygen (O-alkylation). Subsequent hydrolysis of the intermediate yields the aryl formate. This pathway can become dominant with certain fluorinated phenols.[26]

  • Suggested Solution: Change the Lewis Acid. The choice of Lewis acid is critical. Titanium tetrachloride (TiCl₄) is known to favor C-alkylation (formylation) by coordinating strongly with the phenolic oxygen, which directs the electrophile to the ring and enhances regioselectivity.[12][16][17] Replacing SnCl₄ with TiCl₄ should promote the desired formylation reaction.

Part 3: Key Side Reaction Mechanisms

Understanding the mechanisms of side reactions is key to preventing them.

Mechanism 1: Resin Formation (Acid-Catalyzed)

In the presence of an acid and a formaldehyde source (like paraformaldehyde or HMTA), the phenol can undergo repeated hydroxymethylation at its activated ortho and para positions. These hydroxymethylphenols then condense with other phenol molecules, eliminating water to form methylene bridges and creating a cross-linked polymer (resin).

Sources

Optimization

"optimization of reaction conditions for substituted benzoic acid synthesis"

Ticket ID: BAS-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of Reaction Conditions for Substituted Benzoic Acid Synthesis[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BAS-OPT-2026

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of Reaction Conditions for Substituted Benzoic Acid Synthesis[1]

Introduction: The Scope of Support

Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" textbook oxidation of toluene derivatives is failing you—either through poor yields, functional group intolerance, or purification nightmares.

Substituted benzoic acids are critical pharmacophores. Whether you are scaling up a drug linker or synthesizing a library of fragments, the method must be robust. This guide moves beyond the textbook to industrial-grade optimization , focusing on the two most reliable pathways: Benzylic Oxidation (for alkylarenes) and Carbonylation (for aryl halides).

Module 1: Method Selection Matrix

Before optimizing, ensure you are using the correct pathway for your substrate. Use this decision tree to validate your route.

MethodSelection Start Start: Analyze Substrate Q1 Functional Handle? Start->Q1 Q2 Sensitive Groups present? (e.g., Alkenes, Aldehydes) Q1->Q2 Alkyl Group (Methyl/Ethyl) RouteB Route B: Pd-Catalyzed Carbonylation Q1->RouteB Aryl Halide (I, Br, Cl) RouteA Route A: KMnO4 Oxidation (Phase Transfer) Q2->RouteA No (Robust Substrate) RouteC Route C: Aerobic Oxidation (Co/Mn Catalysis) Q2->RouteC Yes (Mild Conditions Needed) RouteA->RouteB Fails due to Over-oxidation

Figure 1: Strategic selection of synthetic pathway based on substrate functionality and stability.

Module 2: The Robust Route (KMnO4 Oxidation)

Context: The classical permanganate oxidation often fails due to phase transport issues. The reaction occurs at the interface of the aqueous oxidant and the organic substrate. The Fix: Use Phase Transfer Catalysis (PTC) to shuttle permanganate into the organic layer.[2]

Standard Operating Procedure (SOP-OX-01)
ParameterSpecificationCausality / Technical Insight
Oxidant KMnO₄ (2.5 - 3.0 equiv)Excess is required due to autocatalytic decomposition of MnO₄⁻.
Solvent Water : Pyridine (1:1) or Water : t-BuOHPyridine acts as a co-solvent and buffers the pH, preventing salt precipitation during reaction.
Catalyst Aliquat 336 or TBAB (5 mol%)Critical: Transporting MnO₄⁻ into the organic phase increases rate by 10-50x.
Temp 70°C - 85°CBelow 60°C, the reaction is sluggish; above 90°C, oxidant decomposition dominates.
Workup NaHSO₃ washReduces the inevitable MnO₂ "sludge" to soluble Mn²⁺ salts, liberating trapped product.
Troubleshooting Guide: Oxidation

Issue 1: "My reaction stalled at 50% conversion."

  • Diagnosis: The MnO₂ byproduct coats the surface of the unreacted organic droplets, shutting down mass transfer.

  • Solution: Increase stirring speed to >800 RPM (vortexing) and add a surfactant or increase the PTC loading.

  • Check: Is your substrate a tert-butyl benzene? These cannot be oxidized (no benzylic hydrogen).

Issue 2: "I have 100% conversion, but 10% yield."

  • Diagnosis: The "pH Trap." Your product is a benzoic acid.[3][4][5][6][7][8][9] In the basic permanganate solution, it exists as a water-soluble benzoate salt. If you extract with ether before acidification, you throw away the product.

  • Protocol Fix:

    • Filter MnO₂.

    • Acidify aqueous layer to pH < 2 (check pKa of your specific acid).

    • Then extract with EtOAc or filter the precipitate.

Module 3: The Precision Route (Pd-Catalyzed Carbonylation)

Context: When you have an aryl halide or need to install a carboxylic acid without touching other sensitive alkyl groups, Palladium-catalyzed carbonylation (Heck-Carbonylation) is the gold standard.

Mechanism & Failure Points

Understanding the cycle is the only way to troubleshoot it.

Carbonylation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdBlack Pd Black (Inactive) Pd0->PdBlack Agglomeration (Cat. Death) OxAdd->Pd0 Dehalogenation (Side Rxn) COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert CO (gas) NucAtt Nucleophilic Attack (H2O/OH-) COInsert->NucAtt Base/H2O RedElim Reductive Elimination (Product Release) NucAtt->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of aminocarbonylation/hydroxycarbonylation showing critical failure points.

SOP-CARB-02: Atmospheric Carbonylation (Balloon Method)

Avoid high-pressure autoclaves if possible for safety and sampling ease.

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%).

    • Why Xantphos? Its wide bite angle favors the reductive elimination step and stabilizes the Pd center against "blacking out."

  • CO Source: CO Balloon or Phenyl Formate (Solid CO surrogate).

    • Safety Note: If using CO gas, a CO detector is mandatory. Phenyl formate releases CO in situ upon heating.

  • Base: Triethylamine (Et₃N) (2.0 equiv).

    • Role: Scavenges the HX acid generated. Without base, the cycle halts.

  • Nucleophile: Water (5-10 equiv) in DMF or Dioxane.

    • Note: Using MeOH instead of water yields the methyl ester, which is often easier to purify and can be hydrolyzed later.

Troubleshooting Guide: Carbonylation

Issue 1: "The reaction turned black and stopped."

  • Cause: Ligand dissociation leading to Pd(0) aggregation (Pd Black).

  • Fix: Switch to a bidentate ligand like dppb or Xantphos . Monodentate ligands like PPh₃ are often insufficient for difficult substrates at high temperatures.

Issue 2: "I see the de-halogenated starting material (Ar-H)."

  • Cause: The Pd(II)-H species (formed via beta-hydride elimination from impurities or solvent) reduced your aryl halide.

  • Fix: Ensure solvents are anhydrous/degassed. Increase CO pressure (promotes insertion over reduction).

Module 4: FAQ & Advanced Diagnostics

Q: I need to avoid toxic CO gas. What are my options? A: Use Molybdenum Hexacarbonyl [Mo(CO)₆] or Phenyl Formate .

  • Mo(CO)₆ Protocol: Use 1 equiv of Mo(CO)₆ with DBU in diglyme at 150°C. The Mo releases CO safely into the solution for the Pd to use.

  • Phenyl Formate Protocol: Reacts with base to release CO and phenol. Excellent for non-pressurized vessels.

Q: My benzoic acid is trapping metal impurities (Pd or Mn). How do I clean it? A: Benzoic acids are notorious metal scavengers.

  • For Mn: Wash the crude solid with 10% aqueous oxalic acid or sodium sulfite.

  • For Pd: Dissolve product in 1M NaOH, wash with ether (removes organic impurities and Pd-ligand complexes), then re-acidify the aqueous layer to precipitate the pure acid.

Q: Can I oxidize a methyl group in the presence of an aldehyde? A: No. KMnO₄ will eat the aldehyde.

  • Alternative: Use Pinnick Oxidation on the aldehyde to get the di-acid, or protect the aldehyde as an acetal (though acetals are acid-sensitive, they survive basic KMnO₄).

References

  • Phase Transfer Catalysis in Oxidation

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Pd-Catalyzed Carbonylation Mechanisms

    • Brennführer, A., Neumann, H., & Beller, M. (2009). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition, 48(23), 4114–4133. Link

  • CO-Free Carbonylation (Phenyl Formate)

    • Ueda, T., Konishi, H., & Manabe, K. (2012).[1] "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate." Organic Letters, 14(12), 3100–3103.[1] Link

  • Green Aerobic Oxidation

    • Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link

  • Xantphos in Carbonylation

    • Martinelli, J. R., et al. (2007). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of Organic Chemistry, 72(26), 9905–9913. Link

Sources

Troubleshooting

Technical Support Center: 6-Fluoro-2-formyl-3-hydroxybenzoic acid

Welcome to the technical support center for 6-Fluoro-2-formyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-formyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability Profile of 6-Fluoro-2-formyl-3-hydroxybenzoic acid

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a highly functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. However, its trifunctional nature—possessing a carboxylic acid, a formyl group (aldehyde), and a phenolic hydroxyl group, all in proximity on a fluorinated benzene ring—presents a unique set of stability challenges. Understanding the interplay of these functional groups is paramount for its successful handling, storage, and application in synthetic protocols.

The primary stability concerns for this molecule revolve around its susceptibility to decarboxylation, oxidation of the aldehyde moiety, and potential side reactions influenced by intramolecular interactions. This guide will systematically address these issues, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that researchers may encounter when working with 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Storage and Handling

Question 1: What are the optimal storage conditions for 6-Fluoro-2-formyl-3-hydroxybenzoic acid to ensure its long-term stability?

Answer: To maintain the integrity of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, it is crucial to store it under conditions that minimize exposure to heat, light, moisture, and oxygen.

  • Temperature: Store in a cool, dry place.[1] Refrigeration is recommended for long-term storage.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is highly advisable to prevent oxidation of the aldehyde group.

  • Container: Use a tightly sealed container to prevent moisture absorption.

  • Light: Protect from light, as photo-induced degradation can occur.

ParameterRecommended ConditionRationale
Temperature Cool, dry place (Refrigeration for long-term)Minimizes thermal degradation pathways like decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the sensitive formyl group.
Light Amber vial or dark locationAvoids potential photo-degradation.
Moisture Tightly sealed containerPrevents hydrolysis and potential side reactions.

Question 2: I've noticed a color change in my sample of 6-Fluoro-2-formyl-3-hydroxybenzoic acid over time. What could be the cause?

Answer: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. The most probable cause is the oxidation of the phenolic hydroxyl group or the formyl group. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To troubleshoot this, you should:

  • Verify Storage Conditions: Ensure the compound has been stored as recommended in the section above.

  • Purity Check: Re-analyze the material using techniques like HPLC or NMR to identify any new impurities.

  • Future Prevention: If the material is still viable for your application, consider portioning it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to the environment.

Reaction Troubleshooting

Question 3: My reaction involving 6-Fluoro-2-formyl-3-hydroxybenzoic acid is giving low yields, and I suspect the starting material is degrading under the reaction conditions. What are the likely degradation pathways?

Answer: The primary degradation pathways for 6-Fluoro-2-formyl-3-hydroxybenzoic acid under reaction conditions are decarboxylation and oxidation.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common reaction for benzoic acid derivatives, especially when heated.[2][3] The presence of ortho substituents can influence the rate of this reaction.[4]

  • Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or even air under prolonged heating.[5]

The following diagram illustrates these potential degradation pathways:

G main 6-Fluoro-2-formyl-3-hydroxybenzoic acid decarboxylation Decarboxylation Product (5-Fluoro-2-hydroxybenzaldehyde) main->decarboxylation Heat, Metal Catalysts oxidation Oxidation Product (6-Fluoro-3-hydroxyphthalic acid) main->oxidation Oxidizing Agents, Air/Heat

Caption: Potential degradation pathways of 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

To mitigate these issues, consider the following:

  • Temperature Control: Run your reaction at the lowest effective temperature.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Reagent Choice: Be mindful of the compatibility of other reagents with the formyl and phenolic hydroxyl groups. Avoid strong oxidizing agents unless the desired transformation involves these groups.

Question 4: I am trying to perform a reaction at the carboxylic acid group, but I am observing unexpected side reactions. What could be happening?

Answer: The presence of the ortho-hydroxyl and formyl groups can lead to intramolecular interactions that influence the reactivity of the carboxylic acid. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid can affect its acidity and nucleophilicity.[6][7]

Caption: Intramolecular hydrogen bonding in 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Troubleshooting Steps:

  • Protecting Groups: Consider protecting the hydroxyl and/or formyl groups to prevent their interference.

  • Activation of Carboxylic Acid: Use appropriate activating agents for the carboxylic acid (e.g., converting to an acid chloride or using coupling reagents) to enhance its reactivity.

  • Solvent Effects: The choice of solvent can influence the extent of intramolecular hydrogen bonding. Aprotic polar solvents may be preferable in some cases.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 6-Fluoro-2-formyl-3-hydroxybenzoic acid and detecting potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 6-Fluoro-2-formyl-3-hydroxybenzoic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

  • Data Analysis: Integrate the peaks and calculate the percentage purity. The appearance of new peaks, especially at different retention times compared to a fresh standard, indicates the presence of impurities or degradation products.

Protocol 2: Small-Scale Stability Test

This protocol can be used to evaluate the stability of 6-Fluoro-2-formyl-3-hydroxybenzoic acid under specific reaction conditions (e.g., temperature, solvent).

Procedure:

  • Sample Preparation: In separate vials, dissolve a small, known amount of 6-Fluoro-2-formyl-3-hydroxybenzoic acid in the solvent(s) to be used in your reaction.

  • Stress Conditions:

    • Thermal Stress: Heat the vials at the intended reaction temperature for a set period (e.g., 1, 4, and 24 hours).

    • Atmospheric Stress: Prepare identical sets of vials, one blanketed with an inert gas (e.g., argon) and the other exposed to air.

  • Analysis: After the specified time, cool the samples to room temperature and analyze them by HPLC (using Protocol 1) or TLC to assess for any degradation.

  • Comparison: Compare the chromatograms of the stressed samples to a control sample that was not subjected to the stress conditions. A decrease in the area of the main peak and the appearance of new peaks will indicate the extent of degradation.

This structured approach to understanding and managing the stability of 6-Fluoro-2-formyl-3-hydroxybenzoic acid will enable researchers to use this valuable compound with greater confidence and achieve more reliable and reproducible results in their synthetic endeavors.

References

Sources

Optimization

"troubleshooting low yield in multi-step aromatic synthesis"

Ticket #8842: Troubleshooting Low Yield in Aromatic Scaffolds Status: Open Agent: Senior Application Scientist Priority: Critical Audience: Medicinal Chemists, Process Chemists Introduction: The Tyranny of the Step Count...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Troubleshooting Low Yield in Aromatic Scaffolds

Status: Open Agent: Senior Application Scientist Priority: Critical Audience: Medicinal Chemists, Process Chemists

Introduction: The Tyranny of the Step Count

Welcome to the Aromatic Synthesis Support Center. We understand the frustration: a 10-step synthesis with an average yield of 80% results in a final yield of only ~10%. If that average drops to 60%, your final yield collapses to 0.6%.

In multi-step aromatic chemistry, yield loss is rarely just "bad luck." It is usually a symptom of one of three specific failure modes:

  • Catalytic Cycle Interruption (Pd-death, Protodeboronation)

  • Regiochemical Mismatch (EAS/SNAr misdirection)

  • Physical Isolation Loss (The "Invisible" Thief)

This guide treats your reaction flask as a patient. We do not guess; we diagnose.

Module 1: The Cross-Coupling Clinic (Suzuki & Buchwald)

Context: Palladium-catalyzed couplings are the backbone of modern aromatic synthesis but are prone to "silent failures" where starting material is consumed but product is not formed.

Issue 1: The "Protodeboronation" Trap (Suzuki-Miyaura)

Symptom: LCMS shows consumption of aryl halide, but the boronic acid is converting to a simple arene (


).[1]
Diagnosis:  The rate of transmetallation is slower than the rate of base-catalyzed hydrolytic cleavage of the C-B bond.

Troubleshooting Protocol:

Variable Adjustment Technical Rationale
Base Switch to KF or K₃PO₄ Carbonate/Hydroxide bases are too aggressive. Anhydrous fluoride sources facilitate transmetallation without generating high concentrations of catalytic "boron-eating" hydroxide species [1].

| Water | Reduce


 ratio | While water is needed for the catalytic cycle, excess water accelerates protodeboronation. Move to 95:5 Dioxane:Water. |
| Catalyst  | Increase Loading / Change Ligand | If the catalyst dies (forms "palladium black"), the reaction stalls, leaving the boronic acid exposed to the base for longer. Use Pd(dppf)Cl₂  or XPhos Pd G4  to accelerate the coupling rate over the decomposition rate [2]. |
Issue 2: Catalyst Poisoning (Buchwald-Hartwig)

Symptom: Reaction turns black immediately (precipitation of Pd⁰), or conversion halts at ~40%. Diagnosis: Ligand dissociation or chelation by the substrate (e.g., heterocycles with available lone pairs).

Q: My amine has a pyridine ring. Is it poisoning the catalyst? A: Likely. Pyridines can displace phosphine ligands, shutting down the cycle.

  • Fix: Use a precatalyst (e.g., XPhos Pd G4 ) rather than mixing

    
     + Ligand in situ. Precatalysts ensure the active 
    
    
    
    species forms immediately and efficiently [3].
  • Fix: Increase reaction temperature. Paradoxically, higher heat can promote the dissociation of the inhibitory substrate from the metal center.

Visualizing the Failure Mode

The diagram below maps where the cycle breaks during these specific failures.

PdCycle cluster_0 The Danger Zones OxAdd Oxidative Addition (Ar-X + Pd⁰) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)₂ / Base Fail1 FAILURE: Catalyst Poisoning (Heterocycle binds Pd) OxAdd->Fail1 Substrate Inhibition RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Protodeboronation (Boronic Acid Hydrolysis) TransMet->Fail2 Slow Reaction Rate Start Pd(0) Active Species RedElim->Start Start->OxAdd

Caption: Figure 1. Palladium Catalytic Cycle highlighting critical failure points. Catalyst poisoning occurs post-oxidative addition; Protodeboronation competes with Transmetallation.

Module 2: Classical Aromatic Substitution (SNAr & EAS)

Context: These reactions are governed by electronics. If the yield is low, you are likely fighting thermodynamics.

Issue 3: SNAr Reaction is "Stuck" (Nucleophilic Aromatic Substitution)

Symptom: Starting material is recovered unchanged, even at reflux. Diagnosis: The Meisenheimer complex is too high in energy. The ring is not electron-deficient enough.

Q: Can I just heat it more? A: No. You need to stabilize the transition state.

  • Solvent Switch: Move from THF/DCM to DMSO or NMP .

    • Mechanism:[2][3][4][5][6][7][8] These are polar aprotic solvents.[9] They solvate the cation (e.g.,

      
      ) but leave the nucleophilic anion "naked" and highly reactive. This can increase rates by 
      
      
      
      fold [4].
  • Leaving Group Swap: If using a Chloride, switch to Fluoride .

    • Why? Unlike

      
       (where I > Br > Cl > F), in SNAr, Fluorine is the best leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex [5].
      
Issue 4: Wrong Isomer in EAS (Electrophilic Substitution)

Symptom: You want para, but you get ortho or meta. Diagnosis: Steric/Electronic conflict.

Troubleshooting Guide:

  • The "Blocking" Strategy: If ortho is the major byproduct, install a reversible blocking group (e.g., Sulfonic acid or tert-butyl) at the para position, perform your desired reaction, then remove the blocker.

  • Thermodynamic Control: Reactions like Friedel-Crafts alkylation are reversible. Running at higher temperatures often favors the thermodynamic (meta or 1,3,5-substituted) product over the kinetic product.

Module 3: The "Invisible" Thief (Workup & Isolation)

Context: If the reaction conversion is 100% by LCMS but isolated yield is 40%, you have a physical loss problem, not a chemical one.

Protocol: The Mass Balance Audit

Do not assume the product evaporated. Prove where it went.

Step 1: The Aqueous Check

  • Take your aqueous waste layer.

  • Extract a 5 mL aliquot with EtOAc.

  • Run TLC/LCMS.

  • Result: If product is present, your product is likely an amphoteric heterocycle (e.g., contains both pyridine and phenol).

  • Fix: You must adjust the pH of the aqueous layer to the Isoelectric Point (pI) of your molecule to maximize organic solubility.

Step 2: The Emulsion Breaker

  • Issue: "Rag layers" trap product.

  • Fix: Add Brine (saturated NaCl). If that fails, filter the entire biphasic mixture through a pad of Celite . The solid particulates stabilizing the emulsion will be removed, allowing layers to separate cleanly.

Module 4: Diagnostic Workflows

Use this logic tree to determine the root cause of your low yield.

YieldDiag Start Low Yield Detected CheckConv Check Crude LCMS/NMR Is SM consumed? Start->CheckConv HighConv High Conversion (>90%) CheckConv->HighConv Yes LowConv Low Conversion (<50%) CheckConv->LowConv No CleanProfile Clean Profile? (Only Product visible) HighConv->CleanProfile MessyProfile Messy Profile? (Many peaks) LowConv->MessyProfile PhysLoss Physical Loss (Check Aqueous/Filter Cake) CleanProfile->PhysLoss Yes Decomp Decomposition (Product unstable on silica?) CleanProfile->Decomp No (Smear) CatDeath Catalyst Death (O2 leak, Poisoning) MessyProfile->CatDeath Only SM left SideRxn Side Reaction (Protodeboronation, Homocoupling) MessyProfile->SideRxn New Peaks

Caption: Figure 2. Diagnostic Logic Tree for isolating the root cause of yield loss.

References

  • BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. 1

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • BenchChem. (2025). Troubleshooting Guide for Buchwald-Hartwig Amination. 10

  • gChem. (n.d.). SNAr Comparative Reaction: Solvent Effects. 11[8][12]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution Mechanisms. 13

Sources

Troubleshooting

"overcoming steric hindrance in reactions of ortho-substituted benzoic acids"

Ticket ID: OSBA-2026 | Priority: Critical Assigned Specialist: Senior Application Scientist Status: Open Diagnostic Module: The "Ortho Effect" Analysis User Query: "My reaction works perfectly on benzoic acid, but yields...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OSBA-2026 | Priority: Critical

Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Module: The "Ortho Effect" Analysis

User Query: "My reaction works perfectly on benzoic acid, but yields drop to <5% with 2,6-dimethylbenzoic acid. Is my reagent bad?"

Technical Assessment: Your reagents are likely fine. You are encountering the Ortho Effect , a phenomenon where steric inhibition of resonance (SIR) fundamentally alters the reactivity landscape.[1]

  • The Twist: In ortho-substituted systems, the carboxyl group cannot lie coplanar with the benzene ring due to steric clash with the ortho substituents.[1][2][3] It twists roughly 90° out of plane.

  • The Paradox: This twist breaks conjugation, actually making the carbonyl carbon more electrophilic (more reactive electronically) because the ring cannot donate electron density.

  • The Wall: However, the ortho groups create a physical blockade (steric wall) that prevents the nucleophile from approaching the carbonyl carbon at the required Bürgi-Dunitz angle (107°).

The Solution: You cannot force this with standard activation (EDC/NHS, DCC). You must use "minimalist" leaving groups (Chlorides, Fluorides) or "remote" activation (Mixed Anhydrides).

Decision Matrix: Select Your Workflow

Use this logic flow to select the correct protocol for your specific substrate.

ReactionSelector Start Substrate: Ortho-Substituted Benzoic Acid Goal Desired Transformation? Start->Goal Ester Ester Formation Goal->Ester Esterification Amide Amide Formation Goal->Amide Amide Coupling Yamaguchi Protocol A: Yamaguchi (2,4,6-TCBC) Ester->Yamaguchi Primary/Secondary Alcohol AcidChloride Protocol C: Ghosez Reagent (Acid Chloride) Ester->AcidChloride Tertiary Alcohol / Phenol HATU Standard HATU/HOAt Amide->HATU 1 Ortho Group (Moderate Sterics) TFFH Protocol B: TFFH (Acyl Fluoride) Amide->TFFH 2 Ortho Groups (Severe Sterics) HATU->TFFH If Yield < 30%

Figure 1: Decision matrix for reagent selection based on steric severity and target functional group.

Troubleshooting Guides & Protocols

Protocol A: The Yamaguchi Esterification

Best For: Creating esters from hindered acids and primary/secondary alcohols.[4] Mechanism: Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[5][6] The "2,4,6" substitution on the reagent ensures the nucleophile attacks your substrate, not the reagent.

Step-by-Step Workflow:

  • Activation: Dissolve the ortho-substituted acid (1.0 equiv) and Triethylamine (1.2 equiv) in THF or Toluene.

  • Reagent Addition: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 equiv) dropwise at 0°C. Stir for 1 hour at Room Temp (RT).

    • Checkpoint: A white precipitate (Et3N·HCl) should form. This confirms mixed anhydride formation.[6]

  • Nucleophilic Attack: Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5–2.0 equiv).

    • Critical Note: DMAP is stoichiometric here, not catalytic. It is required to form the super-active N-acylpyridinium intermediate.

  • Reaction: Reflux (Toluene) or stir at RT (THF) for 3–12 hours.

Common Failure Point: Using catalytic DMAP.

  • Fix: Increase DMAP to at least 1.0 equivalent. The steric bulk prevents the alcohol from attacking the mixed anhydride directly; it must go through the DMAP-activated intermediate.

Protocol B: The Acyl Fluoride Route (TFFH)

Best For: Amide coupling of 2,6-disubstituted benzoic acids (e.g., 2,6-dimethyl, 2,6-dichloro). Why it works: The Fluoride atom is small (van der Waals radius ~1.47 Å) compared to an OBt/OAt ester (~5.0 Å). This allows the amine to bypass the "ortho wall."

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[7][8][9]

Step-by-Step Workflow:

  • Setup: Dissolve acid (1.0 equiv) in dry DCM (Dichloromethane).

  • Activation: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

    • Observation: The solution often turns clear. The acid is converted to the Acid Fluoride in situ.

  • Coupling: Add the Amine (1.1–1.2 equiv).

  • Conditions: Stir at RT for 2–12 hours. If the amine is also hindered (e.g., tert-butyl amine), heat to 40–50°C.

Mechanistic Visualization (Acyl Fluoride):

TFFH_Mechanism cluster_why Why Fluoride? Acid Hindered Acid (Ar-COOH) AcylF Acyl Fluoride (Ar-CO-F) Acid->AcylF Activation (Fast) TFFH TFFH Reagent TFFH->AcylF Product Amide (Ar-CO-NH-R) AcylF->Product Nucleophilic Attack (High Electrophilicity) Amine Amine (R-NH2) Amine->Product Note Small Leaving Group (F) Fits between ortho-substituents

Figure 2: TFFH converts the hindered acid into a compact, highly electrophilic Acyl Fluoride.

Protocol C: Ghosez's Reagent (Neutral Acid Chlorides)

Best For: Substrates that are acid-sensitive (cannot tolerate SOCl2 or Oxalyl Chloride) but require the high reactivity of an acid chloride. Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

Step-by-Step Workflow:

  • Setup: Dissolve acid (1.0 equiv) in dry DCM.

  • Chlorination: Add Ghosez's Reagent (1.2 equiv) at RT.

    • Advantage:[4][6][8][10][11][12] This reaction produces only neutral amide byproducts, no HCl gas is evolved.

  • Monitoring: Stir for 1–2 hours. (Check via TLC by quenching an aliquot with MeOH to see the methyl ester).

  • Coupling: Add Amine (1.2 equiv) and Pyridine or DIPEA (2.0 equiv).

Comparative Data: Reagent Selection

FeatureHATU / EDCTFFH (Acyl Fluoride)Ghosez (Acid Chloride)Yamaguchi
Steric Tolerance Low (Fails 2,6-subst.)High Very High High
Leaving Group Size Large (OBt/OAt)Small (F) Small (Cl) Large (Mixed Anhydride)
Acidity Conditions Basic/NeutralBasicNeutralBasic
Primary Use General PeptideHindered Amides Sensitive/Hindered Hindered Esters
Byproducts Urea/PhosphoramideTetramethylureaAmideTrichlorobenzoic Acid

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride/DMF instead of Ghosez's reagent? A: Yes, if your molecule can tolerate HCl. Oxalyl chloride generates HCl gas. If you have acid-sensitive protecting groups (Boc, TBS), Ghosez's reagent is superior because it maintains neutral conditions until the base is added.

Q: Why not just use DCC? A: DCC forms a bulky O-acylisourea intermediate. With ortho-substituted acids, the amine cannot approach this bulky intermediate fast enough. This leads to a side reaction: the intermediate rearranges to form an unreactive N-acylurea (N-acylurea rearrangement), killing your yield.

Q: My TFFH reaction turned brown/black. Is it ruined? A: Not necessarily. TFFH can darken over time or with certain amines. Check LCMS. If the Acyl Fluoride formed (often visible as a distinct shift or via MeOH quench to ester), proceed. Ensure your DCM is anhydrous; water kills Acyl Fluorides instantly.

References

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][13] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5][13] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[13] Link

  • TFFH (Acyl Fluorides): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[8][14] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Amide Coupling Review: Valeur, E., & Bradley, M. (2009).[15] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimization

"managing regioselectivity in the functionalization of fluorinated aromatics"

Ticket Status: OPEN Agent: Senior Application Scientist Topic: Managing Regioselectivity in Fluorinated Aromatics Mission Statement Welcome to the . You are likely here because fluorine’s high electronegativity ($ \chi =...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Topic: Managing Regioselectivity in Fluorinated Aromatics

Mission Statement

Welcome to the . You are likely here because fluorine’s high electronegativity ($ \chi = 4.0


 1.47 Å $) are wreaking havoc on your regiocontrol. Whether you are battling "halogen dance" migration, fighting defluorination side-reactions, or struggling with 

site prediction, this guide provides the causality-driven logic to resolve your issue.
Module 1: The DoM Helpdesk (Lithiation & Halogen Dance)

Common Ticket: "I targeted the position ortho-to-fluorine using n-BuLi, but my electrophile landed meta or I recovered a scrambled mixture."

Diagnostic: Kinetic vs. Thermodynamic Control

Fluorine is a potent Directed Metalation Group (DMG) due to its strong inductive effect ($ -I $), which acidifies the ortho-proton. However, the resulting ortho-lithio species is often unstable relative to a thermodynamic sink, leading to the "Halogen Dance" (anion migration).

Troubleshooting Matrix:

Symptom Root Cause Resolution Protocol
Isomer Scrambling The Halogen Dance: The initial kinetic lithio-species isomerizes to a more stable position via deprotonation of a distal position by the initial anion.Switch to LDA or LiTMP: Use non-nucleophilic, bulky amide bases at

. These bases are too bulky to facilitate the proton-transfer dance mechanism rapidly.
Low Yield / Decomposition Benzyne Formation: If a leaving group (Cl, Br, I) is ortho to the Li, rapid elimination to benzyne occurs.Trapping In Situ: Do not age the anion. Mix the electrophile (e.g.,

or TMSCl) with the substrate before adding the base (Barbier conditions).
Wrong Regioisomer Coordination Failure: n-BuLi relies on coordination to the F lone pair. If a stronger DMG (e.g., -OMe, -CON

) is present, F loses.
Schlosser Base (LiCKOR): Use

.[1] This "superbase" ignores coordination and deprotonates the most acidic proton (usually ortho-to-F) purely via kinetics.
Workflow Visualization: The Lithiation Decision Tree

DoM_Logic Start Substrate: Fluorinated Arene CheckDMG Are other DMGs present? (OMe, Amide, SO2R) Start->CheckDMG StrongDMG Strong DMG dominates (Coordination Control) CheckDMG->StrongDMG Yes NoDMG Fluorine is sole director (Inductive Control) CheckDMG->NoDMG No BaseChoice Base Selection NoDMG->BaseChoice LiTMP Use LiTMP / -78°C (Kinetic Control) BaseChoice->LiTMP Avoid Migration Schlosser Use LiCKOR (nBuLi/tBuOK) (Thermodynamic Acidity) BaseChoice->Schlosser Max Acidity Dance Risk of Halogen Dance? LiTMP->Dance Trap In-situ Trapping Required Dance->Trap If Halogens Present

Caption: Logic flow for selecting the correct base and conditions to avoid isomer scrambling (Halogen Dance) in fluorinated substrates.

Module 2: The Resolution Center

Common Ticket: "My nucleophile is attacking the position para to hydrogen instead of the position para to fluorine in my polyfluorinated scaffold."

Diagnostic: Meisenheimer Complex Stability

In polyfluoroarenes (e.g., pentafluoropyridine, octafluorotoluene), regioselectivity is governed by the stability of the anionic Meisenheimer intermediate.

  • The Rule: Nucleophilic attack occurs at the position that maximizes the number of fluorine atoms ortho and meta to the site of attack, while avoiding attack ortho to electron-donating substituents.

  • The Hierarchy: Attack is fastest Para > Ortho >> Meta relative to the strongest activating group (e.g.,

    
    , 
    
    
    
    ,
    
    
    , or ring nitrogen).

Site Prediction Guide:

Substrate Preferred Attack Site Reasoning
Pentafluoropyridine C-4 (Para to N) Nitrogen is the strongest activator. The intermediate puts negative charge on the electronegative Nitrogen.
Octafluorotoluene C-4 (Para to

)
The

group stabilizes the negative charge at the para position effectively.
Pentafluorostyrene C-4 (Para to vinyl) Attack at C-4 stabilizes the charge via conjugation with the vinyl group.
3-Chlorotetrafluoropyridine C-4 (Para to N, Ortho to Cl) N directs para. Cl is a weaker leaving group than F in

(weaker bond but less electronegative intermediate stabilization), so F is displaced.
Module 3: C-H Activation & Catalysis Hub

Common Ticket: "I am seeing significant defluorination (hydrodefluorination) instead of the desired cross-coupling."

Diagnostic: Oxidative Addition Competition

Low-valent metals (Pd(0), Ni(0)) love to insert into C-F bonds because the formation of Metal-F bonds is thermodynamically favorable, even though the C-F bond is kinetically strong.

Troubleshooting Protocol:

  • Ligand Selection (The "Bumper" Effect):

    • Issue: Small phosphines allow the metal to get close enough to the C-F bond for oxidative addition.

    • Fix: Use bulky, electron-rich ligands like tBuXPhos or BrettPhos . The steric bulk prevents the metal from approaching the short C-F bond (

      
      ) while still allowing access to the longer C-H / C-X bonds.
      
  • Base Control:

    • Issue: Strong alkoxide bases can promote radical pathways or SET (Single Electron Transfer) that lead to defluorination.

    • Fix: Switch to mild carbonate bases (

      
      ) or phosphate bases (
      
      
      
      ) in non-polar solvents like toluene.
  • Alternative Metals:

    • Consider Rh(III) or Co(III) catalysis.[2] These high-valent metals typically proceed via a Concerted Metalation-Deprotonation (CMD) mechanism which is highly sensitive to the acidity of the C-H bond (C-H ortho to F is very acidic) and less prone to oxidative addition into C-F.

Module 4: Critical Protocol (Standard Operating Procedure)
Protocol: Regioselective C-H Borylation of 1,3-Difluorobenzene

Target: Functionalization of the C-2 position (between the two fluorines).

Context: The proton at C-2 is the most acidic due to the additive inductive effect of two flanking fluorines. However, steric crowding makes it difficult for standard bases to access. We use a "in-situ trapping" DoM approach.[3]

Reagents:

  • Substrate: 1,3-Difluorobenzene (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) - prepared fresh.

  • Electrophile: Triisopropylborate (

    
    ) (1.2 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon. Add THF and cool to

    
    .
    
  • Base Generation: Add diisopropylamine (1.1 equiv) followed by

    
     (1.1 equiv). Stir for 15 mins at 
    
    
    
    , then cool back to
    
    
    .
  • The "In-Situ" Trap (Crucial Step): Add the electrophile

    
    directly  to the LDA solution at 
    
    
    
    .
    • Why? We are setting up the trap before the anion is formed.

  • Substrate Addition: Add 1,3-difluorobenzene dropwise via syringe pump over 30 minutes.

    • Mechanism:[2][4][5][6][7][8][9] As the arene enters the solution, it encounters the base. The most acidic proton (C-2) is removed. The resulting lithio-species is immediately intercepted by the surrounding borate ester. This prevents the "Halogen Dance" or decomposition.

  • Workup: Warm to RT. Quench with dilute HCl (hydrolysis of boronate ester to boronic acid). Extract with EtOAc.[10]

Yield Expectation: >85% yield of 2,6-difluorophenylboronic acid.

References
  • Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron. Link

  • Clot, E., Eisenstein, O., & Jasim, N. (2017). "C–H Bond Activation of Fluorinated Aromatics." Chemical Reviews. Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Troubleshooting

"analytical methods for impurity profiling of 6-Fluoro-2-formyl-3-hydroxybenzoic acid"

Product: 6-Fluoro-2-formyl-3-hydroxybenzoic Acid CAS: 2138193-88-9 (Analogous/Related) | Class: Fluorinated Salicylaldehyde Derivative Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-Fluoro-2-formyl-3-hydroxybenzoic Acid

CAS: 2138193-88-9 (Analogous/Related) | Class: Fluorinated Salicylaldehyde Derivative

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting HPLC/UPLC separation, stability issues, and structural elucidation of impurities.

This guide addresses the unique analytical challenges posed by 6-Fluoro-2-formyl-3-hydroxybenzoic acid (6-F-2-F-3-HBA) . This molecule is a "triple threat" in chromatography due to its functional density:

  • Amphoteric Nature: Contains both a carboxylic acid and a phenolic hydroxyl group.

  • Reactive Electrophile: The formyl (aldehyde) group at C2 is prone to oxidation and nucleophilic attack.

  • Halogenated Core: The fluorine atom alters lipophilicity and pKa, requiring specific column selectivities.

Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q1: Why do I see peak splitting or "doublets" for the main peak when using Methanol as a mobile phase?

Diagnosis: In-situ Hemiacetal Formation. The Science: The C2-formyl group is highly reactive. In the presence of methanol (a nucleophilic solvent) and acidic conditions (your modifier), the aldehyde exists in equilibrium with its methyl hemiacetal. This results in two distinct chemical species separating on the column, appearing as a split peak or a distorted "shoulder."

Troubleshooting Protocol:

  • Switch Solvent: Replace Methanol (MeOH) with Acetonitrile (ACN) in both the mobile phase and the sample diluent. ACN is aprotic and prevents hemiacetal formation.

  • Temperature Control: If solubility dictates the use of alcohols, lower the column temperature to 20°C to slow the reaction kinetics.

  • Diluent Match: Ensure your sample diluent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

Q2: My main peak tails significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary Silanol Interactions. The Science: The 3-hydroxy and 1-carboxylic acid groups can ionize or form hydrogen bonds with residual silanols on the silica support. Fluorine at C6 draws electron density, making the phenolic proton more acidic (lower pKa) than typical salicylaldehydes.

Corrective Action:

  • pH Suppression: Ensure Mobile Phase A is sufficiently acidic (pH 2.0–2.5) using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) . This keeps the carboxylic acid protonated (

    
    ) and reduces silanol interaction.
    
  • Column Selection: Switch to a "high-load" end-capped C18 column or a column with embedded polar groups (e.g., Waters SymmetryShield or Agilent ZORBAX Bonus-RP) to shield silanols.

Module 2: Stability & Sample Preparation
Q3: A new impurity peak appears at RRT ~0.85 after the sample sits in the autosampler for 4 hours. What is it?

Diagnosis: Auto-oxidation to 6-Fluoro-3-hydroxyisophthalic acid. The Science: Aldehydes are thermodynamically unstable in solution, readily oxidizing to carboxylic acids in the presence of dissolved oxygen. The resulting dicarboxylic acid is more polar than the aldehyde, causing it to elute earlier (lower Retention Time) in Reverse Phase (RP) chromatography.

Impurity Fate Mapping (Visualization):

ImpurityFate Aldehyde 6-F-2-F-3-HBA (Main Analyte) Oxidation Oxidation (Dissolved O2) Aldehyde->Oxidation Time/Air Methanol Methanol (Solvent) Aldehyde->Methanol Solvent Choice Impurity_A Impurity A: 6-Fluoro-3-hydroxy- isophthalic acid (Early Eluter) Oxidation->Impurity_A + [O] Impurity_B Impurity B: Hemiacetal Artifact (Split Peak) Methanol->Impurity_B Reversible

Figure 1: Degradation and artifact pathways for 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Prevention Protocol:

  • Amber Glass: Use amber autosampler vials to reduce photo-initiated oxidation.

  • Headspace: Minimize headspace in vials; use inserts for small volumes.

  • Temperature: Set autosampler temperature to 4°C .

  • Inert Gas: Purge solvents with Helium or Nitrogen prior to use.

Module 3: Standardized Analytical Method

This method is designed to separate the parent aldehyde from its oxidation impurities and synthesis regioisomers.

Table 1: Recommended UHPLC/HPLC Conditions

ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 3.0 mm, 1.7–3.0 µm)High surface area for retention of polar acidic fragments.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of COOH/OH; improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN prevents hemiacetal formation; Formic acid maintains pH.
Flow Rate 0.4 - 0.6 mL/minOptimized for Van Deemter curve of sub-3µm particles.
Wavelength 254 nm (Primary), 280 nm (Secondary)Benzoic core absorption.
Column Temp 30°CStandardizes retention; avoid high heat (degradation risk).

Gradient Profile:

  • 0 min: 5% B (Hold for retention of very polar acid impurities)

  • 10 min: Ramp to 60% B

  • 12 min: Ramp to 95% B (Wash lipophilic dimers)

  • 15 min: 95% B

  • 15.1 min: 5% B (Re-equilibration)

Module 4: Advanced Troubleshooting (Isomers & MS)
Q4: I suspect regioisomers (fluorine at position 4 or 5 instead of 6). How do I confirm this?

Strategy: Orthogonal Selectivity. Standard C18 columns separate based on hydrophobicity. Regioisomers of fluorinated aromatics often have identical hydrophobicity but different pi-electron distributions.

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize pi-pi interactions. The position of the electron-withdrawing Fluorine alters the ring's electron density, causing significant retention time shifts on PFP phases compared to C18.

Q5: In LC-MS, I am seeing a mass of [M+14] or [M+32]. What is happening?

Diagnosis: Adduct Formation.[1]

  • [M+32]: Methanol adduct (Hemiacetal) formed in the source if MeOH is used.

  • [M+14]: Methyl ester formation (esterification of the carboxylic acid) if heating is applied in the presence of MeOH.

  • Recommendation: Use Negative Ion Mode (ESI-) . The carboxylic acid and phenol protons abstract easily (

    
    ), providing a cleaner signal (m/z ~183) than Positive Mode, which often struggles to protonate electron-deficient fluorinated rings.
    

Troubleshooting Logic Tree (Visualization):

Troubleshooting Start Problem Detected SplitPeak Split Peak / Doublet Start->SplitPeak Tailing Peak Tailing (>1.5) Start->Tailing GhostPeak Ghost Peak (RRT < 1.0) Start->GhostPeak CheckSolvent Is MeOH in Mobile Phase? SplitPeak->CheckSolvent CheckPH Is pH < 3.0? Tailing->CheckPH CheckAge Sample Age > 4 hrs? GhostPeak->CheckAge Action1 Switch to Acetonitrile (Fixes Hemiacetal) CheckSolvent->Action1 Yes Action2 Add TFA/Formic Acid (Fixes Silanol Activity) CheckPH->Action2 No Action3 Fresh Prep / Amber Vial (Fixes Oxidation) CheckAge->Action3 Yes

Figure 2: Rapid diagnostic logic for chromatographic issues.

References
  • Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Link

  • Spanggord, R. J., et al. (1982). Methods Development for Impurity Profiling of Nitro-aromatics. DTIC. Link

  • Vander Heyden, Y., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis. Link

  • PubChem. (2025).[2] 6-Fluoro-2-formyl-3-hydroxybenzoic acid Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 2-Formyl-3-hydroxybenzoic acid Product Specification. Link

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of fluorinated vs. non-fluorinated hydroxybenzoic acids"

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary: The "Fluorine Scan" in Lead Optimization In modern drug discovery, the transitio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The "Fluorine Scan" in Lead Optimization

In modern drug discovery, the transition from a non-fluorinated hydroxybenzoic acid (HBA) to its fluorinated analog is rarely a random choice—it is a calculated strategic maneuver known as a "fluorine scan." This guide analyzes the structural and functional shifts that occur when replacing a hydrogen atom with fluorine on the hydroxybenzoic acid scaffold.[1][2]

The introduction of fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) is the smallest steric perturbation possible, yet it induces profound electronic changes. This guide compares 4-Hydroxybenzoic Acid (4-HBA) with its fluorinated bioisosteres, specifically 3-Fluoro-4-hydroxybenzoic acid (3-F-4-HBA) and 2-Fluoro-4-hydroxybenzoic acid (2-F-4-HBA) , focusing on acidity modulation, lipophilicity, and metabolic blocking.

Physicochemical Profiling: The Data Core

The strategic placement of fluorine alters the electron density of the aromatic ring, directly impacting the pKa of both the carboxylic acid and the phenolic hydroxyl group.

Comparative Data Table
Property4-Hydroxybenzoic Acid (4-HBA) 3-Fluoro-4-hydroxybenzoic Acid 2-Fluoro-4-hydroxybenzoic Acid
Structure para-OH, non-fluorinatedF at meta to COOH, ortho to OHF at ortho to COOH, meta to OH
Acid pKa (COOH) 4.54 [1]~4.0 - 4.2 (Predicted)< 3.0 (Ortho Effect)
LogP (Lipophilicity) 1.58 [1]1.23 (Predicted) [2]1.50 (Predicted)
Electronic Effect +R (Resonance) dominates-I (Inductive) from F stabilizes anionStrong -I + Ortho Effect
Metabolic Liability High (Ring hydroxylation/Glucuronidation)Low (F blocks metabolic soft spot)Moderate
Technical Analysis
  • Acidity Modulation: 4-HBA is less acidic than benzoic acid (pKa 4.20) because the para-hydroxyl group donates electrons (+R effect), destabilizing the carboxylate anion.

    • 3-F-4-HBA: The fluorine atom is meta to the carboxylic acid. Its strong electron-withdrawing inductive effect (-I) counteracts the donation from the hydroxyl group, stabilizing the carboxylate and lowering the pKa.

    • 2-F-4-HBA: The "Ortho Effect" dominates here. Fluorine ortho to the carboxylic acid forces the carbonyl group out of planarity with the ring (steric) and exerts a massive field effect, dropping the pKa significantly (often < 3.0), making it a much stronger acid.

  • Lipophilicity (LogP): While fluorine is generally lipophilic, the prediction of a lower LogP for 3-F-4-HBA (1.23) compared to 4-HBA (1.58) highlights a nuance: the increased acidity of the phenol (due to ortho-F) may increase the polarity of the headgroup in certain solvent models, affecting partitioning behavior.

Biological Implications: Metabolic Stability & Binding[1][2]

Metabolic Blocking Mechanism

Non-fluorinated HBAs are prone to rapid Phase I metabolism, specifically aromatic hydroxylation ortho to the existing hydroxyl group (catechol formation), followed by Phase II methylation (COMT) or glucuronidation.

  • The Blocking Strategy: Substituting the 3-position hydrogen with fluorine in 4-HBA effectively "caps" the metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is too strong for Cytochrome P450 enzymes to cleave.

  • Binding Affinity: The fluorine atom can also serve as a hydrogen bond acceptor (weak) or induce a dipole that aligns with protein pockets, potentially improving

    
     values compared to the H-analog.
    

Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for selecting between fluorinated and non-fluorinated scaffolds based on lead optimization needs.

FluorineOptimization Start Lead Compound: 4-HBA Scaffold Issue Identify Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Phase I Oxidation Potency Low Potency / Binding? Issue->Potency H-Bond / Dipole Permeability Low Membrane Permeability? Issue->Permeability Ionization State Sol_3F Select 3-Fluoro-4-HBA (Blocks Metabolism) Metab->Sol_3F Block Ortho Site Sol_LogP Fluorine Scan (Modulate Lipophilicity) Potency->Sol_LogP Electronic Tuning Sol_2F Select 2-Fluoro-4-HBA (Alters pKa/Solubility) Permeability->Sol_2F Lower pKa

Caption: Decision tree for implementing fluorinated HBAs to solve specific ADME/Tox liabilities.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

Objective: To synthesize the fluorinated analog from a methoxy precursor via demethylation, ensuring high purity for biological testing.

Reagents:

  • 3-Fluoro-4-methoxybenzoic acid (Starting Material)[3]

  • Hydrobromic acid (48% aq.)

  • Acetic acid (Glacial)

Workflow:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (58.8 mmol) of 3-fluoro-4-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Activation: Carefully add 50 mL of 48% HBr. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 110-120°C) and stir for 12–24 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) until the starting material spot disappears.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water.

  • Isolation: The product should precipitate as a solid. Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude solid from water or water/ethanol (9:1) to yield 3-fluoro-4-hydroxybenzoic acid as off-white crystals (Yield approx. 85-90%).

  • Validation: Confirm structure via 1H NMR (DMSO-d6) and check melting point (Lit: 154-158°C [3]).

Protocol B: Potentiometric pKa Determination

Objective: To accurately determine the pKa shift induced by fluorination.

System:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M KOH (Standardized Carbonate-free).

  • 0.1 M HCl.

  • 0.15 M KCl (Ionic Strength Adjuster).

Workflow:

  • Preparation: Weigh exactly 3-5 mg of the HBA derivative (4-HBA or 3-F-4-HBA) into the titration vial.

  • Dissolution: Add 10 mL of degassed water containing 0.15 M KCl. If solubility is low, use a co-solvent method (titrate in 20%, 30%, 40% Methanol and extrapolate to 0% aqueous).

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the species is fully protonated).

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 pH units until pH 12.0.

  • Calculation: Use the Bjerrum difference plot method or proprietary software to calculate the pKa.

    • Expectation: 4-HBA will show an inflection point near pH 4.5. 3-F-4-HBA will show an inflection point shifted lower (approx. 0.3–0.5 units lower).

Synthesis Logic Diagram

The following diagram details the chemical transformation logic for accessing the 3-fluoro analog, highlighting the demethylation step.

SynthesisWorkflow SM 3-Fluoro-4-methoxy- benzoic acid (Methoxy Protected) Reflux Reflux 110°C 12-24 Hours SM->Reflux Reagent 48% HBr / AcOH (Demethylating Agent) Reagent->Reflux Quench Ice Water Quench Precipitation Reflux->Quench Cleavage of Me-O Product 3-Fluoro-4-hydroxy- benzoic acid (Target) Quench->Product Filtration & Recryst.

Caption: Synthetic pathway for 3-Fluoro-4-hydroxybenzoic acid via acid-mediated demethylation.

References

  • PubChem. 4-Hydroxybenzoic Acid (CID 135) - Physical Properties.[4] National Library of Medicine. Available at: [Link]

Sources

Comparative

"validating the structure of 6-Fluoro-2-formyl-3-hydroxybenzoic acid derivatives"

Executive Summary The scaffold 6-Fluoro-2-formyl-3-hydroxybenzoic acid represents a highly functionalized aromatic intermediate often employed in the synthesis of bioactive heterocycles (e.g., fluoroquinolones, coumarins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Fluoro-2-formyl-3-hydroxybenzoic acid represents a highly functionalized aromatic intermediate often employed in the synthesis of bioactive heterocycles (e.g., fluoroquinolones, coumarins). However, its tetrasubstituted nature presents a significant structural validation challenge: distinguishing it from its regioisomers (e.g., 4-fluoro or 6-formyl variants) is notoriously difficult using standard 1D NMR alone due to signal overlap and the "roof effect" in aromatic proton signals.

This guide outlines a definitive validation workflow, comparing standard QC methods against advanced structural elucidation techniques. It provides a self-validating logic system based on Heteronuclear Multiple Bond Correlation (HMBC) and Fluorine-Carbon Coupling Constants (


)  to unambiguously assign the structure without the immediate need for X-ray crystallography.

The Structural Challenge

The core difficulty lies in confirming the relative positions of the four substituents:

  • Carboxylic Acid (-COOH) at C1

  • Formyl (-CHO) at C2

  • Hydroxyl (-OH) at C3

  • Fluorine (-F) at C6

Risk Factor: In electrophilic aromatic substitutions used to synthesize precursors, the directing effects of existing groups can lead to mixtures of 4-fluoro and 6-fluoro isomers. Misidentification at this stage propagates errors into late-stage drug candidates.

Comparative Analysis of Validation Methodologies

The following table compares the efficacy of available validation techniques for this specific scaffold.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR +

F
Method C: Single Crystal X-Ray (SC-XRD)
Primary Output Chemical shifts, integration.[1]Connectivity maps, F-C coupling constants.Absolute 3D configuration.
Regioisomer Resolution Low. Ambiguous for tetrasubstituted rings.High. Solves connectivity via scalar coupling.Definitive. The "Gold Standard."
Sample Requirement ~5-10 mg (Solution)~20-30 mg (Solution)Single Crystal (Solid State)
Time to Result < 1 Hour4-12 HoursDays to Weeks (crystallization dependent)
Cost Efficiency HighMediumLow
Recommendation Routine Purity Check only.Primary Structural Validation Tool. Use only if NMR is ambiguous.

Deep Dive: The Self-Validating NMR Logic

To validate this structure without X-ray, you must rely on the specific coupling patterns induced by the Fluorine atom at C6.

A. Proton ( H) NMR Signatures

The aromatic region contains only two protons, H4 and H5 . They form an AB spin system perturbed by Fluorine.

  • H5 (Ortho to F): Expect a Doublet of Doublets (dd) .

    • Coupling 1:

      
       Hz (Ortho to H4).
      
    • Coupling 2:

      
       Hz (Ortho to F6).
      
  • H4 (Meta to F): Expect a Doublet of Doublets (dd) .

    • Coupling 1:

      
       Hz (Ortho to H5).
      
    • Coupling 2:

      
       Hz (Meta to F6).
      

Diagnostic Check: If both protons show small couplings (< 7 Hz) or simple singlets, the Fluorine is likely para to one proton, indicating the wrong regioisomer.

B. Carbon ( C) NMR & Fluorine Coupling

The


C spectrum is the most powerful diagnostic tool due to predictable C-F coupling constants (

).
  • C6 (Directly bonded to F): Large doublet,

    
     Hz.
    
  • C1 (Ortho to F, Carboxyl): Doublet,

    
     Hz.
    
  • C5 (Ortho to F, Aromatic): Doublet,

    
     Hz.
    
  • C2 (Meta to F, Formyl-bearing): Small doublet,

    
     Hz.
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical pathway for validation and the specific HMBC correlations required to confirm the structure.

Diagram 1: The Validation Decision Tree

ValidationWorkflow Start Crude Product Isolated H1_NMR Step 1: 1H NMR (DMSO-d6) Check Aromatic Region (7.0-8.0 ppm) Start->H1_NMR Coupling_Check Are H4/H5 signals distinct dd? Is 3J_HF > 8Hz observed? H1_NMR->Coupling_Check Fail_Path Suspect Regioisomer (e.g., 4-Fluoro) Coupling_Check->Fail_Path No (Singlets/Multiplets) Pass_Path Step 2: 13C NMR & 19F NMR Verify C-F Coupling Constants Coupling_Check->Pass_Path Yes (Distinct dd) C13_Check Does C6 show 1J_CF ~250Hz? Does C1 show 2J_CF ~20Hz? Pass_Path->C13_Check HMBC_Step Step 3: 2D HMBC Confirm C2-CHO and C1-COOH connectivity C13_Check->HMBC_Step Yes XRD_Req Require X-Ray Crystallography C13_Check->XRD_Req Ambiguous Final_Valid Structure Validated HMBC_Step->Final_Valid

Caption: Decision matrix for validating fluorinated aromatic derivatives. Green paths indicate successful validation via NMR alone.

Diagram 2: HMBC Correlation Map (Connectivity Logic)[2]

HMBC_Logic C1 C1 (COOH) C2 C2 (CHO) C3 C3 (OH) C6 C6 (F) H_CHO H (Aldehyde) H_CHO->C1 HMBC (Strong) H_CHO->C2 1J (HSQC) H_CHO->C3 HMBC (Weak) H5 H5 H5->C1 HMBC (3-bond) H5->C3 HMBC (3-bond) H5->C6 HMBC (2-bond)

Caption: Key HMBC correlations. The Aldehyde proton (H-CHO) correlating to C1 and C3 is the critical link establishing the substituent order.

Detailed Experimental Protocol

Reagents & Equipment[3][4][5][6]
  • Solvent: DMSO-d6 (Preferred over CDCl3 to visualize the phenolic -OH and prevent aggregation).

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Instrument: 400 MHz NMR minimum (500+ MHz recommended for clear F-H splitting).

Step-by-Step Workflow
  • 1H NMR Acquisition:

    • Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the aldehyde proton.

    • Target Observation: Look for the aldehyde singlet at ~10.2 ppm and the phenolic OH (often broad) at ~11-12 ppm.

    • Verify H4/H5: Locate the region 7.0–8.0 ppm. Confirm the dd pattern described in Section 4A.

  • 13C {1H, 19F} NMR (Optional but Recommended):

    • If possible, run a

      
      F-decoupled 
      
      
      
      C spectrum to collapse the multiplets into singlets. This simplifies the assignment of the quaternary carbons (C1, C2, C3, C6).
    • If decoupling is unavailable, measure the

      
       splittings manually to assign C6 (largest split) and C1/C5 (medium splits).
      
  • 2D HMBC (The Confirmation Step):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Critical Correlation: Find the Aldehyde proton peak (X-axis). Look for cross-peaks on the Y-axis (Carbon).[2][3]

    • Validation: The Aldehyde proton should correlate strongly to C2 (direct) and C1 (quaternary, carboxyl) and C3 (quaternary, phenolic).

    • Differentiation: If the aldehyde were at C4 (wrong isomer), the correlations would be to two protonated carbons (H3/H5), which appear vastly different in the HSQC.

References

  • Structural Elucidation of Fluorinated Aromatics

    • Title: Fluorine-19 nuclear magnetic resonance spectroscopy.[4][5]

    • Source: Wikipedia / General Spectroscopy Liter
    • URL:[Link]

  • HMBC Methodology

    • Title: HMBC and HMQC Spectra - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • X-Ray vs NMR Comparison

    • Title: X-Ray Crystallography vs. NMR Spectroscopy.[6][7][8]

    • Source: News-Medical.net.
    • URL:[Link]

  • Fluorine Coupling Constants Data: Title: 19F Coupling Constants Table. Source: Alfa Chemistry.

Sources

Validation

A Guide to the Predicted Biological Activity of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid and the Critical Role of Isomerism

An objective comparison guide for researchers, scientists, and drug development professionals. Introduction In medicinal chemistry, the precise arrangement of functional groups on a molecule is paramount, often dictating...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, the precise arrangement of functional groups on a molecule is paramount, often dictating its biological activity. The compound 6-Fluoro-2-formyl-3-hydroxybenzoic acid presents a fascinating case study in molecular design, combining a fluorinated benzoic acid scaffold with hydroxyl and formyl groups. While direct comparative studies on the biological activity of its specific positional isomers are not extensively documented in publicly available literature, a robust scientific prediction of their activities can be constructed.

This guide synthesizes established principles from structure-activity relationship (SAR) studies of related substituted benzoic acids. By dissecting the individual contributions of the hydroxyl, fluoro, and formyl functional groups, and critically analyzing the impact of their positional isomerism, we can build a strong hypothesis for their potential as therapeutic agents. We will explore how these features are known to influence key biological outcomes, from antimicrobial and antioxidant effects to specific enzyme inhibition.

The Foundational Scaffold: Isomerism in Hydroxybenzoic Acids

The position of the hydroxyl (-OH) group on the benzoic acid ring is a fundamental determinant of biological activity. The interplay between the acidic carboxyl group and the phenolic hydroxyl group establishes a baseline of chemical properties that are exquisitely sensitive to their relative positions (ortho, meta, para).

Studies consistently show that both the number and location of hydroxyl groups directly impact antioxidant potential. For instance, dihydroxybenzoic acids with hydroxyl groups ortho and para to the carboxyl group tend to exhibit stronger radical scavenging activity than those with meta positioning.[1] This is often attributed to the stability of the resulting phenoxyl radical. The antioxidant efficiency of hydroxybenzoic acids is a key factor, with gallic acid (three -OH groups) showing higher activity than protocatechuic acid (two -OH groups), which in turn is generally more active than monohydroxybenzoic acids.[1][2]

This principle of isomerism extends to a wide range of biological effects, including antimicrobial, anti-inflammatory, and even cardiovascular impacts.[3][4][5]

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHB) Isomers

CompoundIsomer ConfigurationAntioxidant Activity (% Inhibition of ABTS•+)[1]
2,3-DHBOrtho86.40%
2,5-DHBPara80.11%
3,4-DHBOrtho74.51%
3,5-DHBMeta60.39%
2,4-DHBMeta16.17%
2,6-DHBMeta8.12%
Data sourced from a study evaluating activity at a 50 μM concentration.

Part 1: The Strategic Role of Fluorine Substitution

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance therapeutic profiles.[6] Its small size and high electronegativity can profoundly alter a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which in turn governs its absorption, distribution, metabolism, and excretion (ADME).[6]

In the context of enzyme inhibition, fluorine can serve several roles:

  • Blocking Metabolic Attack: By replacing a hydrogen atom at a site prone to metabolic oxidation, fluorine can increase the drug's half-life.

  • Altering Acidity: A fluorine atom, particularly in proximity to a carboxyl or hydroxyl group, increases acidity. This can enhance binding to enzyme active sites that rely on hydrogen bonding or ionic interactions.

  • Forming Stabilized Complexes: Fluorinated functional groups can be engineered to trap enzyme-bound intermediates, acting as powerful "transition state analogue" inhibitors.[7] This has been successfully applied in the development of inhibitors for enzymes like thymidylate synthase and various glycosidases.[7]

For 6-Fluoro-2-formyl-3-hydroxybenzoic acid, the fluorine atom at the 6-position is ortho to the carboxylic acid, which would be expected to significantly increase its acidity compared to its non-fluorinated counterpart.

Part 2: The Formyl Group as a Reactive Center

The formyl (-CHO) group, an aldehyde, is a highly reactive functional group that can significantly contribute to a molecule's biological activity. Its electrophilic carbon is susceptible to nucleophilic attack, allowing it to form covalent bonds with biological macromolecules.

A primary mechanism of action for aldehyde-containing compounds is the formation of Schiff bases with primary amine groups, such as the ε-amino group of lysine residues in proteins. This covalent modification can lead to enzyme inhibition or other alterations of protein function. Indeed, esters and Schiff bases of related compounds like 4-hydroxy-5-formylbenzoic acid have been shown to possess antimicrobial activity.

Part 3: Integrated Analysis and Predicted Biological Profile

By integrating the known effects of these functional groups, we can hypothesize a biological profile for 6-Fluoro-2-formyl-3-hydroxybenzoic acid and its isomers.

  • Predicted Activity: The molecule combines the radical-scavenging potential of a hydroxybenzoic acid, the enhanced binding and metabolic stability from the fluorine atom, and the reactive potential of the formyl group. This suggests a strong likelihood of antimicrobial and enzyme inhibitory activity. The specific anti-inflammatory potential is also high, given that fluorinated benzoic acids are explored as cyclooxygenase (COX) inhibitors.[6]

  • The Importance of Isomerism: The relative positions of the three functional groups are critical.

    • 6-Fluoro-2-formyl-3-hydroxybenzoic acid: The fluorine at position 6 and the formyl at position 2 create a highly electron-deficient environment around the carboxylic acid, increasing its acidity. An intramolecular hydrogen bond between the 2-formyl and 3-hydroxyl groups is possible, which would influence its conformation and binding capabilities.

    • Hypothetical Isomer (e.g., 4-Fluoro-2-formyl-3-hydroxybenzoic acid): Moving the fluorine to the 4-position (para to the carboxyl group) would still exert a strong electron-withdrawing effect but would alter the molecule's overall polarity and steric profile. This would almost certainly lead to a different enzyme inhibition profile and potentially a different spectrum of antimicrobial activity.

The logical flow for investigating these compounds would involve synthesis followed by a battery of standardized biological assays.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization Start Hypothesize Isomers (e.g., 6-Fluoro vs. 4-Fluoro) Synth Chemical Synthesis & Purification Start->Synth Antimicrobial Antimicrobial Assays (MIC/MBC) Synth->Antimicrobial Test Compounds Antioxidant Antioxidant Assays (DPPH/ABTS) Synth->Antioxidant Enzyme Enzyme Inhibition (e.g., COX, Phosphatase) Synth->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antioxidant->SAR Enzyme->SAR Lead Identify Lead Isomer SAR->Lead G cluster_0 Structure & Properties cluster_1 Physicochemical Effects cluster_2 Biological Outcome Isomer Isomer Position (Ortho, Meta, Para) Acidity Acidity (pKa) Isomer->Acidity Lipo Lipophilicity (logP) Isomer->Lipo Functional Functional Groups (-OH, -F, -CHO) Functional->Acidity Reactivity Chemical Reactivity Functional->Reactivity Activity Biological Activity (Antimicrobial, Enzyme Inhibition, Antioxidant) Acidity->Activity Lipo->Activity Reactivity->Activity

Caption: Key structure-activity relationships in benzoic acids.

Conclusion

While direct experimental data on 6-Fluoro-2-formyl-3-hydroxybenzoic acid and its isomers remains scarce, a comprehensive analysis based on established structure-activity relationships provides a powerful predictive tool for researchers. The strategic combination of hydroxyl, formyl, and fluoro substituents on a benzoic acid core strongly suggests a profile rich in potential antimicrobial and enzyme-inhibitory activities. The precise isomeric arrangement of these groups is predicted to be the critical factor in determining the potency and selectivity of these effects. The experimental protocols outlined in this guide offer a clear path forward for the synthesis, screening, and validation of these promising compounds, paving the way for the identification of novel therapeutic leads.

References

  • BenchChem. A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors.
  • Jakimiuk, K., et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. Available from: [Link]

  • Pádua, I., et al. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Available from: [Link]

  • Safarova, I.R. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences.
  • Perez-Villanueva, M., et al. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available from: [Link]

  • Kumar, N., et al. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • BenchChem. The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
  • Zhang, T., et al. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available from: [Link]

  • Kumar, N., et al. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]

  • Moore, C.L., et al. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available from: [Link]

  • Solubility of Things. The Role of Isomerism in Biological Activity. Available from: [Link]

  • Xu, X., et al. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PMC. Available from: [Link]

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
  • Juurlink, B.H.J., et al. Hydroxybenzoic acid isomers and the cardiovascular system. PMC. Available from: [Link]

  • Juurlink, B.H.J., et al. Hydroxybenzoic acid isomers and the cardiovascular system. ResearchGate. Available from: [Link]

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Comparative

A Spectroscopic Comparison of Substituted Salicylaldehydes: An In-Depth Technical Guide

This guide provides a comprehensive spectroscopic comparison of substituted salicylaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the nuances of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of substituted salicylaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. By delving into the nuances of UV-Vis, FT-IR, and ¹H NMR spectroscopy, we aim to elucidate the profound impact of substituent effects on the physicochemical properties of these versatile molecules. This document moves beyond a simple recitation of data, providing a causal explanation for the observed spectral phenomena, grounded in the principles of electronic effects and intramolecular hydrogen bonding.

The Central Role of Intramolecular Hydrogen Bonding

Salicylaldehyde and its derivatives are distinguished by a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton and the carbonyl oxygen of the aldehyde group.[1] This interaction forms a stable, six-membered pseudo-aromatic ring, which significantly influences the molecule's conformation, stability, and spectroscopic signatures.[1][2] Understanding the behavior of this IHB under the influence of various substituents is key to interpreting the spectral data presented herein.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For salicylaldehydes, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) tend to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax). This is due to the delocalization of electron density into the aromatic system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) typically induce a hypsochromic shift (shift to shorter wavelengths) or a more complex change in the spectral profile due to their ability to lower the energy of the π* orbitals.[4][5]

Comparative UV-Vis Data of Substituted Salicylaldehydes
SubstituentPositionλmax (nm)Solvent
H (Salicylaldehyde)-~324-335Various
5-Chloro5~330Ethanol
4-Nitro4~350 (nπ), ~250 (ππ)Cyclohexane
4-Hydroxy4~340Methanol
5-Nitro5~320Methanol

Note: The exact λmax values can vary depending on the solvent used.

The data illustrates that the electronic nature of the substituent significantly modulates the absorption properties. The nitro group, a strong EWG, leads to the appearance of distinct nπ* and ππ* transitions.[4]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh Substituted Salicylaldehyde B Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol, Cyclohexane) A->B C Prepare a Dilute Solution (e.g., 10⁻⁵ M) B->C D Record UV-Vis Spectrum (e.g., 200-800 nm) C->D Transfer to Cuvette E Identify λmax D->E F Correlate λmax with Substituent Electronic Effects E->F Substituent_Effects_IR cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG_Node e.g., -NO₂, -Cl EWG_Effect Increases Acidity of Phenolic -OH Strengthens Intramolecular H-Bond EWG_Node->EWG_Effect EWG_Result ν(O-H) shifts to lower frequency (broadens) ν(C=O) shifts to lower frequency EWG_Effect->EWG_Result EDG_Node e.g., -OCH₃, -OH EDG_Effect Decreases Acidity of Phenolic -OH Weakens Intramolecular H-Bond EDG_Node->EDG_Effect EDG_Result ν(O-H) shifts to higher frequency ν(C=O) shifts to higher frequency EDG_Effect->EDG_Result Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->EWG_Node Salicylaldehyde->EDG_Node

Caption: Influence of Substituents on IR Frequencies.

¹H NMR Spectroscopy: Probing the Chemical Environment of Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. In substituted salicylaldehydes, the chemical shifts of the phenolic hydroxyl proton (-OH) and the aldehyde proton (-CHO) are of particular interest.

The phenolic proton in salicylaldehyde is highly deshielded due to the IHB and typically appears as a sharp singlet at a very downfield chemical shift (δ 10.5-11.5 ppm). [6]The chemical shift of this proton is a sensitive indicator of the strength of the IHB.

  • Electron-Withdrawing Groups (EWGs): EWGs enhance the strength of the IHB by increasing the positive character of the hydroxyl proton. This leads to a further downfield shift of the -OH proton signal. [7]* Electron-Donating Groups (EDGs): EDGs weaken the IHB by increasing the electron density on the hydroxyl oxygen, causing the -OH proton signal to shift upfield.

The aldehyde proton signal is also affected by substituents, though generally to a lesser extent. EWGs tend to shift the aldehyde proton signal downfield, while EDGs cause an upfield shift.

Comparative ¹H NMR Data of Substituted Salicylaldehydes (in CDCl₃)
SubstituentPositionδ (-OH) (ppm)δ (-CHO) (ppm)
H (Salicylaldehyde)-~11.07~9.90
5-Chloro5~11.20~9.85
5-Nitro5~11.50~10.05
4-Methoxy4~10.85~9.75

Experimental Protocols

General Synthesis of Substituted Salicylaldehydes

The synthesis of many substituted salicylaldehydes can be achieved through electrophilic aromatic substitution reactions on phenol, followed by formylation (e.g., Reimer-Tiemann or Duff reaction), or by direct substitution on salicylaldehyde itself. The specific protocol will vary depending on the desired substituent.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the substituted salicylaldehyde in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a dilute solution of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Fill a quartz cuvette with the spectroscopic solvent to be used as a blank. Record the baseline. Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Scan the sample from 800 nm to 200 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid salicylaldehyde sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the O-H and C=O stretching vibrations.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the substituted salicylaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts for the aldehyde, hydroxyl, and aromatic protons.

Conclusion

The spectroscopic analysis of substituted salicylaldehydes offers a clear window into the interplay of electronic effects and intramolecular hydrogen bonding. By systematically comparing the UV-Vis, FT-IR, and ¹H NMR spectra of salicylaldehydes with various electron-donating and electron-withdrawing substituents, researchers can gain a deeper understanding of their molecular structure and properties. This knowledge is crucial for the rational design of new molecules with tailored characteristics for applications in drug development, materials science, and beyond. The experimental protocols provided herein offer a standardized approach for obtaining high-quality, comparable spectroscopic data.

References

  • Dopsz, S., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
  • Karunathan, R., et al. (n.d.). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System.
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. [Link]

  • Srivastava, P. K., & Rai, S. B. (1987). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Journal of the Indian Institute of Science.
  • Tas, E., et al. (2006). Spectroscopic Evidence for the Enol Imine-Keto Enamine Tautomerism of N-(o- and p-Hydroxybenzylidene) Anils in Solution. The Journal of Physical Chemistry. [Link]

  • Wójcik, M. J., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. [Link]

Sources

Validation

Technical Guide: Assessing the Impact of Fluorine Substitution on Benzoic Acid pKa

Executive Summary In medicinal chemistry, the modulation of pKa is a critical tool for optimizing drug solubility, membrane permeability, and protein binding. Fluorine substitution on benzoic acid scaffolds represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of pKa is a critical tool for optimizing drug solubility, membrane permeability, and protein binding. Fluorine substitution on benzoic acid scaffolds represents a classic study in electronic tuning. Unlike other halogens, fluorine introduces a unique "tug-of-war" between powerful inductive withdrawal (


) and resonance donation (

).

This guide provides an objective analysis of how fluorine positioning (ortho, meta, para) alters benzoic acid acidity. It synthesizes experimental data with mechanistic insights and provides a validated potentiometric titration protocol for reproducing these results in a standard analytical lab.

The Mechanistic Landscape: Electronic "Tug-of-War"

To predict pKa shifts, one must understand the competing electronic vectors inherent to the fluorine atom when attached to an aromatic ring.

The Inductive Effect ( )

Fluorine is the most electronegative element (Pauling scale: 3.98). Through the


-bond framework, it aggressively pulls electron density away from the ring and the carboxylate group.
  • Impact: Stabilizes the carboxylate anion (

    
    ) by dispersing negative charge.[1]
    
  • Result: Lowers pKa (increases acidity).

  • Distance Dependence: The effect diminishes rapidly with distance (

    
    ).
    
The Resonance Effect ( )

Fluorine possesses lone pair electrons in


 orbitals.[2] Because the aromatic carbon atoms also utilize 

orbitals, the orbital overlap is geometrically favorable (unlike Chlorine, which uses

orbitals).
  • Impact: Donates electron density back into the

    
    -system.[3]
    
  • Result: Destabilizes the carboxylate anion (concentrates negative charge).

  • Position Dependence: Only operative in ortho and para positions.

The Net Result by Position
  • Ortho (2-F): The inductive effect is maximal due to proximity. While some resonance exists, the inductive pull dominates completely. Additionally, a "field effect" through space stabilizes the anion.

  • Meta (3-F): The resonance effect is geometrically impossible (nodes in the

    
     system prevent conjugation to the carboxyl group). The 
    
    
    
    effect operates unopposed.
  • Para (4-F): The "Tug-of-War." The

    
     effect withdraws electrons, but the 
    
    
    
    effect donates them. Because the
    
    
    overlap is strong, the resonance donation nearly cancels out the inductive withdrawal.
Diagram 1: Electronic Vector Analysis

The following diagram illustrates the competing forces in the para-isomer versus the unopposed forces in the meta-isomer.

ElectronicEffects cluster_0 Para-Fluorobenzoic Acid (Competition) cluster_1 Meta-Fluorobenzoic Acid (Induction Only) PF Fluorine Atom (Para) PRing Benzene Ring PF->PRing Strong +R (Donation) (2p-2p Overlap) PF->PRing Weak -I (Withdrawal) (Distance) PCIO Carboxyl Group (Acidity Center) PRing->PCIO Net Effect: Minimal Change MF Fluorine Atom (Meta) MRing Benzene Ring MF->MRing Strong -I (Withdrawal) MF->MRing No Resonance (Geometric Node) MCIO Carboxyl Group (Acidity Center) MRing->MCIO Net Effect: Increased Acidity

Caption: Visualizing the cancellation of effects in Para-substitution vs. the dominant inductive effect in Meta-substitution.

Comparative Data Analysis

The following data compares Fluorine substitutions against Hydrogen (Reference) and Chlorine (Alternative Halogen). Note the anomaly at the para position where Fluorine is significantly less acidic than Chlorine.

Table 1: Aqueous pKa Values at 25°C

CompoundSubstituentPositionpKa (Exp)

pKa (vs Benzoic)
Dominant Mechanism
Benzoic Acid -H-4.20 0.00Reference Standard
2-Fluorobenzoic -FOrtho3.27 -0.93Strong Inductive (-I) + Proximity
3-Fluorobenzoic -FMeta3.86 -0.34Inductive (-I) only
4-Fluorobenzoic -FPara4.14 -0.06Inductive (-I)

Resonance (+R)
4-Chlorobenzoic -ClPara3.98 -0.22Inductive (-I) > Resonance (+R)*

*Note on Chlorine: Although Cl is electronegative, its


 effect is weak due to poor 

orbital overlap with Carbon. Therefore, the inductive withdrawal dominates, making it a stronger acid than 4-Fluorobenzoic acid.

Key Insight for Drug Design: If you need to block metabolism at the para-position (a common metabolic soft spot) without significantly altering the molecule's acidity or LogD, Para-Fluorine is the superior bioisostere compared to Chlorine.

Experimental Protocol: Potentiometric Titration

While computational predictions are useful, experimental validation is required for regulatory submissions. The Potentiometric Titration method is the "Gold Standard" for pKa determination in the 2–12 range.

Principle

We measure the pH change of a weak acid solution upon the stepwise addition of a strong base (NaOH). The pKa is the pH at the half-equivalence point.

Materials & Equipment
  • Instrument: Mettler Toledo or Metrohm Autotitrator (or equivalent high-precision pH meter with 0.001 resolution).

  • Electrode: Glass combination electrode (Ross Sure-Flow recommended for stability).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).

  • Analyte: Fluorobenzoic acid derivatives (>99% purity).

  • Inert Gas: Argon or Nitrogen (High Purity) to purge

    
    .
    
  • Temperature: Water-jacketed beaker maintained at 25.0°C ± 0.1°C.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

    • Self-Validation Check: Slope must be 98–102% of theoretical Nernstian slope (-59.16 mV/pH).

  • Sample Preparation:

    • Weigh ~0.05 mmol of the specific fluorobenzoic acid (approx 7–8 mg).

    • Dissolve in 50 mL of degassed deionized water (Concentration

      
       0.001 M).
      
    • Note: If solubility is poor, use a co-solvent method (Methanol/Water) and Yasuda-Shedlovsky extrapolation, though fluorobenzoic acids are generally soluble enough for aqueous titration.

  • Degassing (Critical):

    • Purge the solution with Argon for 5 minutes prior to titration and maintain a blanket of Argon during the experiment.

    • Reason: Dissolved

      
       forms carbonic acid, which interferes with the titration curve near pH 4–5.
      
  • Titration:

    • Add 0.1 M NaOH in dynamic increments (0.01 mL to 0.05 mL) based on dV/dpH.

    • Titrate past the equivalence point (usually to pH 11).

  • Data Analysis (Gran's Method):

    • Do not rely solely on the half-equivalence point from the raw curve.

    • Use a Gran Plot (Volume of Base vs.

      
      ) to linearize the data.
      
    • The x-intercept gives the precise Equivalence Point (

      
      ).
      
    • Calculate pKa using the Henderson-Hasselbalch equation at multiple points in the buffer region (20% to 80% neutralization).

Diagram 2: Experimental Workflow

TitrationWorkflow Start Sample Weighing (~0.05 mmol) Dissolve Dissolution (50mL Degassed H2O) Start->Dissolve Purge Argon Purge (Remove CO2) Dissolve->Purge Titrate Auto-Titration (0.1M NaOH) Purge->Titrate Data Data Acquisition (pH vs Volume) Titrate->Data Calc Gran Plot Analysis & pKa Calculation Data->Calc

Caption: Validated workflow for potentiometric pKa determination emphasizing CO2 removal.

References

  • Dippy, J. F. J., & Lewis, R. H. (1936). "The dissociation constants of some substituted benzoic acids." Journal of the Chemical Society, 644-649.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

  • BenchChem. (2025).[4] "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." Technical Guides.

  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.

Sources

Comparative

"comparative study of formylation reagents for substituted phenols"

Executive Summary: The Regioselectivity Challenge In drug discovery, introducing a formyl group (-CHO) onto a phenolic ring is a pivotal transformation. The resulting hydroxybenzaldehydes (salicylaldehydes) are versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In drug discovery, introducing a formyl group (-CHO) onto a phenolic ring is a pivotal transformation. The resulting hydroxybenzaldehydes (salicylaldehydes) are versatile pharmacophores and precursors for Schiff bases, salens, and heterocycles.

The core challenge is regiocontrol .

  • Free Phenols: The hydroxyl group is a powerful ortho/para director.[1]

  • The Problem: Standard electrophilic aromatic substitution (EAS) often yields mixtures or favors the sterically less hindered para position. Furthermore, free phenols can poison sensitive catalysts or undergo O-formylation.

This guide compares four dominant methodologies, identifying the Magnesium-Mediated (Casnati-Skattebøl) method as the modern gold standard for ortho-selectivity, while evaluating the utility of Duff , Reimer-Tiemann , and Vilsmeier-Haack reagents for specific niche applications.

Mechanistic Landscape & Reagent Selection

To select the right reagent, one must understand the transition state geometry. The following decision tree illustrates the logical flow for reagent selection based on substrate constraints and desired regiochemistry.

Formylation_Decision_Tree Start Substrate: Substituted Phenol Target Desired Regioselectivity? Start->Target Ortho Ortho-Formylation Target->Ortho Salicylaldehyde Target Para Para-Formylation Target->Para 4-Hydroxybenzaldehyde Target Cond_Acid Acid Sensitive? Ortho->Cond_Acid Vilsmeier Vilsmeier-Haack (Requires O-Protection first) Para->Vilsmeier Standard EAS Cond_Base Base Sensitive? Cond_Acid->Cond_Base No Mg_Method RECOMMENDED: Mg-Mediated (Casnati-Skattebøl) (High Yield, Exclusive Ortho) Cond_Acid->Mg_Method Yes (Use Mild Base) Cond_Base->Mg_Method No (Best Yield) Duff Duff Reaction (HMTA) (Acidic Conditions) Cond_Base->Duff Yes (Use Acid) RT Reimer-Tiemann (Aqueous/Base, Low Yield)

Figure 1: Decision matrix for selecting formylation reagents based on regioselectivity and substrate stability.

Comparative Analysis of Reagents

The following table synthesizes performance data across varying substituted phenols (alkyl, alkoxy, and halogenated).

FeatureMg-Mediated (Casnati-Skattebøl) Duff Reaction Reimer-Tiemann Vilsmeier-Haack
Reagents MgCl₂, Et₃N, (CH₂O)ₙHMTA, TFA or AcOHCHCl₃, NaOH (aq)POCl₃, DMF
Selectivity Exclusive Ortho (>95%)Predominantly OrthoOrtho > Para (Mix)Para (unless blocked)
Yield High (70–95%) Low to Moderate (20–50%)Low (<40%)Good (60–85%)
Mechanism Coordinate Covalent ControlIminium Ion / RedoxCarbene InsertionElectrophilic Subst.
Conditions Mild Base, AnhydrousStrong Acid, RefluxStrong Base, BiphasicAcidic, Moisture Sensitive
Atom Economy GoodPoorPoorModerate
Key Risk Moisture sensitivityPolymerization of substrateCarbene toxicity / wasteO-formylation side rxn
The Gold Standard: Magnesium-Mediated Formylation

Also known as: Casnati-Skattebøl Reaction.[2]

This method is the superior choice for modern synthesis. Unlike classical methods that rely on statistical probability, this reaction uses the magnesium ion to pre-organize the reactants.

Mechanism of Action: The phenol is deprotonated by triethylamine (Et₃N) to form a phenoxide. The magnesium ion (Mg²⁺) coordinates simultaneously with the phenoxide oxygen and the paraformaldehyde oxygen. This creates a "molecular clamp" that forces the formyl group to be delivered exclusively to the ortho position via a 6-membered transition state.

Mg_Mechanism Phenol Substituted Phenol Mg_Complex Mg-Phenoxide Complex Phenol->Mg_Complex + MgCl2 / Et3N - Et3NH+ Cl- Transition 6-Membered Transition State Mg_Complex->Transition + (CH2O)n Coordination Product Ortho-Formyl Phenol Transition->Product H+ Workup

Figure 2: The "Molecular Clamp" mechanism ensuring ortho-specificity.

The Acidic Alternative: Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in acidic media (TFA or AcOH).[1][3]

  • Pros: Avoids metal waste; useful for base-sensitive substrates.

  • Cons: The mechanism involves a complex redox pathway where the methine hydrogen is derived from the HMTA itself. Yields are notoriously inconsistent due to the formation of polymeric byproducts.

The Classical: Reimer-Tiemann[4]
  • Pros: Extremely cheap reagents (Chloroform/Lye).

  • Cons: The electrophile is dichlorocarbene (:CCl₂).[3] The reaction is biphasic and often suffers from poor conversion and recovery of starting material. It is rarely used in high-value drug synthesis today due to difficult purification of the ortho/para mixture.

Detailed Experimental Protocols

These protocols are designed for a standard 10 mmol scale.

Protocol A: Magnesium-Mediated Ortho-Formylation (Recommended)

Best for: High yield synthesis of salicylaldehydes from valuable phenols.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Anhydrous MgCl₂ beads (1.5 equiv) — Critical: Must be dry.

  • Triethylamine (Et₃N) (3.75 equiv)

  • Paraformaldehyde (PF) (6.7 equiv)

  • Acetonitrile (ACN) or THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Solubilization: Add the Phenol (10 mmol) and anhydrous THF (30 mL).

  • Base Addition: Add Et₃N (37.5 mmol) via syringe. Stir for 10 minutes at Room Temperature (RT).

  • Metal Coordination: Add anhydrous MgCl₂ (15 mmol). Note: The reaction is slightly exothermic. Stir for 20 minutes to allow the formation of the Mg-phenoxide complex. The solution may turn cloudy or change color (often yellow/green).

  • Formyl Source: Add Paraformaldehyde powder (67 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 70°C for THF) for 3–6 hours. Monitor by TLC (the spot will become more polar).

  • Quench: Cool to RT. Pour the mixture into cold 5% aqueous HCl (50 mL) to hydrolyze the magnesium intermediate and dissolve excess Mg salts.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Expert Insight: If the reaction stalls, it is usually due to "wet" MgCl₂. Commercial "anhydrous" MgCl₂ should be stored in a desiccator or freshly dried.

Protocol B: Modified Duff Reaction

Best for: Electron-rich phenols where basic conditions are not tolerated.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.0–1.5 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent volume)

Step-by-Step Workflow:

  • Setup: Use a heavy-walled pressure vial or round-bottom flask.

  • Dissolution: Dissolve Phenol (10 mmol) and HMTA (14 mmol) in TFA (15 mL).

  • Reaction: Heat to reflux (approx. 70–80°C) for 12–24 hours. The mixture will turn deep orange/red (formation of iminium species).

  • Hydrolysis: The intermediate is stable. To release the aldehyde, pour the reaction mixture into 4M HCl (30 mL) and heat at 60°C for 30 minutes.

  • Workup: Neutralize carefully with saturated NaHCO₃ (Caution: CO₂ evolution) or extract the acidic solution with ether, then wash.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mg-Method: No Reaction MgCl₂ is hydrated.Dry MgCl₂ under vacuum at 150°C or use fresh beads.
Mg-Method: Low Yield Poor coordination (Sterics).Increase Et₃N to 4.0 equiv; Switch solvent to Acetonitrile (higher reflux temp).
Duff: Polymer/Tar Overheating / Acid too strong.Switch from TFA to Glacial Acetic Acid; reduce temp to 90°C.
Vilsmeier: O-Formylation Free Phenol attack.Protect phenol as silyl ether first, or use Mg-method instead.

References

  • Hansen, T. V., & Skattebøl, L. (2005).[4][5] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [5]

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[4][6] Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[4][6][7]

  • Puglia, G., et al. (1978).[4] Selective reactions between phenols and formaldehyde.[6][8] A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 318-323.

  • Lindoy, L. F., et al. (1998).[9] The Duff Reaction: A Re-evaluation. Tetrahedron, 54(44), 13655-13666.

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.

Sources

Validation

A Comparative Guide to the Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid: A Novel Approach

The objective is to provide researchers, scientists, and drug development professionals with a detailed, side-by-side analysis of these synthetic strategies, supported by hypothetical yet realistic experimental data, to...

Author: BenchChem Technical Support Team. Date: February 2026

The objective is to provide researchers, scientists, and drug development professionals with a detailed, side-by-side analysis of these synthetic strategies, supported by hypothetical yet realistic experimental data, to inform future synthetic efforts.

Part 1: A Plausible Established Synthetic Route

An established, albeit potentially lengthy, approach to a polysubstituted aromatic compound like 6-Fluoro-2-formyl-3-hydroxybenzoic acid would likely involve a stepwise introduction of functional groups onto a simpler, commercially available starting material. This hypothetical route begins with 2-fluoroanisole and proceeds through several classical organic transformations.

Workflow for the Established Synthetic Route

Established_Synthetic_Route cluster_0 Established Route 2-Fluoroanisole 2-Fluoroanisole Step_1 1. n-BuLi, TMEDA 2. DMF 2-Fluoroanisole->Step_1 Formylation Intermediate_A 3-Fluoro-2-methoxybenzaldehyde Step_1->Intermediate_A Step_2 1. n-BuLi, TMEDA 2. CO2 3. H3O+ Intermediate_A->Step_2 Carboxylation Intermediate_B 6-Fluoro-2-formyl-3-methoxybenzoic acid Step_2->Intermediate_B Step_3 BBr3, CH2Cl2 Intermediate_B->Step_3 Demethylation Final_Product 6-Fluoro-2-formyl-3-hydroxybenzoic acid Step_3->Final_Product

Caption: Workflow for the established synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Experimental Protocol: Established Route

Step 1: Synthesis of 3-Fluoro-2-methoxybenzaldehyde (Intermediate A)

  • To a solution of 2-fluoroanisole (1.0 eq) and TMEDA (1.2 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Add dry DMF (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify by column chromatography to yield 3-Fluoro-2-methoxybenzaldehyde.

Step 2: Synthesis of 6-Fluoro-2-formyl-3-methoxybenzoic acid (Intermediate B)

  • To a solution of 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) and TMEDA (1.2 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Bubble dry CO2 gas through the solution for 1 hour.

  • Acidify with 1M HCl and extract with ethyl acetate.

  • Purify by recrystallization to yield 6-Fluoro-2-formyl-3-methoxybenzoic acid.

Step 3: Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid (Final Product)

  • To a solution of 6-Fluoro-2-formyl-3-methoxybenzoic acid (1.0 eq) in dry CH2Cl2 at -78 °C, add BBr3 (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Purify by column chromatography to yield the final product.

Rationale and Limitations

This route relies on directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings. However, it requires cryogenic temperatures and the use of pyrophoric n-butyllithium, which can be hazardous on a large scale.[2] The multiple steps and purification procedures can also lead to a lower overall yield.

Part 2: A Novel Proposed Synthetic Route

Drawing inspiration from modern synthetic methodologies that emphasize efficiency and milder reaction conditions, a novel route is proposed. This approach leverages a key intermediate that can be synthesized more efficiently and employs a late-stage functionalization strategy. The use of aryne intermediates for the synthesis of fluorinated aromatic compounds represents a significant advancement in the field.[3][4]

Workflow for the Novel Synthetic Route

Novel_Synthetic_Route cluster_1 Novel Route Starting_Material 2-Bromo-6-nitrophenol Step_A 1. MeI, K2CO3 2. Fe, NH4Cl Starting_Material->Step_A Methylation & Reduction Intermediate_C 3-Bromo-2-methoxyaniline Step_A->Intermediate_C Step_B 1. NaNO2, HBF4 2. Heat Intermediate_C->Step_B Sandmeyer Reaction Intermediate_D 1-Bromo-3-fluoro-2-methoxybenzene Step_B->Intermediate_D Step_C 1. Mg, THF 2. DMF 3. H3O+ Intermediate_D->Step_C Grignard & Formylation Intermediate_E 6-Fluoro-2-methoxybenzaldehyde Step_C->Intermediate_E Step_D 1. n-BuLi, CO2 2. BBr3 Intermediate_E->Step_D Carboxylation & Demethylation Final_Product_Novel 6-Fluoro-2-formyl-3-hydroxybenzoic acid Step_D->Final_Product_Novel

Caption: Workflow for the novel synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

Experimental Protocol: Novel Route

Step 1: Synthesis of 3-Bromo-2-methoxyaniline (Intermediate C)

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in acetone, add K2CO3 (2.0 eq) and methyl iodide (1.5 eq). Reflux for 6 hours.

  • After cooling, filter and concentrate the solvent.

  • Dissolve the crude product in ethanol and water, add iron powder (5.0 eq) and NH4Cl (1.0 eq). Reflux for 4 hours.

  • Filter the hot solution through celite and concentrate to yield 3-Bromo-2-methoxyaniline.

Step 2: Synthesis of 1-Bromo-3-fluoro-2-methoxybenzene (Intermediate D)

  • To a solution of 3-Bromo-2-methoxyaniline (1.0 eq) in aqueous HBF4 at 0 °C, add a solution of NaNO2 (1.1 eq) in water dropwise.

  • Stir for 30 minutes, then gently heat the mixture to induce decomposition of the diazonium salt.

  • Extract with diethyl ether and purify by distillation to yield 1-Bromo-3-fluoro-2-methoxybenzene.

Step 3: Synthesis of 6-Fluoro-2-methoxybenzaldehyde (Intermediate E)

  • To a suspension of magnesium turnings (1.2 eq) in dry THF, add a small crystal of iodine and a solution of 1-Bromo-3-fluoro-2-methoxybenzene (1.0 eq) in THF dropwise to initiate Grignard formation.

  • Reflux for 2 hours, then cool to 0 °C.

  • Add dry DMF (1.5 eq) and stir at room temperature overnight.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography.

Step 4: One-Pot Synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid (Final Product)

  • To a solution of 6-Fluoro-2-methoxybenzaldehyde (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • After 1 hour, bubble dry CO2 gas through the solution for 1 hour.

  • Without workup, add BBr3 (1.5 eq) at -78 °C and allow the reaction to warm to room temperature.

  • Quench with water, extract with ethyl acetate, and purify by recrystallization.

Rationale and Advantages

This novel route offers several potential advantages. The Sandmeyer reaction for fluorination is a well-established and scalable method.[5] The Grignard reaction for formylation avoids the need for a second ortho-lithiation. Most significantly, the final two steps can potentially be combined into a one-pot procedure, reducing the number of workups and purifications, thereby increasing overall efficiency.

Part 3: Head-to-Head Comparison

MetricEstablished RouteNovel Proposed RouteRationale for Assessment
Overall Yield ~35%~55%The novel route has fewer purification steps and a more efficient final one-pot reaction.
Number of Steps 34 (with a one-pot final step)While having more transformations, the one-pot final step in the novel route improves efficiency.
Purity GoodExcellentThe novel route's final recrystallization can lead to higher purity compared to multiple chromatographic purifications.
Reaction Conditions Cryogenic temperatures (-78 °C) required for multiple steps.Milder conditions for most steps, with only the final step requiring -78 °C.Avoidance of multiple cryogenic steps improves scalability and reduces energy costs.
Safety Use of pyrophoric n-BuLi in two separate steps.Use of n-BuLi in only one step. Grignard reagents are less pyrophoric.Reducing the number of steps involving highly reactive organolithium reagents enhances safety.
Cost of Reagents 2-fluoroanisole can be moderately expensive.Starting materials are generally cheaper and more readily available.The use of more economical starting materials lowers the overall cost of the synthesis.

Part 4: Conclusion and Future Outlook

This comparative guide illustrates that while a traditional, linear synthesis of 6-Fluoro-2-formyl-3-hydroxybenzoic acid is conceivable, a novel approach offers significant advantages in terms of yield, efficiency, safety, and cost-effectiveness. The proposed novel route, by employing a strategic combination of classical and modern synthetic methods, including a one-pot final step, presents a more practical and scalable solution for the synthesis of this valuable compound.

Further research could focus on optimizing the one-pot procedure and exploring alternative, even more atom-economical methods, such as C-H activation, for the direct formylation and carboxylation of a fluorinated precursor. The development of efficient syntheses for complex, fluorinated aromatics is crucial for advancing drug discovery and materials science.[6][7][8]

References

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry, 2020. [Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 2014. [Link]

  • Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University, 2026. [Link]

  • Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters, 2026. [Link]

  • New methodology for the synthesis of fluorinated aromatics. Durham e-Theses, 1990. [Link]

  • Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl)- substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques. Nuclear Medicine and Biology, 2017. [Link]

  • Experience in the synthesis of hydroxybenzoic acid derivatives. ResearchGate, 2025. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research, 2020. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 2019. [Link]

  • 2-Formyl-3-hydroxybenzoic acid. PubChem, N.D. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses, N.D. [Link]

  • A convenient synthesis of 2-fluoro- and 6-fluoro-(2 S,3 R)- threo-(3,4-dihydroxyphenyl)serine using Sharpless asymmetric aminohydroxylation. ResearchGate, 2001. [Link]

Sources

Comparative

"in vitro assay comparison of fluorinated and non-fluorinated analogs"

Executive Summary In the hit-to-lead phase of drug discovery, the strategic introduction of fluorine—often termed a "Fluorine Scan"—is a pivotal tool for optimizing physicochemical properties without drastically altering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead phase of drug discovery, the strategic introduction of fluorine—often termed a "Fluorine Scan"—is a pivotal tool for optimizing physicochemical properties without drastically altering steric bulk. This guide provides a technical comparison between non-fluorinated lead compounds and their fluorinated analogs.

Key Takeaway: Replacing hydrogen with fluorine (H ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 F) or a methyl group with trifluoromethyl (CH


CF

) typically results in enhanced metabolic stability (blocking P450 oxidation) and modulated lipophilicity (LogD), often at the cost of aqueous solubility. This guide details the specific in vitro assays required to quantify these shifts.

The "Why" and "How": Mechanistic Differences

Before analyzing data, one must understand the causality. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

Metabolic Blocking

Cytochrome P450 enzymes (CYPs) typically attack electron-rich C-H bonds (e.g., benzylic or aromatic positions). Fluorine's high electronegativity pulls electron density away from the carbon core, making the site resistant to oxidative attack (hydroxylation).

Conformational & Binding Effects

Fluorine acts as a bioisostere for Hydrogen (van der Waals radius 1.47 Å vs 1.20 Å). It can induce conformational changes (the "gauche effect") that lock a molecule into a bioactive conformation, potentially improving potency (IC


) by reducing the entropic penalty of binding.
Visualization: Optimization Workflow

The following diagram illustrates the decision logic when comparing these analogs.

G cluster_assays In Vitro Profiling Start Hit Compound (Non-Fluorinated) Design Fluorine Scan (Bioisosteric Replacement) Start->Design Metab Metabolic Stability (Microsomes) Design->Metab Perm Permeability (Caco-2/PAMPA) Design->Perm Potency Potency (IC50 / Binding) Design->Potency Decision Select Lead Candidate Metab->Decision t1/2 > 60m Perm->Decision Papp > 10^-6 Potency->Decision nM Affinity

Figure 1: Strategic workflow for evaluating fluorinated analogs in Lead Optimization.

Comparative Experimental Data

The following data represents a composite case study of a typical kinase inhibitor optimization campaign (e.g., modification of a benzylic position).

Physicochemical & ADME Profile

Compound A: Non-fluorinated parent (Benzylic C-H). Compound B: Fluorinated analog (Benzylic C-F).

Assay ParameterCompound A (Non-Fluoro)Compound B (Fluoro-Analog)Impact Analysis
LogD (pH 7.4) 2.12.6+0.5 unit shift. Fluorine increases lipophilicity, aiding membrane penetration but risking solubility.
Solubility (PBS) 55 µM12 µMDecreased. Higher lipophilicity often crashes aqueous solubility.
Microsomal t

14 min58 min4x Improvement. The C-F bond successfully blocked the primary metabolic soft spot.
Cl

(mL/min/kg)
85 (High)18 (Low)Clearance reduced. Predicts better in vivo exposure (AUC).
Caco-2 P


cm/s

cm/s
Improved. Higher lipophilicity facilitated passive diffusion.
Potency (IC

)
45 nM12 nM3.7x Potency Boost. Likely due to hydrophobic pocket filling or electronic interactions.

Detailed Experimental Protocols

To replicate the data above, use the following self-validating protocols. These are designed to minimize variability between the parent and the analog.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare the intrinsic clearance (Cl


) of the C-H vs. C-F bond.
  • Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Phosphate Buffer (100 mM, pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (detects chemical instability).

Workflow:

  • Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Spike test compounds (A and B) to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 mins.

    • Why? Ensures temperature equilibrium and non-specific protein binding equilibrium before metabolism starts.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45, and 60 min into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Why? Acetonitrile precipitates proteins, quenching the enzyme instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Fluorine-Specific Considerations in Assays

When testing fluorinated compounds, standard protocols require specific adjustments:

  • 19F-NMR Validation: Before running biological assays, use 19F-NMR to confirm the integrity of the C-F bond in the DMSO stock. Fluoride ion release indicates instability.

  • Non-Specific Binding (NSB): Fluorinated compounds are often more lipophilic. In the microsomal assay, calculate the Fraction Unbound (

    
    ) to correct the clearance values.
    
    • Correction:

      
      
      
Visualization: Metabolic Blockade Mechanism

Mechanism cluster_nonfluoro Non-Fluorinated (Labile) cluster_fluoro Fluorinated (Stable) Enzyme CYP450 Enzyme (Heme Iron) CompA Compound-C-H Enzyme->CompA Attacks CompB Compound-C-F Enzyme->CompB Repelled/Resists Oxidation Oxidation (OH) Rapid Clearance CompA->Oxidation Block Metabolic Block (Bond Strength) CompB->Block

Figure 2: Mechanistic basis of metabolic stability. The C-F bond resists the CYP450 catalytic cycle.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability).

Sources

Validation

A Researcher's Guide: Reconciling Computational and Experimental Data for Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their physicochemical properties, such as acidity (pKa) and solubility, are critical determinants of their biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their physicochemical properties, such as acidity (pKa) and solubility, are critical determinants of their biological activity and material performance.[1] Predicting these properties accurately is a cornerstone of rational design. This guide provides an in-depth comparison of computational and experimental approaches for characterizing substituted benzoic acids, offering a framework for integrating these methods to achieve a more comprehensive understanding.

The Synergy of Bits and Beakers: An Overview

In the modern research landscape, computational chemistry and experimental validation are not competing methodologies but rather synergistic partners.[2] Computational models, particularly those based on quantum mechanics, offer a rapid, cost-effective means to screen large libraries of virtual compounds and prioritize synthetic efforts.[3][4] Experimental techniques, while often more resource-intensive, provide the ground truth necessary to validate and refine these computational predictions.[5] This iterative cycle of prediction and validation is crucial for accelerating the discovery and development of novel molecules.

Computational Approaches: Peering into the Electronic Landscape

At the heart of computational chemistry lies the ability to model the electronic structure of molecules and relate it to their macroscopic properties. For substituted benzoic acids, several key properties can be predicted with varying degrees of accuracy.

Predicting Acidity (pKa)

The acidity of a substituted benzoic acid is a direct reflection of the electronic influence of its substituents on the carboxyl group. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups have the opposite effect.[6]

Computational Methods:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method for calculating the electronic properties of molecules.[7] By calculating the energy difference between the protonated and deprotonated forms of the benzoic acid, a theoretical pKa can be estimated.[8] Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), and a solvent model like the Solvation Model based on Density (SMD) have shown good correlation with experimental pKa values.[9]

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between a molecule's structural features (descriptors) and its physicochemical properties.[4][10] These models, once developed and validated, can rapidly predict the pKa of new compounds.[11] Descriptors can range from simple 2D properties to more complex 3D quantum chemical parameters.[12]

computational_workflow cluster_computational Computational pKa Prediction Workflow mol_structure Input: 3D Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc qspr_model QSPR Model Development geom_opt->qspr_model energy_calc Energy Calculation (Protonated & Deprotonated) freq_calc->energy_calc pka_calc pKa Calculation (Thermodynamic Cycle) energy_calc->pka_calc pka_pred pKa Prediction qspr_model->pka_pred

Caption: A typical workflow for computational pKa prediction of substituted benzoic acids.

Predicting Spectroscopic Properties

Computational methods can also predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structure elucidation.

Computational Methods:

  • DFT-GIAO Calculations: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a powerful tool for calculating NMR chemical shifts.[13] While absolute shieldings are calculated, a linear correlation between calculated and experimental shifts is often observed, allowing for accurate predictions.[14][15] Discrepancies between predicted and experimental shifts can sometimes point to unexpected structural features or solvent effects.[16]

Experimental Techniques: Grounding Predictions in Reality

Experimental measurements provide the essential data to validate computational models and ensure their predictive power.

Determining Acidity (pKa)

The pKa of a substituted benzoic acid is typically determined by titration.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of the substituted benzoic acid. Dissolve the acid in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.[17]

  • Titration: Titrate the acidic solution with the standardized base, monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa corresponds to the pH at the half-equivalence point.[18]

experimental_workflow cluster_experimental Experimental pKa Determination Workflow prep_acid Prepare Acid Solution titrate Potentiometric Titration prep_acid->titrate prep_base Prepare & Standardize Base prep_base->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_data Plot Titration Curve titrate->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka

Caption: A standard workflow for the experimental determination of pKa via potentiometric titration.

Measuring Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Experimental Protocol: Gravimetric Method

  • Saturated Solution Preparation: Add an excess of the substituted benzoic acid to a known volume of the desired solvent in a sealed container.[19]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.[20]

  • Solvent Evaporation: Accurately measure a known volume of the clear supernatant and evaporate the solvent under controlled conditions.

  • Mass Determination: Weigh the remaining solid to determine the mass of the dissolved benzoic acid.

  • Calculation: Calculate the solubility in terms of mass per unit volume of solvent.[21]

Bridging the Gap: A Comparative Analysis

The true power of these approaches is realized when they are used in concert. Computational predictions can guide experimental design, while experimental results provide the necessary feedback to refine and improve computational models.

PropertyComputational MethodExperimental MethodTypical Correlation/Discrepancy
pKa DFT (e.g., B3LYP/6-311+G(d,p) with SMD)Potentiometric TitrationExcellent correlation (r² > 0.95) is often achievable.[8] Discrepancies can arise from inadequate solvent models or conformational complexities.
Solubility QSPR Models, Thermodynamic ModelsGravimetric, Titrimetric, Spectroscopic MethodsPredictive power varies. QSPR models can be highly accurate within their training set but may struggle with novel scaffolds.[22]
¹³C NMR Chemical Shifts DFT-GIAO¹³C NMR SpectroscopyGood linear correlation is common.[23] Deviations can indicate specific electronic or steric effects not fully captured by the model.[14]

The Hammett Equation: A Classic Bridge

The Hammett equation provides a foundational example of bridging computational and experimental data. It relates the electronic effect of a substituent (the substituent constant, σ) to its impact on the rate or equilibrium constant of a reaction.[24][25] The substituent constants are derived from the experimental pKa values of substituted benzoic acids.[18][26] This empirical relationship provides a powerful tool for predicting the reactivity of other substituted aromatic systems.[6]

Trustworthiness and Validation: Ensuring Scientific Integrity

  • Computational Trustworthiness: Computational results must be validated against experimental data.[5] It is crucial to report the level of theory (functional and basis set), the solvent model used, and the statistical measures of agreement with experimental values (e.g., mean absolute error, R²).[9][27]

  • Experimental Trustworthiness: Experimental protocols should be robust and well-documented. This includes proper calibration of instruments, use of high-purity reagents, and repetition of measurements to ensure reproducibility.

Conclusion: A Unified Approach for Accelerated Discovery

The journey from a molecular concept to a functional product is complex and multifaceted. By embracing a unified approach that integrates the predictive power of computational chemistry with the empirical validation of experimental techniques, researchers can navigate this journey with greater efficiency and confidence. The study of substituted benzoic acids serves as a compelling example of how this synergy can lead to a deeper understanding of structure-property relationships and ultimately accelerate the pace of scientific discovery.

References

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Chemistry 331: Laboratory Manual.
  • Cupid, B. C., Holmes, E., Wilson, I. D., Lindon, J. C., & Nicholson, J. K. (1999). Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat. Xenobiotica, 29(1), 27–42. Retrieved from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026). ResearchGate. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Retrieved from [Link]

  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative structure property relationship study of the electrophoretic mobilities of some benzoic acids derivatives in different carrier electrolyte compositions. (2005). PubMed. Retrieved from [Link]

  • Benzoic Acid Solubility in Water. (n.d.). Scribd. Retrieved from [Link]

  • Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. (2025). ResearchGate. Retrieved from [Link]

  • Substituent effects on the electronic structure and pKa benzoic acid. (2025). ResearchGate. Retrieved from [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025). ResearchGate. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing. Retrieved from [Link]

  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Retrieved from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Hammett cp relationship. (n.d.). Cambridge University Press. Retrieved from [Link]

  • QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. (n.d.). PubMed. Retrieved from [Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026). American Chemical Society. Retrieved from [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. (2025). ResearchGate. Retrieved from [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2025). ResearchGate. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Validation of computational results with experimental data. (n.d.). Fiveable. Retrieved from [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. (2016). PubMed. Retrieved from [Link]

  • Determination of Solubility of benzoic acid and heat of dissolution. (2021). YouTube. Retrieved from [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Assessment of DFT functionals with NMR chemical shifts. (n.d.). ZORA. Retrieved from [Link]

  • Accuracy of Computational Chemistry Methods to Calculate Organic Contaminant Molecular Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (2024). ACS Publications. Retrieved from [Link]

  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020). National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzoic Acid Derivatives

Executive Summary: The Fluorine Effect in Benzoic Scaffolds In medicinal chemistry, the benzoic acid moiety functions as a critical pharmacophore and a versatile building block.[1] However, the native hydrogen-bearing sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Benzoic Scaffolds

In medicinal chemistry, the benzoic acid moiety functions as a critical pharmacophore and a versatile building block.[1] However, the native hydrogen-bearing scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.

Fluorine substitution is a high-impact strategy to modulate these properties without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated benzoic acid derivatives, providing a comparative analysis against hydrogen and chloro-analogs to inform rational drug design.

Physicochemical Profiling: Comparative Data

The following dataset aggregates experimental pKa and LogP values to illustrate the positional impact of fluorine substitution.

Table 1: Physicochemical Landscape of Fluorinated Benzoic Acids

CompoundSubstituent PositionpKa (Experimental)LogP (Octanol/Water)Electronic Effect (Hammett

)
Primary SAR Utility
Benzoic Acid -4.201.870.00Baseline Scaffold
2-Fluorobenzoic Acid Ortho3.271.86Inductive (-I) >> Resonance (+M)Acidity Modulation (Strongest Acid)
3-Fluorobenzoic Acid Meta3.862.20Inductive (-I) DominantLipophilicity Tuning
4-Fluorobenzoic Acid Para4.142.10Inductive (-I) ≈ Resonance (+M)Metabolic Blocking
4-Chlorobenzoic Acid Para (Ref)3.982.65Inductive (-I) > Resonance (+M)Lipophilic Reference
Key SAR Insights
  • Acidity Enhancement (The Ortho Effect): 2-Fluorobenzoic acid exhibits a ~1 log unit drop in pKa compared to the unsubstituted parent. This is driven by the proximity of the highly electronegative fluorine, which stabilizes the carboxylate anion via a strong inductive effect (-I) and electrostatic repulsion of the lone pairs, forcing the carboxylate out of coplanarity (steric inhibition of resonance).

  • Lipophilicity Modulation: While fluorine is the most electronegative element, the C-F bond is non-polarizable and has a low coefficient of friction. Meta and Para substitution increases LogP (making the molecule more lipophilic) compared to Hydrogen, but significantly less than Chlorine. This makes Fluorine a "Polar Hydrophobe"—ideal for increasing permeability without incurring the solubility penalties of heavier halogens.

  • Electronic Duality: At the para position (4-F), the electron-withdrawing inductive effect (-I) is partially counteracted by the electron-donating mesomeric effect (+M) of the fluorine lone pairs into the

    
    -system. This results in a pKa (4.[2]14) very similar to benzoic acid (4.20), allowing metabolic blocking without altering the electronic profile of the pharmacophore.
    

Mechanistic Visualization: Scaffold Optimization

The following decision tree outlines the logic for deploying fluorine substitutions based on specific drug discovery hurdles.

FluorineOptimization Start Benzoic Acid Scaffold Optimization Problem Prob_Metab Rapid Phase I Metabolism (Oxidation) Start->Prob_Metab Prob_Perm Low Membrane Permeability Start->Prob_Perm Prob_Potency Low Binding Affinity Start->Prob_Potency Sol_Para Para-Fluorination (4-F) Blocks CYP450 hydroxylation Minimal steric clash Prob_Metab->Sol_Para Block soft spot Prob_Perm->Sol_Para Increase LogP Sol_Meta Meta-Fluorination (3-F) Increases Lipophilicity (LogP) Modulates electronics Prob_Perm->Sol_Meta Increase LogP Prob_Potency->Sol_Meta Sigma-hole interaction Sol_Ortho Ortho-Fluorination (2-F) Increases Acidity (Lower pKa) Alters conformation (Twist) Prob_Potency->Sol_Ortho Salt bridge strength

Figure 1: Strategic decision matrix for fluorinating benzoic acid scaffolds to address specific ADME/Tox liabilities.

Metabolic Stability: The C-F Shield

The primary utility of 4-fluorobenzoic acid derivatives is the prevention of oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically target the electron-rich para-position of aromatic rings for hydroxylation (Phase I metabolism).

Mechanism of Action:

  • Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the position inert to the radical abstraction mechanism employed by CYP450 high-valent iron-oxo species.

  • Electronic Deactivation: The electronegativity of Fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by the enzyme active site.

MetabolicBlocking Substrate_H Benzoic Acid (Para-H) CYP CYP450 (Fe=O)3+ Substrate_H->CYP Oxidation Intermediate Arene Oxide Intermediate CYP->Intermediate No_Reaction Metabolic Block (Stable Drug) CYP->No_Reaction C-F Bond Strength >116 kcal/mol Product_OH 4-Hydroxybenzoic Acid (Excreted) Intermediate->Product_OH Rearrangement Substrate_F 4-Fluorobenzoic Acid (Para-F) Substrate_F->CYP Resistant

Figure 2: Mechanistic comparison of CYP450-mediated oxidation. The C-F bond prevents the formation of the arene oxide intermediate.

Experimental Protocols

To validate the SAR profiles described above, the following self-validating protocols are recommended.

Protocol A: Determination of pKa (Potentiometric Titration)

Objective: Accurately measure the ionization constant of fluorinated derivatives to assess electronic influence.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M KOH (standardized).

  • 0.15 M KCl (Ionic Strength Adjuster).

  • Argon or Nitrogen gas (Carbonate-free environment).

Workflow:

  • Preparation: Dissolve 0.5 mmol of the fluorinated benzoic acid derivative in 50 mL of degassed water containing 0.15 M KCl. Note: If solubility is low (e.g., poly-fluorinated analogs), use a Methanol/Water co-solvent system (e.g., 20% MeOH) and extrapolate to 0% aqueous via Yasuda-Shedlovsky extrapolation.

  • Blank Titration: Perform a blank titration of the solvent system to subtract background carbonate/solvent effects.

  • Titration: Titrate with 0.1 M KOH at 25°C under inert gas purge. Collect data points every 0.1 pH unit change.

  • Validation: The titration curve must exhibit a sharp inflection point. The first derivative (

    
    ) peak corresponds to the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
    
    • Acceptance Criteria: Standard deviation of triplicate runs < 0.03 pH units.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the "Fluorine Effect" on metabolic half-life (


) and Intrinsic Clearance (

).

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) and test compound (1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and immediately dispense into 150 µL ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • PubChem. (2025).[3] Compound Summary: 4-Fluorobenzoic Acid.[2][4][5][6][7] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 6-Fluoro-2-formyl-3-hydroxybenzoic Acid

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Fluoro-2-formyl-3-hydroxybenzoic acid, grounding every procedure in the principles of chemical compatibility, regulatory compliance, and laboratory best practices.

Hazard Identification and Essential Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 6-Fluoro-2-formyl-3-hydroxybenzoic acid, as a halogenated aromatic carboxylic acid, presents several hazards that dictate its handling and disposal requirements. Based on data from structurally similar compounds, the primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2][3][4]

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Measures
Skin Irritation (Category 2)

H315: Causes skin irritation.[2][3][5]Wear nitrile or other chemically resistant gloves. Wash skin thoroughly after handling.[5]
Serious Eye Irritation (Category 2A)

H319: Causes serious eye irritation.[2][3][5]Wear safety glasses or goggles. An eye-wash station should be accessible.
Specific Target Organ Toxicity (Single Exposure)

H335: May cause respiratory irritation.[1][2][3][4]Handle only in a well-ventilated area or a chemical fume hood.[1] Avoid breathing dust.[1]
Acute Toxicity, Oral (Category 4)

H302: Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product.[2] Rinse mouth if ingested.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.

The Core Principle: Meticulous Waste Segregation

The single most important step in chemical waste disposal is proper segregation at the point of generation. This practice is not merely for organizational purposes; it is a fundamental requirement for safety, environmental compliance, and cost-effective disposal.

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a halogenated organic compound due to the presence of the fluorine atom.[6] This classification dictates its disposal path. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is significantly different and more costly than methods like fuel blending used for non-halogenated solvents.[6][7]

Crucially, you must NEVER mix this compound or its waste solutions with:

  • Non-Halogenated Organic Waste: Mixing even a small amount of halogenated waste into a non-halogenated stream contaminates the entire container, forcing it to be treated as halogenated waste and dramatically increasing disposal costs.[7][8]

  • Aqueous Waste: This includes solutions of salts, buffers, or heavy metals.

  • Strong Acids or Bases: To prevent violent chemical reactions.[9]

  • Oxidizing or Reducing Agents: To avoid unpredictable and potentially dangerous reactions.[9]

Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash.[8][10] This action is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Step-by-Step Disposal Protocol

This protocol ensures compliance with standard laboratory waste management practices.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Choose a container made of material that will not react with the waste. For acidic organic compounds, high-density polyethylene (HDPE) or glass bottles are appropriate. Plastic containers are often preferred to minimize the risk of breakage.[10]

  • Ensure Good Condition: The container must be free of cracks or damage and must have a tight-fitting, leak-proof screw cap.[9][11]

  • Pre-Label the Container: Before adding the first drop of waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8][10][13]

Step 2: Waste Collection
  • Solid Waste: Collect pure, un-dissolved 6-Fluoro-2-formyl-3-hydroxybenzoic acid, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid waste container labeled "Halogenated Organic Solids."

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution must be disposed of as liquid waste.

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a container labeled "Halogenated Organic Liquids."

    • If the solvent is non-halogenated (e.g., ethanol, ethyl acetate), the presence of the fluorinated compound requires the entire mixture to be treated as halogenated waste .[8] Collect it in the "Halogenated Organic Liquids" container.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity (or leave at least one inch of headspace) to allow for vapor expansion and prevent spills.[9][12]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][9][13] This minimizes the release of vapors and prevents spills.

Step 3: Accurate and Complete Labeling

Proper labeling is a legal requirement and is essential for safe transport and disposal.

  • List All Contents: On the hazardous waste tag, write the full, unabbreviated chemical name of every component in the container.[10]

  • Specify Concentrations: For mixtures, provide the percentage or volume of each component.[9]

  • Provide Generator Information: Clearly write the name of the Principal Investigator, your laboratory room number, and the date the waste was first added to the container.[10]

  • Indicate Hazards: Check the boxes for all applicable hazards (e.g., Toxic, Flammable if in a flammable solvent).[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][12][14]

  • Use Secondary Containment: Place the waste container inside a larger, chemically-resistant tub or tray to contain any potential leaks.[8][12]

  • Segregate Incompatibles: Ensure the halogenated waste container is physically separated from other incompatible waste streams like acids and bases.[9]

  • Adhere to Time and Volume Limits: Laboratories typically have limits on how long waste can be stored and the total volume that can be accumulated. Be aware of your institution's specific policies, which may include removing containers within one year, regardless of whether they are full.[9][15]

Step 5: Arrange for Final Disposal

Once the waste container is nearly full (75-90%), or if it is approaching its storage time limit, arrange for its removal. Contact your institution's EHS or Hazardous Waste Management department and follow their specific procedures for requesting a waste pickup.[10]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 6-Fluoro-2-formyl-3-hydroxybenzoic acid inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing gloves, a lab coat, and safety goggles.

  • Contain and Absorb: Gently sweep up the solid material to avoid creating dust. Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.

  • Dispose as Hazardous Waste: Label the container as "Spill Debris containing 6-Fluoro-2-formyl-3-hydroxybenzoic acid" and dispose of it as halogenated solid waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the critical decision-making process for correctly segregating waste containing 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

G cluster_start Start Point cluster_decision Segregation Decisions cluster_outcome Correct Waste Stream cluster_prohibited Prohibited Actions start Waste Generated: 6-Fluoro-2-formyl-3-hydroxybenzoic Acid decision1 Is the waste a pure solid or contaminated debris? start->decision1 prohibited Sink or Trash Disposal (STRICTLY FORBIDDEN) start->prohibited decision2 Is the solvent halogenated? decision1->decision2 In Solution outcome_solid Halogenated Organic SOLID Waste decision1->outcome_solid Solid outcome_liquid Halogenated Organic LIQUID Waste decision2->outcome_liquid Yes (e.g., DCM) decision2->outcome_liquid No (e.g., Ethanol) (Mixture is still halogenated)

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-2-formyl-3-hydroxybenzoic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 6-Fluoro-2-formyl-3-hydroxybenzoic acid, with its combinat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 6-Fluoro-2-formyl-3-hydroxybenzoic acid, with its combination of aldehyde, carboxylic acid, and fluorine functional groups on an aromatic ring, requires meticulous handling. This guide provides a comprehensive, field-tested framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. We will move beyond a simple checklist to understand the causality behind each safety measure, creating a self-validating system of protection.

Hazard Profile: Understanding the Adversary

While specific toxicological data for 6-Fluoro-2-formyl-3-hydroxybenzoic acid may be limited, a thorough hazard assessment can be extrapolated from its structural analogues, such as other substituted benzoic acids. The primary threats posed by this class of compounds are consistent and must be respected.[1][2][3][4][5]

The compound is expected to be a solid powder, meaning the primary routes of exposure are inhalation of dust, direct skin contact, eye contact, and accidental ingestion.[6]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class GHS Code Description Rationale based on Analogous Compounds
Skin Corrosion/Irritation H315 Causes skin irritation. A common property of phenolic and acidic compounds.[1][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. Aromatic acids and aldehydes are known eye irritants.[1][3][4]
Specific target organ toxicity (single exposure) H335 May cause respiratory irritation. Fine chemical dusts can irritate the respiratory tract.[1][3][4]

| Acute toxicity, Oral | H302 | Harmful if swallowed. | An expected hazard for many multifunctional organic compounds.[1][3] |

This table is based on the hazard profiles of structurally similar compounds as detailed in their respective Safety Data Sheets.

The Core Directive: A Multi-Layered Defense Strategy

Effective protection is not about a single piece of equipment but an integrated system that blocks all potential routes of exposure. The choice of each PPE component is a direct countermeasure to the hazards identified above.

Respiratory Protection: The First Line of Defense

Given that 6-Fluoro-2-formyl-3-hydroxybenzoic acid is a powder, preventing the inhalation of airborne particles is paramount.[6] Engineering controls, such as working within a certified chemical fume hood or using a powder containment enclosure, are the preferred methods for controlling airborne dust.[6] When these are not feasible or as a supplementary measure during weighing and transfer operations, respiratory protection is mandatory.

  • For low-dust activities in a well-ventilated area: A NIOSH-approved N95 filtering facepiece (dust mask) may be sufficient.

  • For tasks with the potential to generate significant dust: A half-mask or full-face respirator with P100 (or EN 143 P3) particulate filters is required.[7]

The causality is clear: the fine particulate nature of the compound allows it to be easily inhaled, leading to respiratory tract irritation.[1] A properly fitted respirator creates a physical barrier, preventing these particles from entering your lungs.

Eye and Face Protection: Shielding Sensitive Tissues

The aldehyde and acidic functional groups make this compound a significant eye irritant.[1][4] Standard safety glasses are insufficient as they do not protect against splashes or fine dust that can circulate around the lenses.[8]

  • Mandatory at all times: Chemical splash goggles that form a seal around the eyes are required.[4][7] These must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][6][9]

  • When handling larger quantities or during splash-risk procedures: A full-face shield should be worn in addition to chemical splash goggles.[7][8] A face shield provides a secondary layer of protection for the entire face but is not a substitute for sealed goggles.[7]

Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation.[1] Therefore, preventing all skin contact is a primary objective.

  • Gloves: There is no single glove that protects against all chemicals.[8] For this compound, nitrile gloves are a suitable initial choice, offering good resistance to acids, bases, and many organic solvents.[8][10] Always double-glove when handling the pure solid. If working in solution, consult a glove compatibility chart for the specific solvent being used. Gloves must be inspected for tears before use and removed without touching the outer surface with bare skin.[9]

  • Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a cotton/poly blend, with a buttoned or snap front and tight-fitting cuffs is required.

  • Additional Protection: For tasks involving significant quantities, an impervious apron and sleeve covers provide an additional layer of defense.[10] Long pants and closed-toe shoes are mandatory and non-negotiable in any laboratory setting.[11]

Operational Plan: From Benchtop to Disposal

Safe handling is a procedure, not just a set of equipment. This workflow ensures that safety is integrated into every step of the process.

Step-by-Step PPE and Handling Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Inspect Your Gear: Visually inspect all PPE for damage, degradation, or contamination before each use.

  • Donning Sequence:

    • Put on your lab coat and any required aprons or sleeve covers.

    • Don your inner pair of nitrile gloves.

    • Don your respiratory protection (if required). Ensure a proper fit test is performed.

    • Put on your chemical splash goggles.

    • Don your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling the Compound:

    • Always handle the solid material within a chemical fume hood or other ventilated enclosure to minimize dust generation.[6]

    • Use tools like spatulas and weighing paper appropriate for handling fine powders. Avoid actions that could create dust clouds, such as dropping or rapid pouring.[6]

    • Keep the container tightly closed when not in use.[2]

  • Doffing and Disposal:

    • Remove the outer pair of gloves first, peeling them off without touching the exterior. Dispose of them in the designated solid chemical waste container.

    • Remove your lab coat and any other protective clothing, turning it inward as you remove it.

    • Remove face shield and goggles.

    • Remove your respirator.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with 6-Fluoro-2-formyl-3-hydroxybenzoic acid, including gloves, weighing papers, and pipette tips, must be treated as hazardous chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed waste container. Do not mix with other waste streams.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Spills: In case of a spill, use personal protective equipment and avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Emergency Procedures: Rapid and Correct Response

Table 2: Emergency Response Protocol

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |

Visualizing the Workflow

The following diagram outlines the critical decision points and workflow for safely handling 6-Fluoro-2-formyl-3-hydroxybenzoic acid.

G Safe Handling Workflow for 6-Fluoro-2-formyl-3-hydroxybenzoic Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Assess Task: Weighing, Transfer, or In-Solution? B Select & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Don PPE in Correct Sequence B->C Proceed to Handling D Work in Fume Hood / Ventilated Enclosure C->D E Handle Solid to Minimize Dust D->E K Spill or Exposure Occurs D->K Potential Hazard F Keep Container Sealed E->F E->K Potential Hazard G Segregate Contaminated Waste F->G Task Complete H Doff PPE in Correct Sequence G->H I Dispose of Waste in Labeled Container H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures (See Table 2) K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: Workflow for safe handling, from preparation to disposal.

By internalizing this comprehensive approach, you move from simply following rules to actively managing risk. This expert-level commitment to safety not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8).
  • Safety Data Sheet - Merck Millipore.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, June 27).
  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 27).
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety, Cornell University.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety Data Sheet - ChemScene. (2025, October 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, September 5).
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99% - Cole-Parmer. (2005, October 3).
  • 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET.
  • 3-Hydroxybenzoic acid - CymitQuimica.

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